Cycloheptanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGSNXUALAIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175934 | |
| Record name | Cycloheptanone oxime | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-31-8 | |
| Record name | Cycloheptanone oxime | |
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| Record name | Cycloheptanone, oxime | |
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| Record name | Cycloheptanone oxime | |
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| Record name | N-cycloheptylidenehydroxylamine | |
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| Record name | CYCLOHEPTANONE OXIME | |
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Foundational & Exploratory
Cycloheptanone oxime CAS number and identifiers
An In-Depth Technical Guide to Cycloheptanone Oxime: Identifiers, Properties, and Synthesis
Introduction
This compound (CAS No: 2158-31-8) is a seven-membered cyclic ketoxime that serves as a pivotal intermediate in organic synthesis and materials science.[1] While structurally simple, its true value lies in the reactivity of the oxime functional group (C=N-OH), which acts as a gateway for producing a variety of nitrogen-containing compounds.[2][3] Its most notable application is its role as a direct precursor to eight-membered cyclic lactams via the classic Beckmann rearrangement, making it a valuable monomer for the synthesis of specialized polyamides.[1] This guide provides a comprehensive overview of its core identifiers, physicochemical properties, synthesis protocols, and key applications for researchers and development professionals.
Core Chemical Identifiers
Precise identification is the cornerstone of chemical research, ensuring reproducibility, regulatory compliance, and accurate literature searching. Each identifier serves a unique purpose, from the universally recognized CAS number to machine-readable structural keys.
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, preventing ambiguity that can arise from multiple systematic, proprietary, or trivial names.[1][2][4][5] The IUPAC name provides a systematic and unambiguous nomenclature based on chemical structure, while identifiers like InChI and SMILES offer standardized, machine-readable formats for computational chemistry and database management.[1][2][6]
| Identifier Type | Value | Source(s) |
| CAS Number | 2158-31-8 | [1][2][4][5][6][7][8] |
| IUPAC Name | N-cycloheptylidenehydroxylamine | [1][6][8] |
| Synonym(s) | Suberoxime | [5][6][7] |
| EC Number | 825-994-0 | [6][8] |
| InChI | InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | [2][6][9] |
| InChIKey | OENGSNXUALAIFP-UHFFFAOYSA-N | [1][6][9] |
| SMILES | C1CCCC(=NO)CC1 | [2][4][5] |
Physicochemical and Spectroscopic Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO | [2][4][5][6] |
| Molecular Weight | 127.18 g/mol | [1][2][5][6] |
| Appearance | Colorless to Light yellow clear liquid | [7] |
| Boiling Point | 152 °C at 20 mmHg | [1][4][7] |
| Specific Gravity (20/20) | 1.03 | [1][7] |
| Flash Point | 128 °C | [7] |
Synthesis and Mechanism
The standard laboratory synthesis of this compound is a classic condensation reaction, specifically an oximation, between cycloheptanone and a hydroxylamine source.[1][10] The reaction's causality is rooted in the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone. The reaction is pH-dependent, and a mild base is typically used to liberate the free hydroxylamine from its hydrochloride salt.[10]
Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for synthesizing this compound from cycloheptanone and hydroxylamine hydrochloride.
-
Preparation of Hydroxylamine Solution: In a suitable reaction vessel, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of deionized water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[11]
-
Reaction Initiation: Gently warm the solution to approximately 40°C with stirring.[11]
-
Addition of Ketone: Add 2.5 g of cycloheptanone to the reaction mixture. Maintain vigorous stirring.[11]
-
Product Formation: Continue heating and stirring. After a few minutes, this compound will begin to separate as a crystalline solid or an oil that solidifies upon cooling.[11]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent like light petroleum.[11]
Key Reactions and Applications
The synthetic utility of this compound is primarily demonstrated through the Beckmann rearrangement, an acid-catalyzed intramolecular rearrangement that converts the oxime into an eight-membered cyclic amide (a lactam), known as caprylolactam.[1] This ring-expansion reaction is fundamental in both laboratory and industrial synthesis for producing precursors to specialized polyamides.[1]
The mechanism begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[1] This is followed by a concerted step where the alkyl group positioned anti-periplanar to the leaving group migrates to the now electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.[1]
Beyond the Beckmann rearrangement, this compound is a valuable starting material for:
-
Synthesis of Nitrogen-Containing Heterocycles: The oxime functionality can be manipulated to create various ring structures essential for pharmaceuticals and agrochemicals.[1][3]
-
Formation of Amines: Reduction of the oxime group, for example with sodium amalgam, yields cycloheptylamine, another important chemical intermediate.[12]
Safety and Handling
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
| GHS Pictogram | Signal Word | Hazard Statements | Source(s) |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][8][13] |
Precautionary Handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8][13]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[4][8][13]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][13]
-
Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][13]
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. This compound (2158-31-8) for sale [vulcanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Cycloheptanone, oxime [webbook.nist.gov]
- 10. arpgweb.com [arpgweb.com]
- 11. prepchem.com [prepchem.com]
- 12. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Physical Properties of Cycloheptanone Oxime
Abstract
This compound (CAS No. 2158-31-8), a seven-membered cyclic ketoxime, is a pivotal intermediate in synthetic organic chemistry.[1][2] Its utility as a precursor for nitrogen-containing heterocycles, particularly in the synthesis of caprylolactam via the Beckmann rearrangement, necessitates a thorough understanding of its physical and spectroscopic properties.[2] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and the spectroscopic data essential for its identification and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its analysis.
Introduction: The Structural and Synthetic Context
This compound (C₇H₁₃NO, Molar Mass: 127.18 g/mol ) is an organic compound featuring a seven-membered carbocyclic ring with an oxime (=N-OH) functional group.[1][3] This structure distinguishes it from its more commonly cited six-membered analog, cyclohexanone oxime, with the increased ring size influencing its conformational flexibility, reactivity, and physical properties.[1]
The primary synthetic route to this compound is the classical condensation reaction between cycloheptanone and a hydroxylamine source, such as hydroxylamine hydrochloride, typically in the presence of a base to neutralize the acid formed.[1][4]
Caption: Synthesis of this compound.
Understanding its physical properties is not merely an academic exercise; it is critical for process optimization, purification (e.g., distillation, recrystallization), reaction engineering (e.g., Beckmann rearrangement), and ensuring purity for subsequent synthetic steps.[2]
Core Physical Properties
The physical state and constants of this compound are fundamental for its handling, storage, and application in a laboratory or industrial setting. The data presented below are consolidated from various chemical suppliers and databases.
Summary of Physical Data
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Molecular Formula | C₇H₁₃NO | [1][3] |
| Molar Mass | 127.18 g/mol | [1][3] |
| Melting Point | 22-23 °C | [5] |
| Boiling Point | 152 °C at 20 mmHg | [5][6][7] |
| Density | 1.03 g/cm³ (at 20°C) | [5][6] |
| Refractive Index (n²⁰/D) | 1.5010 - 1.5040 | [5] |
| Flash Point | 128 °C |
In-Depth Analysis of Properties
-
Physical State and Melting Point: With a melting point of 22-23 °C, this compound exists as a liquid at standard room temperature (25 °C) but may solidify upon cooling.[5] This low melting point is significant for handling, as it can be treated as a liquid in most laboratory environments, simplifying transfers and measurements.
-
Boiling Point and Thermal Stability: The reported boiling point of 152 °C is measured under reduced pressure (20 mmHg).[6][7] This is a crucial detail. Like many oximes, this compound may be susceptible to decomposition or rearrangement at its atmospheric boiling point. Vacuum distillation is, therefore, the required method for purification to prevent thermal degradation and ensure high purity.
-
Density and Refractive Index: The density of 1.03 g/cm³ indicates it is slightly denser than water.[6] The refractive index is a valuable, rapid, and non-destructive method for assessing the purity of a liquid sample. A measured value outside the specified range of 1.5010-1.5040 can indicate the presence of impurities, such as unreacted cycloheptanone or residual solvents.[5]
-
Solubility: While specific quantitative solubility data is sparse, the molecular structure provides clear indicators. The polar oxime group (-C=N-OH) allows for hydrogen bonding, suggesting solubility in polar protic solvents like ethanol and methanol, and some solubility in water. The nonpolar seven-carbon ring suggests good solubility in common organic solvents such as diethyl ether, chloroform, and ethyl acetate. This dual character is exploited during aqueous workups in its synthesis, where it can be extracted from an aqueous phase using an organic solvent.[8]
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are essential for confirming the identity and purity of synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum of an oxime is highly characteristic. For this compound, the key absorption bands are indicative of the oxime functional group.[1]
-
~3200-3600 cm⁻¹ (Broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.[1]
-
~1640-1690 cm⁻¹ (Medium-Strong): C=N stretching vibration. This confirms the presence of the imine double bond.[1]
-
~900-950 cm⁻¹ (Medium): N-O stretching vibration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will display signals for the twelve protons on the cycloheptane ring, likely in the δ 1.5-2.5 ppm region, appearing as complex multiplets due to overlapping signals. A distinct, broad singlet corresponding to the hydroxyl proton (N-OH) will also be present, typically at a downfield chemical shift (δ > 8 ppm), and its position can be concentration-dependent.[1][9]
-
¹³C NMR: The carbon NMR spectrum provides a clearer picture, showing signals for the seven carbon atoms of the ring. The most characteristic signal is that of the sp²-hybridized carbon of the C=N bond, which will be significantly downfield-shifted (typically >150 ppm) compared to the other sp³-hybridized ring carbons.[1][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, at m/z = 127.[3][10]
-
Fragmentation: Common fragmentation pathways for cyclic oximes can be complex, but may involve the loss of the hydroxyl group (-OH, M-17) or other ring fragmentation patterns.[2]
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocols: A Self-Validating System
The trustworthiness of physical data relies on robust experimental methodology. The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.
Protocol for Boiling Point Determination (Reduced Pressure)
The causality for using this method is to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation.
Caption: Setup for Vacuum Distillation.
-
Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound sample into the distillation flask along with several boiling chips or a magnetic stir bar to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg), monitoring with a manometer.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. The constant temperature reading during distillation validates the purity of the collected fraction.
-
Shutdown: After collection, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Protocol for Spectroscopic Sample Preparation
The choice of preparation method is dictated by the specific technique and the physical state of the sample.
-
FTIR (for liquid sample):
-
Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, gently pressing to create a thin, uniform liquid film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum. The clarity of the spectrum without solvent peaks validates this direct measurement approach.
-
-
NMR:
-
Accurately weigh approximately 5-10 mg of the sample into a clean NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions of the sample's spectrum.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Conclusion
The physical and spectroscopic properties of this compound define its chemical identity and dictate its handling and application in research and industry. It is a low-melting compound, often handled as a liquid, that requires purification by vacuum distillation to ensure its thermal stability. Its identity and purity are definitively confirmed through a combination of spectroscopic techniques, including IR for functional group analysis, NMR for structural elucidation, and mass spectrometry for molecular weight verification. The protocols and data presented in this guide provide a robust framework for scientists to confidently synthesize, purify, and characterize this valuable synthetic intermediate.
References
- 1. This compound (2158-31-8) for sale [vulcanchem.com]
- 2. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 3. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arpgweb.com [arpgweb.com]
- 5. This compound | 2158-31-8 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. benchchem.com [benchchem.com]
- 9. This compound(2158-31-8) 1H NMR [m.chemicalbook.com]
- 10. This compound(2158-31-8) MS [m.chemicalbook.com]
Introduction: The Molecular Profile of Cycloheptanone Oxime
An In-depth Technical Guide to the Spectral Analysis of Cycloheptanone Oxime
This guide provides a comprehensive analysis of the spectral data for this compound (C₇H₁₃NO), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate unambiguous structural confirmation and purity assessment.
This compound, with a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol , is a derivative of the seven-membered carbocycle, cycloheptanone.[1][2] It is structurally characterized by the presence of an oxime functional group (C=N-OH) replacing the carbonyl group of the parent ketone.[1] This structural feature imparts specific chemical reactivity and is central to its spectral signature. The analysis of its spectral data is crucial for confirming its identity, understanding its electronic and conformational properties, and ensuring its quality in synthetic applications. This guide synthesizes data from established spectral databases and scientific literature to provide a definitive reference.
Molecular Structure
The structure consists of a flexible seven-membered ring with an sp²-hybridized carbon double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of its cyclic structure and oxime moiety.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by signals from the twelve methylene protons (CH₂) of the cycloheptane ring and the single hydroxyl proton (OH). Due to the conformational flexibility of the seven-membered ring and the magnetic anisotropy of the C=N bond, the ring protons exhibit complex and often overlapping multiplets.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
-
Alpha Protons (α-CH₂): The four protons on the two carbons adjacent to the C=N group are deshielded and appear downfield compared to the other ring protons.
-
Ring Protons (-CH₂-): The remaining eight protons on the other four carbons of the ring typically appear as a complex series of multiplets in the aliphatic region.
Table 1: Summary of ¹H NMR Spectral Data
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| N-OH | broad singlet | Variable | Exchangeable proton; shift depends on H-bonding. |
| H₂ C-C=N (α) | multiplet | ~2.2-2.5 | Deshielded by the adjacent electron-withdrawing C=N bond. |
| Ring H₂ C (β, γ) | multiplet | ~1.5-1.8 | Standard aliphatic proton region. |
Note: Specific chemical shifts can vary based on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For the symmetric this compound, seven distinct signals are expected.
-
Iminyl Carbon (C=N): The most characteristic signal is that of the sp²-hybridized carbon of the oxime group. This carbon is significantly deshielded and appears far downfield, typically above 150 ppm.[1][3] This is the key diagnostic peak for confirming the oxime functional group.
-
Ring Carbons (-CH₂-): The six methylene carbons of the ring appear in the aliphatic region, with slight variations in their chemical shifts due to their respective distances from the C=N group. The α-carbons are typically the most downfield of the aliphatic signals.
Table 2: Summary of ¹³C NMR Spectral Data
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C =N | > 150 | sp² hybridized and bonded to electronegative N.[1] |
| C H₂ (α) | ~30-40 | Mildly deshielded by proximity to the C=N group. |
| C H₂ (β, γ) | ~20-30 | Typical chemical shift for cycloalkane carbons. |
Source: Predicted values and data from similar structures.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the O-H and C=N groups.
-
O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.[1]
-
C-H Stretch: Absorptions for the aliphatic C-H bonds of the cycloheptane ring appear just below 3000 cm⁻¹.
-
C=N Stretch: The carbon-nitrogen double bond of the oxime gives rise to a medium-intensity absorption in the 1640-1690 cm⁻¹ range.[1]
-
N-O Stretch: A medium-intensity band in the 900-950 cm⁻¹ region is typically assigned to the N-O single bond stretch.[1]
Table 3: Summary of Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ stretch) | < 3000 | Medium-Strong |
| C=N (stretch) | 1640 - 1690 | Medium |
| N-O (stretch) | 900 - 950 | Medium |
Reference data from Vulcanchem.[1]
Figure 2: Standard workflow for FTIR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight.[1][5]
-
Fragmentation Pattern: The fragmentation of this compound is complex. Key fragments arise from the loss of small, stable neutral molecules or radicals from the molecular ion. Common fragmentation pathways for cyclic oximes can include:
-
Loss of a hydroxyl radical (•OH), leading to a peak at m/z 110.
-
Loss of water (H₂O), resulting in a peak at m/z 109.
-
Cleavage of the cycloheptane ring, leading to a variety of smaller fragments. The fragment at m/z 55 is often prominent.[5]
-
Table 4: Summary of Key Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Proposed Fragment Identity |
| 127 | Present | [C₇H₁₃NO]⁺ (Molecular Ion, M⁺) |
| 110 | Variable | [M - OH]⁺ |
| 96 | Variable | [M - CH₂OH]⁺ or similar rearrangement |
| 67 | Variable | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ or [C₃H₅N]⁺ |
| 41 | Base Peak (100%) | [C₃H₅]⁺ (Allyl Cation) |
Data sourced from ChemicalBook, based on a typical EI-MS spectrum.[5]
Figure 3: Simplified fragmentation pathway for this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is paramount.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover approximately 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol: IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol: Mass Spectrum Acquisition (EI-MS via GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Inject 1 µL of the sample solution into the Gas Chromatograph (GC).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., ramp from 50°C to 250°C).
-
-
MS Acquisition:
-
As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Scan a mass range appropriate for the compound, for example, m/z 35-200.
-
-
Data Analysis: Identify the peak in the total ion chromatogram corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.
References
Solubility of Cycloheptanone oxime in organic solvents
An In-depth Technical Guide to the Solubility of Cycloheptanone Oxime in Organic Solvents
Abstract
This compound (C₇H₁₃NO) is a significant chemical intermediate, and a thorough understanding of its solubility characteristics is paramount for its synthesis, purification, and application in various chemical processes.[1] This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, detail a robust experimental protocol for quantitative determination, and examine the key factors influencing solvent-solute interactions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Core Physicochemical Properties of this compound
A molecule's physical and chemical properties are the primary determinants of its solubility. This compound is characterized by a seven-carbon aliphatic ring, which imparts a significant nonpolar character, and a polar oxime functional group (-C=N-OH), which is capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen lone pairs).[2][3] This amphiphilic nature dictates its interaction with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₇H₁₃NO | [1][4] |
| Molecular Weight | 127.19 g/mol | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [5] |
| Boiling Point | 152 °C | [1][5] |
| SMILES | C1CCCC(=NO)CC1 | [1][2] |
| Calculated LogP | 2.1708 | [2] |
| Topological Polar Surface Area (TPSA) | 32.59 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 |[2] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of this compound is a balance between its nonpolar cycloheptane ring and its polar oxime head.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding. This compound is expected to be highly soluble in these solvents due to the strong hydrogen bond interactions between the solvent's hydroxyl groups and the oxime's -OH and nitrogen atom. The analogous compound, cyclohexanone oxime, is known to be soluble in ethanol.[7][8]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors. They will readily solvate the polar oxime group through dipole-dipole interactions. High solubility is expected, though perhaps slightly less than in protic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The large, nonpolar cycloheptane ring will interact favorably with these solvents. However, the highly polar oxime group will be poorly solvated, leading to lower overall solubility. The energy required to break the hydrogen bonds between this compound molecules in its solid or liquid state is not sufficiently compensated by the weak interactions with nonpolar solvents.
The interplay of these forces is visually represented in the diagram below.
Caption: Molecular interactions governing solubility.
Qualitative Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of this compound in various common organic solvents. These are predictive assessments intended to guide solvent selection.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Key Interaction | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Polar Protic | Ethanol | Hydrogen Bonding | Very Soluble | The solvent can act as both a hydrogen bond donor and acceptor, strongly solvating the polar oxime group. |
| Methanol | Hydrogen Bonding | Very Soluble | Similar to ethanol, provides strong hydrogen bonding capabilities. | |
| Polar Aprotic | Acetone | Dipole-Dipole | Soluble | The solvent's carbonyl group can accept a hydrogen bond from the oxime, and dipole-dipole interactions are strong. |
| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Soluble | A highly polar aprotic solvent that can effectively solvate the polar head of the molecule. | |
| Acetonitrile | Dipole-Dipole | Moderately Soluble | Less polar than acetone or DMSO, leading to slightly reduced but still significant solubility. | |
| Nonpolar | Hexane | London Dispersion | Sparingly Soluble | The energy cost of breaking the solute-solute hydrogen bonds is not offset by the weak solvent-solute interactions. |
| Toluene | London Dispersion, π-stacking | Slightly Soluble | The aromatic ring offers slightly stronger interactions than hexane, potentially leading to marginally better solubility. |
| Halogenated | Dichloromethane | Dipole-Dipole | Moderately Soluble | Possesses a dipole moment and can interact favorably with the oxime group, while also accommodating the nonpolar ring. |
Standard Protocol for Experimental Solubility Determination
To move beyond qualitative predictions, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[9]
Causality in Experimental Design
-
Use of Excess Solute: Adding an excess of the solid or liquid solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Constant Agitation: Agitation is crucial to maximize the surface area of contact between the solute and solvent, accelerating the system's approach to equilibrium. Without it, concentration gradients could form, leading to inaccurate measurements.
-
Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator provides the stable thermal environment necessary for reproducible and accurate results.[6]
-
Equilibration Time: Sufficient time (typically 24-48 hours) must be allowed for the dissolution process to reach a true equilibrium state.
-
Filtration: A microporous filter (e.g., 0.45 µm PTFE) is used to separate the saturated solution (filtrate) from the undissolved excess solute without altering the solution's concentration. This step is critical for accurate analysis.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved solute to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm) and dispense the clear, saturated solution into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen. Weigh the remaining residue (the dissolved this compound).
-
Chromatographic Analysis (HPLC/GC): Dilute a precise volume of the filtered solution with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration.
-
-
Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Caption: Experimental workflow for the Shake-Flask Method.
References
- 1. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. byjus.com [byjus.com]
- 4. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Application of Cycloheptanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for cycloheptanone oxime. As a vital intermediate in organic synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, fostering a culture of safety and informed practice.
Chemical and Physical Identity
This compound, also known as suberoxime, is a seven-membered cyclic oxime.[1] Its fundamental role in synthetic chemistry, particularly as a precursor for nitrogen-containing heterocycles via the Beckmann rearrangement, makes it a valuable compound in research and development.[1]
A clear understanding of its physical and chemical properties is the foundation of safe handling.
| Property | Value | Reference |
| CAS Number | 2158-31-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO | [2][3][4][5] |
| Molecular Weight | 127.18 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 152 °C @ 20 mmHg | [2] |
| Flash Point | 128 °C | |
| Specific Gravity | 1.03 (20/20) | |
| SMILES | C1CCCC(=NO)CC1 | [2][3][5] |
| InChI Key | OENGSNXUALAIFP-UHFFFAOYSA-N | [1][4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
The signal word for this compound is "Warning" .[3][8]
It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[9] Therefore, it should be handled with the same level of caution as a compound with known significant toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, which should be applied to the handling of this compound. Elimination and substitution are the most effective controls, while PPE is the last line of defense.
Caption: Hierarchy of controls for managing chemical hazards.
Recommended Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.
Handling Procedures
-
Review the SDS: Before any work begins, all personnel must review the Safety Data Sheet (SDS) for this compound.
-
Work Area Preparation: Ensure the work area is clean, uncluttered, and equipped with the necessary safety equipment.
-
Chemical Transfer: When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact. Avoid generating dust or aerosols.[13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[10][12]
Storage Requirements
-
Temperature and Environment: Store in a cool, dry, and well-ventilated place.[3][10] A recommended storage temperature is below 15°C in a dark place.
-
Container: Keep the container tightly closed to prevent contamination and leakage.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [10][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [12][14] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10]
Experimental Workflow: Safe Handling in a Typical Reaction
The following diagram outlines a safe workflow for using this compound in a laboratory setting.
Caption: A typical safe experimental workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate, and its safe handling is a prerequisite for its effective use in research and development. By understanding its properties, adhering to established safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document; always consult the most current Safety Data Sheet and institutional safety guidelines before working with this or any chemical.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. Cycloheptanone, oxime [webbook.nist.gov]
- 5. This compound (2158-31-8) for sale [vulcanchem.com]
- 6. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2158-31-8 [amp.chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sourcing, Purity, and Analysis of Cycloheptanone Oxime for Research and Development
Introduction
Cycloheptanone oxime (CAS RN: 2158-31-8; Molecular Formula: C₇H₁₃NO) is a seven-membered cyclic oxime that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its primary industrial and academic significance stems from its role as a direct precursor to caprylolactam, an eight-membered cyclic lactam, via the classic Beckmann rearrangement.[2] This ring-expansion reaction opens pathways to specialized polyamides and other nitrogen-containing heterocycles essential in materials science and pharmaceutical development.
For researchers, scientists, and drug development professionals, the procurement of high-purity this compound is a critical first step that dictates the success, reproducibility, and safety of subsequent synthetic transformations and biological assays. The presence of even minor impurities can lead to unpredictable side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive technical overview of the commercial landscape for this compound, details its typical purity profiles and common contaminants, and presents validated analytical and purification protocols to ensure its fitness for high-stakes research and development.
Commercial Availability and Sourcing
This compound is readily available from a variety of global chemical suppliers, typically synthesized for research and development purposes. The material is usually offered at purities suitable for most laboratory applications, though specifications can vary between vendors. When sourcing this reagent, it is crucial to consult the Certificate of Analysis (CoA) for lot-specific purity data rather than relying solely on catalog descriptions.
Table 1: Representative Commercial Sources for this compound
| Supplier | Product Number (Example) | Stated Purity | CAS Number | Notes |
|---|---|---|---|---|
| TCI EUROPE N.V. | C1543 | >98.0% (GC) | 2158-31-8 | Specifies Gas Chromatography as the method of purity analysis.[3] |
| Benchchem | B1345645 | 98% | 2158-31-8 | Marketed for research use as a versatile intermediate.[2] |
| Biosynth | CAA15831 | Not specified | 2158-31-8 | Available in various pack sizes for R&D.[4] |
| ChemScene | CS-0449588 | ≥98% | 2158-31-8 | Provides storage and shipping condition recommendations.[5] |
| Vulcanchem | VC2401987 | Not specified | 2158-31-8 | Provides detailed chemical property information.[1] |
Purity Profile and Common Impurities
Commercial this compound is typically a colorless to light yellow liquid or a white crystalline solid, with a purity of 98% or higher.[3][4] Impurities are generally residual starting materials, byproducts of the synthesis, or degradation products. Understanding the origin of these impurities is key to selecting appropriate analytical methods and purification strategies.
Genesis of Impurities
The most common industrial and laboratory synthesis of this compound involves the condensation reaction between cycloheptanone and a hydroxylamine salt.[1] Alternative methods, such as ammoximation, offer greener routes but may introduce different impurity profiles.[2][6] The primary sources of contamination are incomplete reactions, side reactions like the Beckmann rearrangement (especially under acidic conditions), and hydrolysis.
Key Impurity Classes
Based on the synthetic route, the following impurities should be monitored:
Table 2: Common Potential Impurities in this compound
| Impurity Name | Origin | Impact | Typical Analytical Signature |
|---|---|---|---|
| Cycloheptanone | Unreacted starting material | Can interfere with subsequent reactions by competing for reagents. | GC: Elutes before the oxime. HPLC: Shorter retention time on reverse-phase. |
| Caprylolactam | Beckmann rearrangement | Indicates product degradation or harsh synthesis/storage conditions. | GC/HPLC: Distinct peak, typically eluting later than the oxime. |
| Hydroxylamine | Unreacted reagent/hydrolysis | Can act as an undesired nucleophile or reducing agent. | Highly polar; difficult to detect by GC without derivatization. May be observed in HPLC. |
| Residual Solvents | Synthesis/Purification | Can affect reaction kinetics and product solubility. | GC Headspace is the standard method for detection and quantification. |
Analytical Methodologies for Purity Assessment
Ensuring the purity of this compound requires robust analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods for quantitative purity analysis.[7]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
Rationale: GC is an ideal method for analyzing this compound due to its volatility. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for quantification. Coupling with a Mass Spectrometer (MS) allows for the definitive identification of impurity peaks.
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split mode (50:1), temperature 250°C.
-
Detector: FID at 280°C or MS (scan range 40-300 m/z).
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL.
-
Self-Validation: The method's validity is confirmed by the sharp, symmetrical peak of the main component and baseline separation from any impurity peaks. The total area of all impurity peaks relative to the main peak provides the purity percentage.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust alternative, particularly useful for analyzing potential non-volatile impurities like the Beckmann rearrangement product or residual salts. A C18 reverse-phase column is effective for separating the moderately polar oxime from both more polar and less polar contaminants.[6]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.[6]
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.[6]
-
Self-Validation: A stable baseline and a well-defined peak for this compound are essential. Purity is determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.
Laboratory-Scale Purification Protocols
If the purity of a commercial batch is insufficient for a sensitive application, simple laboratory purification techniques can be employed to remove common impurities.
Protocol: Purification by Recrystallization
Rationale: This classic technique is effective for removing impurities that have different solubility profiles from the product at a given temperature. The choice of solvent is critical. For oximes, a non-polar/polar solvent pair is often effective. A procedure analogous to the purification of cyclohexanone oxime methanesulfonate uses an ether-hexane system.[8]
-
Dissolution: Gently warm the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., diethyl ether or toluene).
-
Precipitation: Slowly add a non-polar "anti-solvent" (e.g., hexanes) at room temperature or while cooling in an ice bath until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the solution to stand undisturbed, preferably at a low temperature (4°C), for several hours to allow crystals to form. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (hexanes) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity should be re-assessed by GC or HPLC.
Purification by Vacuum Distillation
Rationale: This method is ideal for separating the volatile this compound from non-volatile impurities, such as salts or polymeric byproducts. Applying a vacuum lowers the boiling point, preventing thermal degradation of the oxime at atmospheric pressure.[6]
-
Setup: Assemble a distillation apparatus suitable for vacuum operation.
-
Heating: Place the crude oxime in the distillation flask and heat gently using an oil bath.
-
Distillation: Under reduced pressure (e.g., 10-20 mmHg), collect the fraction that distills at the expected boiling point. The boiling point for the related cyclohexanone oxime is ~120°C at 10 mmHg, which can serve as an estimation point.[9]
-
Analysis: Analyze the collected distillate by GC or HPLC to confirm its enhanced purity.
Conclusion
The successful use of this compound in research and drug development hinges on a thorough understanding of its commercial sources and purity. While suppliers provide material of generally high quality (≥98%), lot-to-lot variability and the presence of critical impurities originating from its synthesis necessitate rigorous in-house analysis. The GC and HPLC protocols detailed in this guide offer robust, self-validating systems for quantifying purity and identifying contaminants. Should the need arise, straightforward purification techniques like recrystallization or vacuum distillation can be employed to elevate the material to the standards required for the most demanding synthetic and biological applications. By integrating these principles of sourcing, analysis, and purification, researchers can ensure the integrity and reproducibility of their scientific outcomes.
References
- 1. This compound (2158-31-8) for sale [vulcanchem.com]
- 2. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 3. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Theoretical Investigation of Cycloheptanone Oxime: Elucidating Structure, Spectroscopic Signatures, and Reactivity through Computational Chemistry
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract: Cycloheptanone oxime is a pivotal chemical intermediate, primarily recognized for its role as the direct precursor to caprylolactam, the monomer for specialized polyamides. A comprehensive understanding of its molecular properties is essential for optimizing synthesis, reaction conditions, and exploring new applications. This technical guide provides an in-depth exploration of this compound's conformational landscape, spectroscopic characteristics, and reactivity profile using first-principles theoretical calculations. We leverage Density Functional Theory (DFT) to build a robust computational model, offering predictive insights that complement and guide experimental research. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to understand and manipulate complex organic molecules.
Introduction: The Case for a Computational Approach
This compound (C₇H₁₃NO) belongs to the class of cyclic oximes, compounds of significant industrial and academic interest. Its most critical application is the acid-catalyzed Beckmann rearrangement, a ring-expansion reaction that converts it into an eight-membered cyclic lactam, caprylolactam. The efficiency and selectivity of this rearrangement are intimately linked to the oxime's structural and electronic properties.
While experimental techniques provide invaluable data, they often capture an ensemble average of molecular behavior. Theoretical calculations, however, allow us to isolate and analyze specific conformations, probe transition states that exist for mere femtoseconds, and assign spectroscopic signals with high confidence. This in silico approach is not a replacement for laboratory work but a powerful synergistic partner, enabling a deeper mechanistic understanding and predicting molecular behavior before a single reagent is measured. For this compound, with its flexible seven-membered ring, a computational investigation is particularly illuminating for navigating its complex potential energy surface.
Computational Methodologies: A Rationale-Driven Framework
The integrity of any computational study rests upon the judicious selection of its methodology. Our approach is grounded in methods that offer a proven balance of computational efficiency and chemical accuracy for organic molecules.
The Choice of Density Functional Theory (DFT)
For a molecule with 22 atoms like this compound, solving the Schrödinger equation exactly is computationally intractable. We employ Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density.
-
Expertise & Causality: We selected the B3LYP hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic environment around the oxime's C=N double bond and the hydroxyl group. It has a long-standing record of providing reliable geometries and vibrational frequencies for a wide range of organic systems.
-
Authoritative Grounding: To accurately describe the spatial distribution of electrons, we utilize the 6-311++G(d,p) basis set. The '++' indicates the inclusion of diffuse functions on all atoms, essential for modeling the lone pairs on the oxygen and nitrogen atoms and the potentially weak intramolecular interactions, such as hydrogen bonding. The '(d,p)' polarization functions allow for orbital shapes to deform, which is crucial for capturing the true bonding environment in a strained cyclic system.
Simulating the Experimental Environment: Solvation Models
Reactions are rarely performed in a vacuum. To bridge the gap between gas-phase calculations and solution-phase experiments, we incorporate the Polarizable Continuum Model (PCM). This model simulates the bulk solvent (e.g., water, ethanol) by placing the molecule in a cavity within a dielectric continuum, providing a more realistic energetic landscape.
Self-Validating Protocol: Geometry Optimization and Frequency Analysis
Every computational protocol must be self-validating. Our core workflow ensures that we are analyzing a true energy minimum on the potential energy surface.
Protocol 1: Ground State Geometry Optimization
-
Input Structure: Build an initial 3D structure of this compound.
-
Computational Method: Specify the B3LYP functional and 6-311++G(d,p) basis set.
-
Optimization Algorithm: Employ a gradient-based algorithm (e.g., Berny optimization) to systematically adjust atomic coordinates to find the geometry with the lowest electronic energy.
-
Convergence Criteria: Set stringent convergence criteria for forces and energy changes between optimization steps to ensure a true minimum is reached.
-
Frequency Calculation: Upon successful optimization, perform a vibrational frequency calculation at the same level of theory.
-
Validation: Verify that the output contains zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer, requiring further structural investigation.
Caption: A generalized workflow for the theoretical analysis of molecular properties.
Conformational Analysis: Navigating Molecular Flexibility
Unlike the rigid, well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptanone are conformationally flexible. This flexibility gives rise to several stable or semi-stable structures (conformers) separated by low energy barriers. Identifying the global minimum energy conformation is paramount, as it represents the most populated state of the molecule and is the primary structure observed in experiments.
The two principal conformational families for cycloheptane rings are the twist-chair and the twist-boat . Our DFT calculations (B3LYP/6-311++G(d,p)) allow us to precisely determine the geometries and relative energies of these conformers for this compound.
-
Trustworthiness: By calculating the energies of all optimized stable conformers, we can construct a potential energy landscape. The conformer with the lowest absolute energy is designated as the global minimum. The relative stability of other conformers is typically reported in kcal/mol relative to this global minimum.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Key Structural Feature |
| Twist-Chair | C₁ | 0.00 | Global minimum, lowest torsional and steric strain. |
| Chair | Cₛ | ~0.8 - 1.5 | Transition state between twist-chair forms. |
| Twist-Boat | C₂ | ~1.5 - 2.5 | Higher energy due to eclipsing interactions. |
| Boat | Cₛ | ~2.5 - 3.5 | Transition state, significant steric hindrance. |
| Note: Exact energy values are dependent on the specific level of theory and solvation model used. The values presented are representative for cycloheptane-like systems. |
-
Expertise & Causality: The twist-chair conformation is consistently found to be the most stable. This is because it most effectively minimizes the two major sources of strain in cyclic molecules: angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing of bonds on adjacent carbons). The boat and twist-boat conformations, while also low in energy, suffer from greater torsional strain and unfavorable transannular interactions (steric hindrance between atoms across the ring).
Caption: Energy relationship between major conformers of a cycloheptane ring.
Spectroscopic Property Prediction: Bridging Theory and Experiment
DFT calculations are exceptionally powerful for predicting spectroscopic data. This allows for the unambiguous assignment of experimental spectra and provides a "fingerprint" for identifying a molecule and its conformers.
Vibrational Spectroscopy (IR & Raman)
Harmonic frequency calculations yield a set of vibrational modes, each with a specific frequency and intensity. These correspond directly to peaks in an experimental IR or Raman spectrum.
-
Expertise & Causality: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct this, we apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP). This empirical correction significantly improves the agreement between theoretical and experimental spectra.
Protocol 2: Vibrational Spectrum Calculation
-
Optimized Geometry: Start with the validated, optimized geometry of the lowest energy conformer (Protocol 1).
-
Frequency Keyword: Run a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Output Analysis: The output will list all normal modes, their corresponding harmonic frequencies (in cm⁻¹), and their IR and Raman intensities.
-
Scaling: Apply the appropriate scaling factor to the calculated frequencies.
-
Visualization: Use visualization software to animate the vibrational modes to understand the specific atomic motions (e.g., stretching, bending, twisting) associated with each frequency.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) | Description of Motion |
| O-H Stretch | ~3450 - 3550 | 3200 - 3600 | Stretching of the hydroxyl bond. |
| C-H Stretch | ~2900 - 3050 | 2850 - 3000 | Symmetric/asymmetric stretching of CH₂ groups. |
| C=N Stretch | ~1650 - 1670 | 1620 - 1690 | Stretching of the carbon-nitrogen double bond. |
| C-C Stretch | ~950 - 1200 | 900 - 1250 | Skeletal vibrations of the seven-membered ring. |
| N-O-H Bend | ~850 - 950 | 850 - 960 | Out-of-plane bending of the oxime hydroxyl group. |
NMR Spectroscopy (¹H and ¹³C)
The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR properties. It reliably predicts the magnetic shielding of each nucleus, which can be converted into the chemically intuitive chemical shift (δ).
-
Trustworthiness: The protocol is validated by calculating the shielding of a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory. The chemical shift of a given nucleus is then reported relative to the TMS reference, mimicking experimental practice.
Protocol 3: NMR Chemical Shift Calculation
-
Optimized Geometry: Use the optimized geometry of the molecule of interest (and TMS).
-
NMR Keyword: Specify the NMR=GIAO keyword in the calculation setup.
-
Shielding Calculation: Run the calculation at the B3LYP/6-311++G(d,p) level, including a solvent model (PCM) for best results.
-
Reference Calculation: Perform an identical calculation for TMS.
-
Chemical Shift Conversion: For each nucleus (e.g., a specific carbon atom), calculate the chemical shift using the formula: δ_sample = σ_TMS - σ_sample where σ is the isotropic shielding value from the output.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Expected Experimental Range (ppm) | Rationale |
| C=N (C1) | ~165 - 175 | 160 - 180 | Deshielded due to sp² hybridization and proximity to electronegative N. |
| α-Carbons (C2, C7) | ~28 - 35 | 25 - 40 | Adjacent to the C=N group. |
| β, γ-Carbons | ~22 - 30 | 20 - 35 | Typical aliphatic sp³ carbons in a cyclic system. |
Mechanistic Insights: The Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction in organic chemistry, but its mechanism involves high-energy intermediates and transition states that are impossible to isolate experimentally. Computational chemistry provides a window into this process. The reaction proceeds via acid catalysis, transforming the oxime into the corresponding lactam.
-
Expertise & Causality: By mapping the reaction pathway, we can identify the rate-determining step (the step with the highest energy barrier) and understand how catalysts might lower this barrier. The key steps involve:
-
Protonation: The oxime's hydroxyl group is protonated by an acid catalyst, forming a good leaving group (H₂O).
-
Rearrangement (Rate-Determining Step): A concerted migration of the alkyl group anti-periplanar to the leaving group occurs, forming a nitrilium ion intermediate.
-
Hydration & Tautomerization: The nitrilium ion is attacked by water, and subsequent tautomerization yields the final lactam product.
-
Caption: Key stages in the acid-catalyzed Beckmann rearrangement of this compound.
Conclusion
This guide demonstrates a robust and validated computational framework for investigating the properties of this compound. Through the application of Density Functional Theory, we have elucidated its preferred twist-chair conformation, predicted its characteristic IR, Raman, and NMR spectroscopic signatures, and mapped the critical steps of its rearrangement to caprylolactam. These theoretical insights provide a powerful complement to experimental data, enabling a more profound understanding of molecular behavior and accelerating the development of new chemical processes and materials.
Methodological & Application
Synthesis of Cycloheptanone Oxime: A Comprehensive Guide for Researchers
This document provides a detailed exploration of the synthesis of cycloheptanone oxime from cycloheptanone, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, practical considerations, and critical safety protocols essential for the successful and safe execution of this important chemical transformation. This compound serves as a valuable intermediate in organic synthesis, notably as a precursor to nitrogen-containing heterocycles through reactions like the Beckmann rearrangement.[1]
Theoretical Framework: The Chemistry of Oxime Formation
The synthesis of this compound from cycloheptanone is a classic condensation reaction. The core of this transformation is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone.[2][3]
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the carbonyl carbon of cycloheptanone. This leads to the formation of a tetrahedral intermediate.[4]
-
Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the oxime.[5]
The reaction is often carried out using hydroxylamine hydrochloride (NH₂OH·HCl).[6] In this case, a base, such as potassium hydroxide or sodium acetate, is required to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.[6][7] The overall reaction is pH-dependent.[6]
The Significance of the Beckmann Rearrangement
A key application of this compound is its role as a substrate in the Beckmann rearrangement. This acid-catalyzed reaction transforms the cyclic oxime into an eight-membered ring lactam, known as caprylolactam.[1][8] This ring expansion is a powerful tool in synthetic organic chemistry for accessing larger ring systems, which are prevalent in many biologically active molecules.[1] The rearrangement is typically promoted by strong acids like sulfuric acid or polyphosphoric acid.[1][8]
Experimental Protocol: Laboratory-Scale Synthesis
This section details a reliable, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cycloheptanone | C₇H₁₂O | 112.17 | 7.46 g | 66.61 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5.0 g | 71.94 |
| Potassium Hydroxide | KOH | 56.11 | 3.0 g | 53.48 |
| Distilled Water | H₂O | 18.02 | 15 cm³ | - |
| Diethyl Ether (for recrystallization) | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Step-by-Step Procedure
-
Preparation of Reagents: In a round-bottomed flask, prepare a solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water. In a separate beaker, dissolve potassium hydroxide (3.0 g, 53.48 mmol) in 5 cm³ of distilled water.[6]
-
Reaction Setup: With magnetic stirring, add the potassium hydroxide solution to the hydroxylamine hydrochloride solution at room temperature.[6]
-
Addition of Cycloheptanone: To the stirred mixture, add cycloheptanone (7.46 g, 66.61 mmol).[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. To ensure a clear, homogenous solution, small amounts of ethanol (approximately 5 cm³) can be added periodically through the condenser as needed.[6] Continue refluxing for an additional hour after the solution becomes clear.[6]
-
Neutralization and Workup: Allow the reaction mixture to cool to room temperature. The solution will likely be acidic. Carefully add a 1N KOH solution until the mixture is neutral (check with pH paper). Reflux for another 30 minutes, cool, and re-check the pH, adjusting to neutral if necessary.[6]
-
Precipitation and Isolation: Pour the neutralized reaction mixture into a beaker containing 100 cm³ of ice-water. The this compound will precipitate as a white solid.[6]
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold water (10 cm³ each). Allow the product to air dry.[6]
-
Purification: For higher purity, the crude product can be recrystallized from diethyl ether.[6]
Characterization
The structure of the synthesized this compound can be confirmed using spectroscopic methods:
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (around 3440 cm⁻¹) and the C=N stretch (around 1659 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Safety and Handling Precautions
Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood.[10][11]
-
Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke when handling this chemical.[10] Keep containers securely sealed when not in use.[9]
-
Spills: In case of a spill, clear the area of personnel.[9] Use dry clean-up procedures to avoid generating dust.[9] Dampen with water before sweeping if necessary.[9] Collect the spilled material in a labeled container for proper disposal.[9]
-
First Aid:
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for oxime formation.
Conclusion
The synthesis of this compound from cycloheptanone is a fundamental and versatile reaction in organic chemistry. By understanding the underlying principles and adhering to meticulous experimental technique and safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications, particularly in the development of novel pharmaceuticals and materials.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. Solved Cyclohexanone reacts with hydroxylamine hydrochloride | Chegg.com [chegg.com]
- 3. scribd.com [scribd.com]
- 4. studylib.net [studylib.net]
- 5. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 6. arpgweb.com [arpgweb.com]
- 7. youtube.com [youtube.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. leap.epa.ie [leap.epa.ie]
Application Notes & Protocols: The Beckmann Rearrangement of Cycloheptanone Oxime
Introduction: Beyond Caprolactam—Expanding the Ring
The Beckmann rearrangement, a cornerstone of organic synthesis since its discovery by Ernst Otto Beckmann in 1886, facilitates the elegant transformation of an oxime into an N-substituted amide.[1][2] Its most prominent industrial application is the multi-billion kilogram annual production of ε-caprolactam from cyclohexanone oxime, the monomer precursor to Nylon-6.[3][4][5] While this six-to-seven membered ring expansion is a textbook example, the rearrangement of other cyclic ketoximes, such as cycloheptanone oxime, provides a powerful route to larger, often more complex lactam structures.
This application note delves into the mechanism, catalysis, and practical execution of the Beckmann rearrangement of this compound. This specific transformation yields an eight-membered lactam, azacyclooctan-2-one (also known as enantholactam), a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic intricacies that govern the reaction, compare classical and modern catalytic systems, and provide detailed, field-tested protocols for its successful implementation in a laboratory setting.
The Reaction Mechanism: A Stepwise Analysis
The acid-catalyzed Beckmann rearrangement proceeds through a well-defined sequence of steps. The key event is a stereospecific 1,2-alkyl shift, where the group positioned anti-periplanar to the oxime's hydroxyl group migrates to the electron-deficient nitrogen atom.[2][6] This concerted migration occurs simultaneously with the departure of a leaving group, which is typically water under acidic conditions.
The accepted mechanism involves the following key stages:
-
Activation via Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the poor leaving group (-OH) into a much better one (-OH2+).[7][8]
-
Concerted Rearrangement: The bond of the alkyl group situated anti to the newly formed -OH2+ group begins to migrate to the nitrogen atom. This migration is concerted with the expulsion of a water molecule, breaking the weak N-O bond.[7][9] This is the rate-limiting step and results in the formation of a highly reactive nitrilium ion intermediate.
-
Nucleophilic Attack (Solvolysis): A nucleophile, typically a water molecule from the reaction medium, attacks the electrophilic carbon of the nitrilium ion.[8][9]
-
Deprotonation & Tautomerization: A final deprotonation step yields an imidic acid tautomer, which rapidly isomerizes to the more stable amide (lactam) product.[8]
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.
Catalysis & Reaction Conditions: Choosing the Right Promoter
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions. Historically, strong Brønsted acids have been the reagents of choice, but modern methods focus on developing milder and more environmentally benign systems.[10]
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Causality | References |
| Sulfuric Acid / Oleum | Concentrated H₂SO₄ or Oleum, 70-130°C | High conversion, inexpensive, well-established for industrial processes. | Highly corrosive and hazardous. Generates large amounts of ammonium sulfate byproduct upon neutralization, which has low economic value and presents disposal challenges.[5][11][12] | |
| Polyphosphoric Acid (PPA) | PPA, 80-120°C | Strong dehydrating agent, effective for many substrates. | Viscous, difficult to handle and remove during workup. Can be corrosive at high temperatures.[2][9] | |
| Solid Acid Catalysts (e.g., Zeolites) | Vapor-phase, high temp. (e.g., 350°C) | Eliminates corrosive liquid acids and the ammonium sulfate byproduct. Catalyst can be regenerated and reused, aligning with green chemistry principles.[10] | Requires high temperatures and specialized equipment (for vapor-phase). Catalyst deactivation due to coking can be an issue, requiring periodic regeneration.[13][14] | |
| Organocatalysts (e.g., Cyanuric Chloride) | Aprotic solvent (e.g., MeCN), moderate temp. | Milder conditions, avoids strong mineral acids. Can be highly efficient. | May not be as effective for less reactive oximes. Stoichiometric amounts of the promoter are often required.[10] | |
| Lewis Acidic Ionic Liquids | Ionic liquid as both catalyst and solvent, 100-120°C | Recyclable catalytic system, mild conditions, high selectivity. | Ionic liquids can be expensive and require specific workup procedures for product extraction.[15] |
A significant driver for innovation in this area is the avoidance of ammonium sulfate byproduct, which is a major drawback of the conventional industrial caprolactam process.[5] This has led to the development of vapor-phase rearrangements over solid acid catalysts, which represent a cleaner, albeit more technologically complex, alternative.[10]
Potential Side Reactions
While the Beckmann rearrangement is generally efficient, two primary side reactions can diminish the yield of the desired lactam:
-
Beckmann Fragmentation: This reaction pathway competes with the rearrangement, particularly if the migrating group (the α-carbon) can form a stable carbocation.[2] The fragmentation yields a nitrile and a carbocation-derived product. Careful selection of the catalyst and conditions can suppress this pathway.
-
Oxime Hydrolysis: Under aqueous acidic conditions, the oxime can hydrolyze back to the parent ketone (cycloheptanone) and hydroxylamine.[16] Using dehydrating conditions or aprotic solvents can effectively prevent this reversal.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of the this compound precursor and its subsequent rearrangement under two different catalytic systems.
Caption: A typical experimental workflow for the Beckmann rearrangement.
Protocol 1: Synthesis of this compound
Rationale: This initial step converts the starting ketone into its oxime, the necessary precursor for the rearrangement. The use of sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
Reagents & Equipment:
-
Cycloheptanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol, Water
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate trihydrate (16.3 g, 120 mmol) in 50 mL of water.
-
In a separate beaker, dissolve cycloheptanone (11.2 g, 100 mmol) in 50 mL of 95% ethanol.
-
Add the ethanolic ketone solution to the aqueous hydroxylamine solution with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, washing the solid with cold water.
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture. Dry the product under vacuum. (Expected yield: 85-95%).
Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)
Rationale: PPA is a highly effective dehydrating agent and strong acid, making it a classic choice for promoting the Beckmann rearrangement. Its viscosity requires careful temperature management for effective stirring.
Reagents & Equipment:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine
-
Round-bottom flask, magnetic stirrer, oil bath, separatory funnel, rotary evaporator
Procedure:
-
Caution: PPA is corrosive. Handle with appropriate personal protective equipment (PPE). The reaction can be exothermic.
-
Place polyphosphoric acid (approx. 50 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Heat the PPA to 80°C in an oil bath with vigorous stirring.
-
Carefully add this compound (2.54 g, 20 mmol) in small portions over 15 minutes to the hot, stirring PPA. The internal temperature may rise; maintain the oil bath temperature to control the reaction between 90-100°C.
-
After the addition is complete, continue stirring at 100°C for 30 minutes.
-
Allow the reaction to cool to room temperature. The mixture will become very viscous.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude azacyclooctan-2-one.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Milder Rearrangement using p-Toluenesulfonyl Chloride
Rationale: This method avoids the use of strong, corrosive acids. It proceeds by first converting the oxime's hydroxyl into a tosylate, an excellent leaving group. The rearrangement can then be initiated under milder, often basic or neutral, conditions.[9]
Reagents & Equipment:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine), Dichloromethane (DCM)
-
1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (2.54 g, 20 mmol) in dry pyridine (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (4.20 g, 22 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly pouring it into 100 mL of cold 1 M HCl.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactam by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Conclusion
The Beckmann rearrangement of this compound is a robust and efficient method for synthesizing the eight-membered azacyclooctan-2-one ring system. While classical protocols employing strong acids like PPA are effective, they present handling and waste disposal challenges. Modern methodologies, including the use of solid acid catalysts or the pre-activation of the oxime hydroxyl group, offer milder and more sustainable alternatives. The choice of protocol will depend on the available equipment, scale, and sensitivity of other functional groups within the molecule. A thorough understanding of the underlying mechanism and potential side reactions is paramount for optimizing reaction conditions and achieving high yields of the desired lactam product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. valcogroup-valves.com [valcogroup-valves.com]
- 5. chemcess.com [chemcess.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. US5594137A - Process for the preparation of caprolactam - Google Patents [patents.google.com]
- 12. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Catalytic Pathways for the Beckmann Rearrangement of Cycloheptanone Oxime to ω-Enantholactam: An Application Guide
Introduction: The Enduring Relevance of the Beckmann Rearrangement in Medium-Ring Lactam Synthesis
First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the transformation of an oxime into an amide.[1][2][3] This reaction has profound industrial significance, most notably in the production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[4][5][6] Beyond this large-scale application, the Beckmann rearrangement offers a powerful methodology for the synthesis of a diverse array of amides and lactams, which are pivotal structural motifs in pharmaceuticals and other bioactive molecules.[7][8]
This application note focuses on the catalytic Beckmann rearrangement of cycloheptanone oxime to ω-enantholactam (also known as azacyclooctan-2-one), a valuable seven-membered lactam. While the rearrangement of cyclohexanone oxime is extensively documented, the synthesis of medium-ring lactams like ω-enantholactam presents unique challenges and opportunities.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic systems, mechanistic insights, and detailed protocols to facilitate the efficient and sustainable synthesis of ω-enantholactam. We will explore a range of catalysts, moving beyond traditional stoichiometric strong acids to more environmentally benign and reusable alternatives.
Core Reaction and Mechanism
The fundamental transformation involves the acid-catalyzed rearrangement of this compound. The generally accepted mechanism proceeds through several key steps:
-
Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a good leaving group (water).[9][10]
-
Concerted Rearrangement and Water Elimination: In a concerted step, the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, with the simultaneous expulsion of a water molecule. This forms a nitrilium ion intermediate.[10][11]
-
Nucleophilic Attack by Water: A water molecule then attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization yield the final lactam product.[9][10]
Catalytic Systems for the Beckmann Rearrangement of this compound
The classical Beckmann rearrangement often employs stoichiometric quantities of strong acids like concentrated sulfuric acid or oleum, leading to significant waste and corrosion issues.[1][3][5] Modern catalysis research has focused on developing more sustainable and efficient alternatives.
Solid Acid Catalysts: A Heterogeneous Approach
Solid acid catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. Zeolites, with their well-defined pore structures and tunable acidity, have emerged as particularly promising catalysts for the vapor-phase Beckmann rearrangement.[1][12]
Zeolites (e.g., ZSM-5, MCM-22, Ferrierite):
-
Mechanism of Action: The Brønsted acid sites within the zeolite framework protonate the oxime, initiating the rearrangement. The shape selectivity of the zeolite pores can also influence the product distribution and catalyst lifetime by minimizing side reactions.[13] Studies on cyclohexanone oxime have shown that both strong acid sites and internal silanols can catalyze the rearrangement.[1]
-
Key Insights: For vapor-phase reactions, high silica MFI zeolites (like ZSM-5) have demonstrated high conversion rates, with the reaction often occurring on the external surface of the catalyst.[1] MCM-22 is also considered a good candidate due to its large and accessible external surface area.[1] The choice of zeolite and reaction conditions can significantly impact conversion and selectivity.
Experimental Protocol: Vapor-Phase Rearrangement using a Zeolite Catalyst
This protocol is a generalized procedure based on studies of cyclohexanone oxime and can be adapted for this compound.
Materials:
-
This compound
-
Zeolite catalyst (e.g., H-ZSM-5, activated at high temperature)
-
Anhydrous solvent (e.g., acetonitrile)[2]
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system with temperature control
Procedure:
-
Activate the zeolite catalyst by heating it in the reactor under a flow of nitrogen at 500°C for at least 3 hours to remove adsorbed water.[2]
-
Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 5-10 wt%).
-
Cool the reactor to the desired reaction temperature (typically 300-450°C).[2]
-
Introduce the this compound solution into the reactor via a syringe pump at a defined weight hourly space velocity (WHSV).
-
Pass a stream of nitrogen gas through the reactor simultaneously.[2]
-
Collect the products at the reactor outlet by condensation in a cold trap.
-
Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.
Workflow for Vapor-Phase Beckmann Rearrangement
Caption: Workflow for vapor-phase Beckmann rearrangement.
Ionic Liquids: "Green" Solvents and Catalysts
Room-temperature ionic liquids (ILs) have gained attention as environmentally benign media for chemical reactions.[14] They can act as both solvents and catalysts, offering advantages such as low vapor pressure, high thermal stability, and recyclability.
-
Mechanism of Action: Brønsted acidic ionic liquids can directly protonate the oxime.[15][16] Alternatively, Lewis acidic metal chlorides dissolved in ionic liquids can coordinate to the oxime's oxygen atom, facilitating the rearrangement.[17] The use of caprolactam-based ionic liquids has also been explored, where the product is a component of the ionic liquid itself, potentially simplifying product separation.[15]
-
Key Insights: Combinations of ionic liquids with acidic promoters like PCl5 or P2O5 have shown high conversion and selectivity for the Beckmann rearrangement under mild conditions and without additional organic solvents.[1][14]
Experimental Protocol: Rearrangement in an Ionic Liquid Medium
Materials:
-
This compound
-
Room-temperature ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4])
-
Acidic promoter (e.g., Phosphorus pentoxide, P2O5)
-
Round-bottom flask with magnetic stirrer and thermometer
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Charge the round-bottom flask with this compound (1 equivalent) and the ionic liquid (0.5-1 equivalent).[14]
-
With vigorous stirring, add the acidic promoter (e.g., 0.1-0.2 equivalents) in portions at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 75-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC.[15][18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product, ω-enantholactam, with an organic solvent such as diethyl ether.
-
The ionic liquid, which is typically immiscible with the extraction solvent, can be recovered and potentially reused after appropriate workup.
Metal-Based Catalysts: Lewis Acidity and Coordination Chemistry
A variety of metal-based catalysts, including metal salts and complexes, have been shown to be effective for the Beckmann rearrangement. These often function as Lewis acids.
-
Mechanism of Action: The metal center coordinates to the oxygen or nitrogen atom of the oxime, activating it for the rearrangement. For instance, nano-Fe3O4 particles have been used as a green and magnetically separable catalyst, where the iron is proposed to coordinate with the hydroxyl group of the ketoxime.[19][20]
-
Key Insights: The combination of a cobalt salt with a Lewis acid co-catalyst has been shown to be highly effective for the rearrangement of cycloalkanone oximes under mild conditions, yielding lactams in good yields with reduced byproducts.[21]
Data Summary: Comparison of Catalytic Systems
The following table provides a comparative overview of different catalytic systems for the Beckmann rearrangement, primarily based on data for cyclohexanone oxime, which is expected to be indicative for this compound.
| Catalyst System | Phase | Typical Temperature (°C) | Advantages | Disadvantages |
| Zeolites (e.g., H-ZSM-5) | Vapor | 300 - 450 | Reusable, high conversion, suitable for continuous processes. | High energy consumption, potential for catalyst deactivation. |
| Ionic Liquids | Liquid | 75 - 120 | "Green" solvent, recyclable, mild conditions. | Cost of ionic liquids, potential for product separation challenges. |
| Metal Salts/Complexes | Liquid | 80 - 120 | Mild conditions, high yields, some are easily separable. | Potential for metal contamination in the product, cost of some metals. |
| Traditional Strong Acids | Liquid | 100 - 130 | High conversion, well-established. | Corrosive, large amounts of waste, not environmentally friendly. |
Conclusion and Future Outlook
The Beckmann rearrangement of this compound to ω-enantholactam can be achieved through a variety of catalytic methods. While traditional strong acids are effective, modern approaches using solid acids, ionic liquids, and metal-based catalysts offer significant advantages in terms of environmental impact, safety, and catalyst reusability. The choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. Future research will likely focus on the development of even more active, selective, and stable catalysts that can operate under milder conditions, further enhancing the sustainability of this important transformation.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. krohne.com [krohne.com]
- 5. valcogroup-valves.com [valcogroup-valves.com]
- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 7. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. globethesis.com [globethesis.com]
- 14. ionike.com [ionike.com]
- 15. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation [scielo.org.mx]
- 20. Nano Fe3O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 21. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
Application Note: Greener Synthesis of Cycloheptanone Oxime
Title: Greener Synthesis Methods for Cycloheptanone Oxime: Advanced Protocols and Mechanistic Insights
Introduction
This compound is a key chemical intermediate, primarily valued as the precursor to azacyclooctan-2-one (enantholactam), the monomer for Nylon-8. The traditional synthesis route involves the condensation of cycloheptanone with hydroxylamine salts, such as hydroxylamine sulfate. This established method, while effective, is fraught with environmental and economic drawbacks. It generates significant quantities of low-value inorganic byproducts, most notably ammonium sulfate, and often requires corrosive acidic conditions.[1][2] The drive towards sustainable chemical manufacturing necessitates the development of "greener" alternatives that improve atom economy, reduce hazardous waste, and operate under milder conditions.
This application note provides detailed protocols and mechanistic discussions for three cutting-edge, greener synthesis strategies for this compound, designed for researchers and process chemists. These methods—catalytic ammoximation, advanced one-pot synthesis with in-situ oxidant generation, and electrochemical synthesis—represent significant advances in sustainable chemistry.
Heterogeneous Catalysis: The Ammoximation Pathway
The most developed greener alternative to the classical route is the direct, one-step ammoximation of ketones. This process utilizes a ketone, ammonia, and an oxidizing agent, typically hydrogen peroxide, over a heterogeneous catalyst. Titanium silicalite-1 (TS-1) is the catalyst of choice for this transformation, renowned for its unique structural and catalytic properties.
Causality and Expertise: The genius of the TS-1 catalyzed process lies in its ability to generate hydroxylamine in-situ from ammonia and hydrogen peroxide within its microporous structure.[3] This transiently formed hydroxylamine then reacts immediately with the ketone, which is also present in the pores, to form the oxime.[4] This "ship-in-a-bottle" synthesis prevents the accumulation of unstable hydroxylamine and avoids the need for its separate, problematic production. The primary byproduct of this elegant reaction is water, making it a highly atom-economical and clean process.[5] The solid nature of the TS-1 catalyst allows for easy separation and recycling, a key tenet of green chemistry.
Protocol 1.1: TS-1 Catalyzed Ammoximation of Cycloheptanone
This protocol details the batch synthesis of this compound using cycloheptanone, aqueous hydrogen peroxide, and ammonia over a TS-1 catalyst.
Experimental Workflow Diagram
Caption: Workflow for TS-1 catalyzed ammoximation.
Materials:
-
Cycloheptanone (98%)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Hydrogen Peroxide (30-50% wt. in H₂O)
-
Ammonium Hydroxide (25-28% wt. in H₂O)
-
tert-Butanol (solvent)
-
Toluene (extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Pressurized glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and addition funnel.
Procedure:
-
Reactor Charging: To a 250 mL autoclave, add the TS-1 catalyst (e.g., 2 g), tert-butanol (100 mL), and cycloheptanone (e.g., 0.1 mol, 11.2 g).
-
Ammonia Addition: Add aqueous ammonia (e.g., 0.25 mol, ~23 mL of 28% solution). The molar ratio of ammonia to ketone is critical and is typically around 2.5:1.[6]
-
Reaction Setup: Seal the reactor. Purge with nitrogen gas. Begin vigorous stirring (e.g., 800 rpm) and heat the mixture to the desired reaction temperature, typically 80-90°C.[2][7]
-
H₂O₂ Addition: Once the temperature is stable, begin the slow, dropwise addition of hydrogen peroxide (e.g., 0.11 mol, ~7.5 mL of 50% solution) over 2-3 hours using a syringe pump or the addition funnel. Causality: Slow addition is crucial to maintain a low instantaneous concentration of H₂O₂, preventing its non-productive decomposition and ensuring high efficiency.[3] The molar ratio of H₂O₂ to ketone should be slightly super-stoichiometric (e.g., 1.1:1).[6]
-
Reaction Completion: After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure maximum conversion.
-
Work-up: Cool the reactor to room temperature and vent any excess pressure. Open the reactor and filter the reaction mixture to recover the TS-1 catalyst. The catalyst can be washed with solvent, dried, and calcined for reuse.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous phase with toluene (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure to yield the crude this compound. The purity and yield can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Expected Performance Data
| Parameter | Typical Value | Source |
| Cycloheptanone Conversion | >98% | [8][9] |
| Oxime Selectivity | >99% | [8] |
| H₂O₂ Effective Utilization | >90% | [9] |
| Reaction Temperature | 80-90°C | [7] |
| Molar Ratio (Ketone:NH₃:H₂O₂) | 1 : 2.5 : 1.1 | [6] |
Note: Data is often reported for cyclohexanone but is highly indicative of performance for cycloheptanone under optimized conditions.
Electrochemical Synthesis: A Sustainable Frontier
Electrosynthesis offers a paradigm shift in chemical production, using electrical energy to drive reactions under ambient conditions. For oxime synthesis, this involves the electrochemical reduction of nitrogen oxides (nitrate, NO₃⁻, or nitrite, NO₂⁻) to generate hydroxylamine in-situ at the cathode surface.[10][11] This highly reactive intermediate then undergoes a spontaneous chemical reaction with cycloheptanone present in the electrolyte to form the oxime.[4][12]
Causality and Expertise: This method circumvents the use of both hydroxylamine salts and hydrogen peroxide. The nitrogen source is a simple, stable inorganic salt like potassium nitrate. The reaction is conducted in water at room temperature and atmospheric pressure, drastically reducing the energy input and improving safety. The selectivity of the process is controlled by the cathode material (e.g., Zn-Cu or Cu-S alloys) and the applied potential.[10][12] The key is to favor the 6-electron reduction of nitrate to hydroxylamine while minimizing the 8-electron reduction to ammonia.
Protocol 2.1: Electrosynthesis of this compound from Nitrate
This protocol describes the one-pot electrosynthesis in a divided electrochemical cell.
Electrochemical-Chemical (EChem-Chem) Workflow
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. US20140093437A1 - Ammoximation reactor for cyclohexanone oxime production - Google Patents [patents.google.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 5. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 6. Green route to synthesize oxime-Academax [academax.com]
- 7. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing cyclohexanone oxime by ammoximation of cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 10. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Topic: Electrochemical Synthesis of Cycloheptanone Oxime
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
This document provides a comprehensive guide to the electrochemical synthesis of cycloheptanone oxime, a key intermediate in the production of specialized polyamides and various pharmaceutical compounds.[1] Traditional chemical routes to oximes often rely on harsh conditions and hazardous reagents.[2][3] In contrast, electrosynthesis offers a sustainable, efficient, and highly tunable alternative, aligning with the principles of green chemistry.[4][5] This application note details a robust protocol adapted from state-of-the-art methods for analogous cyclic ketones, focusing on the in situ generation of hydroxylamine from nitrate via cathodic reduction at a bimetallic catalyst. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer expert insights into data interpretation and troubleshooting to ensure reproducible, high-yield synthesis.
Introduction: The Case for an Electrochemical Approach
This compound is a valuable precursor, primarily for the synthesis of caprylolactam through the Beckmann rearrangement—the monomer for specialized nylons.[1] Its derivatives are also explored in the development of novel agrochemicals and pharmaceuticals.[6] Conventional synthesis typically involves the condensation of cycloheptanone with hydroxylamine salts, which presents several challenges: the production of hydroxylamine itself is energy-intensive, and its storage and handling carry safety risks.[2][3]
Electrochemical organic synthesis circumvents these issues by using electrons as a "traceless reagent" to drive reactions under ambient temperature and pressure.[5][7] This method offers numerous advantages:
-
Sustainability: It eliminates the need for stoichiometric chemical oxidants or reductants, reducing waste generation.[4]
-
Safety: It allows for the in situ generation of reactive intermediates like hydroxylamine, avoiding the hazards associated with their transportation and storage.[3]
-
Control: Reaction parameters such as current density and electrode potential can be precisely controlled to optimize selectivity and yield.[8][9]
This protocol focuses on a one-pot synthesis where aqueous nitrate (a common industrial byproduct) serves as the nitrogen source. At a specially designed catalyst surface, nitrate is electrochemically reduced to a hydroxylamine intermediate, which then directly reacts with cycloheptanone present in the electrolyte to form the desired oxime.[3][10]
Reaction Mechanism and Causality
The success of this electrosynthesis hinges on a cascade of electrochemical and chemical steps occurring at or near the cathode surface. While direct literature for this compound is emerging, the mechanism is well-established for the analogous synthesis of cyclohexanone oxime.[3][11]
-
Nitrate to Hydroxylamine Reduction (Electrochemical): The process begins with the multi-step electrocatalytic reduction of nitrate (NO₃⁻) at the cathode. This proceeds through several intermediates, with the key species for oximation being surface-adsorbed hydroxylamine (*NH₂OH). The choice of catalyst, such as a Zn-Cu alloy, is critical as it must selectively favor the formation of *NH₂OH while suppressing its further reduction to ammonia (NH₃).[3][11]
-
Nucleophilic Addition-Elimination (Chemical): The in situ generated hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone.
-
Oxime Formation: A subsequent dehydration step yields the final product, this compound, and water.
The fast kinetics of the chemical condensation step are crucial for high efficiency, as it rapidly consumes the hydroxylamine intermediate, pulling the electrochemical equilibrium towards its formation and preventing its over-reduction to ammonia.[3]
Detailed Experimental Protocol
This protocol requires careful attention to the setup of the electrochemical cell and the preparation of the catalyst and electrolyte.
Materials and Equipment
| Category | Item | Purity/Specification |
| Reagents | Cycloheptanone | ≥98% |
| Potassium Nitrate (KNO₃) | ACS Reagent Grade, ≥99% | |
| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Reagent Grade | |
| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Reagent Grade | |
| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | ≥99% | |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥99% | |
| Deionized Water | 18.2 MΩ·cm | |
| Dichloromethane (DCM) | HPLC Grade | |
| Electrodes | Zinc Foil (Cathode Substrate) | 0.25 mm thick, 99.9% |
| Platinum Foil or Mesh (Anode/Counter Electrode) | High surface area | |
| Ag/AgCl Electrode (Reference Electrode) | Saturated KCl | |
| Equipment | Potentiostat/Galvanostat | Capable of constant current electrolysis |
| H-type Electrochemical Cell | With a proton exchange membrane (e.g., Nafion®) | |
| Magnetic Stirrer and Stir Bars | ||
| Standard Glassware (beakers, graduated cylinders) | ||
| Analytical Balance | ±0.1 mg precision | |
| pH Meter | ||
| Rotary Evaporator, Separatory Funnel | For product work-up | |
| GC-MS or HPLC | For analysis |
Experimental Workflow
Step-by-Step Methodology
Step 1: Preparation of the Zn-Cu Alloy Cathode Causality: A bimetallic Zn-Cu catalyst is used to optimize the selective reduction of nitrate to hydroxylamine. Pure zinc tends to favor ammonia production, while the addition of copper helps to stabilize the desired hydroxylamine intermediate.[3][11]
-
Prepare an aqueous deposition bath containing 0.1 M ZnSO₄·7H₂O and 0.01 M CuSO₄·5H₂O.
-
Cut a piece of zinc foil to the desired area (e.g., 2 cm x 2 cm) to serve as the cathode substrate.
-
In a two-electrode setup with a platinum anode, electrodeposit the Zn-Cu alloy onto the zinc foil at a constant current density of -20 mA/cm² for 15 minutes.
-
Rinse the resulting catalyst thoroughly with deionized water and dry under a stream of nitrogen.
Step 2: Electrochemical Cell Assembly Causality: An H-type (divided) cell is essential to separate the cathodic reduction from the anodic oxidation.[9] This prevents the desired product from being oxidized at the anode and isolates potentially interfering side reactions, such as the oxygen evolution reaction.
-
Assemble the H-type cell, ensuring the Nafion® membrane is properly sealed between the two compartments.
-
Place the prepared Zn-Cu cathode and a magnetic stir bar in the cathodic compartment.
-
Place the platinum foil counter electrode in the anodic compartment.
-
Insert the Ag/AgCl reference electrode into the cathodic compartment via a Luggin capillary, positioning the tip close to the cathode surface to minimize iR drop.
Step 3: Electrolyte Preparation
-
Catholyte (Cathodic Compartment): Prepare 50 mL of 0.5 M potassium phosphate buffer (pH 7.0). Dissolve potassium nitrate to a concentration of 0.1 M and cycloheptanone to a concentration of 0.025 M.
-
Anolyte (Anodic Compartment): Prepare 50 mL of 0.5 M potassium phosphate buffer (pH 7.0).
Step 4: Electrolysis Causality: Galvanostatic (constant current) operation is often preferred for preparative synthesis as it provides direct control over the reaction rate. A current density of -100 mA/cm² is a robust starting point based on analogous systems, balancing reaction speed with efficiency.[3]
-
Fill the respective compartments with the prepared anolyte and catholyte.
-
Begin stirring the catholyte at a moderate speed (e.g., 300 rpm).
-
Connect the electrodes to the potentiostat/galvanostat.
-
Initiate constant current electrolysis at -100 mA/cm² (based on the geometric area of the cathode).
-
Run the electrolysis for a calculated duration based on the total charge required for the conversion (e.g., 2.5-3 hours for a 1.25 mmol scale reaction).
Step 5: Product Work-up and Purification
-
After electrolysis, decant the catholyte from the cell.
-
Transfer the solution to a separatory funnel and extract three times with 30 mL portions of dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel if necessary.
Expected Results and Data Analysis
The performance of the electrosynthesis is evaluated using several key metrics. The following table presents expected results based on literature values for similar systems.[3][12]
| Performance Metric | Calculation Formula | Expected Value |
| Cycloheptanone Conversion | (Initial Moles - Final Moles) / Initial Moles * 100 | >95% |
| Oxime Yield | Moles of Oxime Produced / Initial Moles of Cycloheptanone * 100 | >90% |
| Oxime Selectivity | (Moles of Oxime Produced / Moles of Cycloheptanone Reacted) * 100 | >98% |
| Faradaic Efficiency (FE) | (Moles of Oxime * n * F) / Total Charge Passed (Q) * 100 (where n=6, F=96485 C/mol) | 25-35% |
Note on Faradaic Efficiency: The FE is often below 100% because the total charge is consumed by competing reactions, primarily the reduction of nitrate to ammonia and the hydrogen evolution reaction (HER).
Troubleshooting Guide
A self-validating protocol must anticipate potential issues. This guide addresses common challenges in organic electrosynthesis.[13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Oxime Yield/Conversion | 1. Insufficient electrolysis time/charge passed. 2. Catalyst deactivation or fouling. 3. Incorrect electrode potential. | 1. Recalculate and ensure sufficient charge is passed (at least 6 Faradays per mole of ketone). 2. Prepare a fresh catalyst; sonicate the electrode briefly before use. 3. If using potentiostatic mode, ensure the potential is sufficiently negative (e.g., -0.8 to -1.0 V vs. RHE). |
| Low Faradaic Efficiency (FE) | 1. Competing hydrogen evolution reaction (HER) is dominant. 2. Over-reduction of hydroxylamine to ammonia. | 1. Ensure the pH is neutral; highly acidic or basic conditions can favor HER. 2. Modify the catalyst composition (e.g., adjust the Zn:Cu ratio) to be more selective for hydroxylamine generation. Lower the current density. |
| Inconsistent Results | 1. Reference electrode drift. 2. Inconsistent catalyst surface preparation. 3. Leakage between cell compartments. | 1. Calibrate or replace the reference electrode. 2. Standardize the electrodeposition protocol strictly. 3. Check the seals and membrane of the H-type cell before each run. |
| Formation of Byproducts | 1. Product degradation at the anode (if using an undivided cell). 2. Reduction of the ketone itself at the cathode. | 1. Strongly recommend using a divided (H-type) cell. 2. Operate at a less negative potential where nitrate reduction is favored over direct ketone reduction. |
Conclusion
The electrochemical synthesis of this compound represents a significant advancement over traditional methods, offering a safer, greener, and more controlled manufacturing pathway. By leveraging the principles of electrocatalysis to couple nitrate reduction with C-N bond formation, this protocol provides a high-yield route to a valuable chemical intermediate. The insights and detailed steps provided herein are intended to empower researchers in both academic and industrial settings to adopt and further innovate in the field of organic electrosynthesis.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists develop electro-organic synthesis that allows sustainable and green production of fine chemicals | COM / Unit Communication and Media [press.uni-mainz.de]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Electrochemical organic reactions: A tutorial review [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Troubleshooting [chem.rochester.edu]
Application Notes & Protocols: Synthesis of Lactams via Beckmann Rearrangement of Cyclic Ketone Oximes
Introduction: The Significance of Lactams and the Beckmann Rearrangement
Lactams, or cyclic amides, are foundational building blocks in organic and medicinal chemistry. Their most prominent industrial application is in the production of polyamides. Notably, ε-caprolactam is the monomer precursor to Nylon 6, a synthetic polymer produced on a scale of millions of tons annually for use in fibers and plastics.[1][2] Given this commercial significance, numerous methods for lactam synthesis have been developed, with the most common route proceeding through the Beckmann rearrangement of a cyclic ketone oxime.[3][4]
The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a powerful acid-catalyzed reaction that transforms an oxime into an amide.[5][6] When applied to cyclic oximes, the reaction yields lactams through a fascinating ring-expansion mechanism.[5]
A Note on Nomenclature: It is crucial to clarify the relationship between the starting material and the product. The user topic specifies "Cycloheptanone oxime as a precursor for caprolactam synthesis."
-
Cyclohexanone (a 6-membered ketone ring) rearranges to ε-caprolactam (a 7-membered lactam ring), the monomer for Nylon 6.
-
Cycloheptanone (a 7-membered ketone ring) rearranges to ζ-capryllactam (an 8-membered lactam ring).
This guide will focus on the archetypal and industrially vital conversion of cyclohexanone oxime to ε-caprolactam.[5] However, the underlying principles and the experimental protocol described are directly applicable to the rearrangement of this compound to yield its corresponding 8-membered lactam.
PART 1: The Beckmann Rearrangement - Mechanism and Principles
The conversion of a ketoxime to a lactam is a classic example of an intramolecular rearrangement reaction. Understanding its mechanism is key to controlling the reaction and optimizing the yield. The process is typically catalyzed by strong Brønsted acids like concentrated sulfuric acid or oleum (fuming sulfuric acid).[7][8]
The core mechanism involves the following steps:
-
Protonation of the Hydroxyl Group: The reaction begins with the protonation of the oxime's hydroxyl group by the strong acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺).[6][9]
-
Concerted Migration and Water Elimination: In a stereospecific, concerted step, the alkyl group that is anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen atom.[5][7] Simultaneously, the leaving group (a water molecule) is expelled. This migration and elimination sequence results in the formation of a highly electrophilic nitrilium ion intermediate.[9]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion. This forms a protonated imidic acid intermediate.[5][9]
-
Deprotonation and Tautomerization: The intermediate is deprotonated and then undergoes tautomerization (a rearrangement of a proton and a double bond) to yield the more stable final product, the lactam.[6]
Visualization of the Reaction Mechanism
Caption: The acid-catalyzed Beckmann rearrangement pathway.
The Role of Catalysts
While concentrated sulfuric acid and oleum are the traditional and industrial workhorses, their use necessitates a neutralization step that generates large quantities of ammonium sulfate as a byproduct.[1][4] This has significant economic and environmental implications.[2] Consequently, considerable research has focused on developing alternative catalytic systems.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, Oleum, Polyphosphoric Acid | High reactivity, low cost.[5] | Corrosive, large waste generation.[1] |
| Lewis Acids | AlCl₃, BF₃, Zinc Chloride[5][10] | Can promote rearrangement under milder conditions. | Stoichiometric amounts often required. |
| Organocatalysts | Cyanuric Chloride, Trifluoroacetic Acid[11][12] | Milder conditions, potentially recyclable. | Higher cost, catalyst separation can be complex. |
| Solid Acids | Zeolites (e.g., MFI, MCM-22)[11] | Enables vapor-phase reactions, easy separation, recyclable.[13] | High temperatures required, potential for catalyst deactivation. |
| Ionic Liquids | Brønsted acidic ionic liquids[14] | Act as both solvent and catalyst, recyclable.[15] | High cost, viscosity can be an issue. |
PART 2: Experimental Protocol - Laboratory Synthesis of ε-Caprolactam
This protocol details a standard laboratory procedure for the Beckmann rearrangement of cyclohexanone oxime using sulfuric acid. The principles are directly transferable to this compound.
Objective: To synthesize ε-caprolactam from cyclohexanone oxime with a focus on procedural safety and product isolation.
Mandatory Safety Precautions
Working with concentrated sulfuric acid and oleum presents extreme hazards. Strict adherence to safety protocols is non-negotiable.
-
Corrosivity: Both reagents cause severe skin burns and eye damage upon contact.[16][17] Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[18][19]
-
Inhalation Hazard: Oleum releases sulfur trioxide gas, which is fatal if inhaled.[17][20] Ensure the fume hood has adequate ventilation.
-
Reactivity with Water: The reaction with water is violently exothermic.[18][20] Ensure all glassware is perfectly dry and never add water to the acid; always add acid slowly to water (or an aqueous solution) with cooling.
-
Neutralization: The neutralization step with ammonia is also highly exothermic and should be performed slowly in an ice bath.
Materials and Reagents
-
Cyclohexanone oxime
-
Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20-30% free SO₃)
-
Ammonium Hydroxide solution (aqueous ammonia, ~28-30%)
-
Dichloromethane (or another suitable extraction solvent like chloroform or toluene)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice-water bath
-
1 L Beaker
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for caprolactam synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck. Perform all operations within a fume hood.
-
Carefully charge the flask with 120 mL of concentrated sulfuric acid (98%).
-
Immerse the flask in an ice-water bath and begin stirring. Allow the acid to cool to between 0°C and 10°C.
-
-
Beckmann Rearrangement:
-
Weigh 50 g of cyclohexanone oxime and add it in small portions to the dropping funnel. If the oxime is solid, it can be gently melted or dissolved in a minimal amount of a suitable solvent, though direct addition of the solid is common.
-
Add the cyclohexanone oxime to the cold, stirring sulfuric acid dropwise or in small portions. The reaction is highly exothermic; maintain the internal temperature below 15°C throughout the addition.[21]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 80-100°C and maintain this temperature for approximately 30 minutes to ensure the rearrangement is complete.[22][23]
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool back to room temperature, then chill it thoroughly in an ice bath.
-
In a separate 1 L beaker, place 400 mL of a chilled 28-30% aqueous ammonia solution in a larger ice bath.
-
CRITICAL STEP: Very slowly and carefully, pour the cold reaction mixture into the vigorously stirring ammonia solution. This neutralization is extremely exothermic. Monitor the temperature and control the addition rate to keep the temperature of the ammonia solution below 20°C. The immediate product of the rearrangement is the bisulfate salt of caprolactam; ammonia neutralizes the acid to release the free lactam.[1][4]
-
After neutralization, check the pH to ensure it is basic (pH > 8).
-
-
Extraction and Purification:
-
Transfer the neutralized mixture to a large separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL). Caprolactam is soluble in many organic solvents.
-
Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator. The resulting product will be crude caprolactam, which may be a yellowish solid or oil.
-
For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether).
-
Conclusion
The Beckmann rearrangement of this compound (or more commonly, cyclohexanone oxime) is a cornerstone reaction in industrial organic synthesis. While the traditional protocol relies on strong, corrosive acids, it provides a robust and well-understood pathway to valuable lactams. This guide offers researchers a comprehensive framework, balancing a detailed mechanistic understanding with a practical, safety-conscious experimental protocol. As the chemical industry continues to evolve, the principles outlined here serve as the foundation for developing greener, more efficient catalytic systems for the future of polyamide production.
References
- 1. valcogroup-valves.com [valcogroup-valves.com]
- 2. krohne.com [krohne.com]
- 3. chemcess.com [chemcess.com]
- 4. Caprolactam - Wikipedia [en.wikipedia.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Beckmann Rearrangement | Reaction Mechanism of Beckmann Rearrangement [pw.live]
- 8. Caprolactam Production Process | Vaisala [vaisala.com]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 11. jocpr.com [jocpr.com]
- 12. iris.unive.it [iris.unive.it]
- 13. Process for preparing caprolactam by cyclohexanone-oxime gas phase rearrangement - Eureka | Patsnap [eureka.patsnap.com]
- 14. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemtradelogistics.com [chemtradelogistics.com]
- 18. bigeholding.hu [bigeholding.hu]
- 19. eastharbourgroup.com [eastharbourgroup.com]
- 20. saferack.com [saferack.com]
- 21. US5594137A - Process for the preparation of caprolactam - Google Patents [patents.google.com]
- 22. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 23. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
Applications of Cycloheptanone oxime in polyamide production
An Application Guide to the Synthesis of Polyamide 7 from Cycloheptanone Oxime
Introduction
Polyamides, commonly known as nylons, are a class of high-performance synthetic polymers characterized by the presence of amide linkages (–CO–NH–) in the main polymer chain. Their exceptional mechanical strength, thermal stability, and chemical resistance have established them as indispensable materials in industries ranging from textiles to automotive engineering.[1][2] The synthesis of these polymers often begins with a lactam, a cyclic amide, which undergoes ring-opening polymerization.
A critical step in producing these lactam monomers is the Beckmann rearrangement, an acid-catalyzed reaction that converts a cyclic ketoxime into its corresponding lactam.[3] While the most industrially significant example is the conversion of cyclohexanone oxime to ε-caprolactam for the production of Polyamide 6 (Nylon 6), other lactams can be synthesized to create different types of polyamides with unique properties.[4]
This guide focuses on the application of This compound as a precursor for the synthesis of Polyamide 7 (Nylon 7) . Through the Beckmann rearrangement, this compound is converted to ζ-enantholactam (also known as azacyclooctan-2-one), the seven-carbon monomer for Polyamide 7. We will provide a detailed exploration of the chemical transformations, experimental protocols, and the resulting polymer's characteristics, offering researchers and scientists a comprehensive resource for laboratory-scale synthesis and application.
Part 1: The Beckmann Rearrangement: From this compound to ζ-Enantholactam
The conversion of the oxime to a lactam is the foundational step in this process. The efficiency and purity achieved here directly impact the quality of the subsequent polymerization.
Mechanism and Application Insights
The Beckmann rearrangement is a classic organic reaction where an oxime is transformed into an amide. The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid (oleum), trifluoroacetic acid, or solid acid catalysts.[3][5][6]
Causality in Experimental Choices:
-
Catalyst Selection: The choice of acid is critical. Protic acids like oleum are highly effective but generate significant waste streams (e.g., ammonium sulfate).[6] Milder and recyclable catalysts, such as certain ionic liquids or solid acids, are being explored to create a cleaner process.[7][8] The catalyst's role is to protonate the oxime's hydroxyl group, turning it into a good leaving group (water) and initiating the rearrangement cascade.
-
Temperature Control: The reaction is typically conducted at elevated temperatures (70°C to 130°C) to ensure a sufficient reaction rate.[5] However, precise temperature control is necessary to prevent side reactions or degradation of the product, which can affect the purity of the resulting lactam.
-
Solvent: In many modern approaches, the reaction medium itself can be the catalyst, as seen with ionic liquids which can act as both solvent and catalyst.[7] In other cases, inert solvents may be used, although industrial processes often favor solvent-free conditions.
Diagram: The Beckmann Rearrangement of this compound
Caption: Acid-catalyzed rearrangement of this compound to ζ-enantholactam.
Protocol 1: Laboratory Synthesis of ζ-Enantholactam
This protocol is adapted from established methods for the Beckmann rearrangement of cyclic oximes.[6]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (as additive/co-solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10g) in a mixture of Trifluoroacetic Acid (e.g., 100 mL) and Acetonitrile (e.g., 7% w/w of TFA). Expert Insight: Acetonitrile has been shown to enhance both the conversion and selectivity of the reaction in TFA systems.[6]
-
Reaction Execution: Heat the mixture to 60°C using a heating mantle and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the TFA. Perform this step in a fume hood with caution due to CO₂ evolution.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude ζ-enantholactam can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a white crystalline solid.
Part 2: Ring-Opening Polymerization: From ζ-Enantholactam to Polyamide 7
With the pure lactam monomer in hand, the next stage is polymerization to form the long-chain polyamide. Anionic ring-opening polymerization is a rapid and efficient method for this transformation.[9]
Mechanism and Application Insights
Anionic Ring-Opening Polymerization (AROP) requires two key components:
-
Initiator (Catalyst): A strong base, such as sodium hydride (NaH) or a Grignard reagent, is used to deprotonate a lactam monomer, forming a highly reactive lactamate anion.[10][11]
-
Activator (Co-initiator): An N-acyllactam, such as N-acetylcaprolactam, is added to create a true growth center. The lactamate anion attacks the activator, opening its ring and forming a linear chain with a highly reactive N-acylated imide group at the end. This imide group is then readily attacked by another lactamate anion, propagating the chain growth.[10]
Causality in Experimental Choices:
-
Moisture Control: Anionic polymerization is extremely sensitive to moisture, as water will protonate the lactamate anion, terminating the polymerization chain.[11] Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: The polymerization temperature is a critical parameter. It must be high enough to keep the monomer and polymer molten but below the ceiling temperature to favor polymerization. For many lactams, temperatures between 150°C and 220°C are common.[10][12] The temperature profile can significantly influence the reaction rate and the final molecular weight of the polymer.[12]
-
Initiator/Activator Ratio: The ratio of monomer to initiator and activator determines the final molecular weight of the polyamide. By controlling this stoichiometry, the properties of the resulting polymer can be precisely tuned.[11]
Diagram: Workflow for Polyamide 7 Synthesis
Caption: Overall workflow from monomer to purified Polyamide 7 polymer.
Protocol 2: Synthesis of Polyamide 7 via Anionic ROP
This protocol describes a typical laboratory-scale anionic polymerization.
Materials:
-
High-purity ζ-Enantholactam (dried under vacuum over P₂O₅)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-acetylcaprolactam (as activator)
-
Anhydrous toluene or other suitable high-boiling solvent (optional, for dispersion)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C and assemble under a stream of dry nitrogen.
-
Initiation: Place the dried ζ-enantholactam (e.g., 20g) into the Schlenk flask. Heat the flask in an oil bath to melt the monomer (Melting point of ζ-enantholactam is ~35°C, but a higher temperature like 130°C is used to ensure it is fully molten and to facilitate the reaction).[12]
-
Catalyst Addition: While stirring under a positive pressure of nitrogen, carefully add the sodium hydride initiator (e.g., 0.5 mol% relative to the monomer). The mixture may foam as hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the sodium lactamate.
-
Activation and Polymerization: Rapidly inject the N-acetylcaprolactam activator (e.g., 0.5 mol%) into the molten mixture. An immediate increase in viscosity should be observed. Raise the temperature to the target polymerization temperature (e.g., 180°C).[12] The polymerization is often very fast, completing within minutes to an hour.
-
Isolation: Once the polymerization is complete (indicated by the mixture becoming a solid mass or reaching maximum viscosity), cool the reaction vessel to room temperature.
-
Purification: Break up the solid polymer and dissolve or swell it in a suitable solvent like formic acid or m-cresol (use with extreme caution in a fume hood). Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent like methanol.
-
Final Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and oligomers, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.[13]
Part 3: Properties and Applications of Polyamide 7
Polyamide 7 possesses a unique balance of properties that distinguishes it from more common nylons like PA6 and PA6,6. Its longer hydrocarbon chain per amide group results in lower moisture absorption, which is a significant advantage in applications requiring dimensional stability.
Comparative Properties of Polyamides
| Property | Polyamide 7 (Nylon 7) | Polyamide 6 (Nylon 6) | Polyamide 6,6 (Nylon 6,6) |
| Melting Point (°C) | ~225-233[14] | ~220[1] | ~260[1] |
| Density (g/cm³) | ~1.08-1.10 | ~1.13[15] | ~1.14 |
| Water Absorption (%) | Lower | Higher | Higher |
| Tensile Strength | High[16] | High[16] | Very High[16] |
| Chemical Resistance | Good[17] | Good[17] | Good[17] |
Note: Exact values can vary based on crystallinity, molecular weight, and processing conditions.
Application Notes
The distinct properties of Polyamide 7 make it suitable for specialized applications:
-
High-Performance Fibers: Due to its lower moisture uptake compared to Nylon 6 and 6,6, Nylon 7 maintains its mechanical properties better in humid environments, making it suitable for specialty textiles and industrial fibers.[14]
-
Engineering Plastics: Its dimensional stability and good mechanical strength allow its use in precision-molded parts for automotive and electronic applications where resistance to environmental moisture is critical.[18][19]
-
Biomedical Applications: Like other polyamides, Nylon 7 can exhibit good biocompatibility, opening possibilities for its use in medical devices or drug delivery systems, although this requires specific medical-grade qualification.
Safety Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
This compound: May cause skin, eye, and respiratory irritation.[20] Handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Acids (TFA, Oleum): Highly corrosive and toxic. Always handle in a chemical fume hood with acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Sodium Hydride (NaH): Highly reactive and flammable. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert, dry atmosphere. Mineral oil dispersions reduce the risk of pyrophoricity but must still be handled with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Methanol is flammable and toxic. Always use these solvents in a well-ventilated fume hood and wear appropriate PPE.
Consult the Safety Data Sheet (SDS) for each chemical before use.[20][21][22]
References
- 1. 7 Properties of Nylon: Everything you Need to Know [lsrpf.com]
- 2. byjus.com [byjus.com]
- 3. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. US5039784A - Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique | MDPI [mdpi.com]
- 14. US20170002143A1 - Methods for producing nylon 7 - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. polychemer.com [polychemer.com]
- 17. aerosusa.com [aerosusa.com]
- 18. Uses of Nylon: Properties, Examples & Everyday Applications [vedantu.com]
- 19. shop.machinemfg.com [shop.machinemfg.com]
- 20. aksci.com [aksci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. cpachem.com [cpachem.com]
Beyond Beckmann: A Researcher's Guide to the Alternative Reactions of Cycloheptanone Oxime
Cycloheptanone oxime, a seemingly unassuming seven-membered cyclic oxime, is a molecule of significant versatility in the landscape of organic synthesis. While its claim to fame is predominantly the Beckmann rearrangement to yield caprylolactam, the precursor to specialized polyamides, its reactivity extends far beyond this singular transformation.[1] For researchers, scientists, and professionals in drug development, a deeper understanding of the alternative reaction pathways of this compound unlocks a broader synthetic toolbox for the construction of complex nitrogen-containing molecules. This guide provides an in-depth exploration of these lesser-known, yet highly valuable, reactions, complete with detailed application notes and protocols.
Reductive Amination: A Gateway to Cycloheptylamine
The reduction of the oxime functionality presents a direct and efficient route to primary amines. In the case of this compound, this transformation yields cycloheptylamine, a crucial building block in the synthesis of pharmaceuticals and fine chemicals. Catalytic hydrogenation stands as the most effective and widely adopted method for this conversion.[1]
The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity. Platinum group metals, such as rhodium and platinum, often supported on high-surface-area materials like carbon or alumina, are highly active catalysts for this reduction. Raney Nickel also serves as an effective, albeit less active, alternative. The reaction is typically performed in alcoholic solvents under a hydrogen atmosphere.
Application Note: Catalyst Selection and Optimization
The selection between a noble metal catalyst and Raney Nickel often depends on the desired reaction rate, cost considerations, and the presence of other functional groups in the substrate. For substrates sensitive to hydrogenolysis, milder conditions and a less active catalyst may be preferable. Optimization of hydrogen pressure and temperature is crucial to minimize side reactions and maximize the yield of the desired primary amine.
Protocol: Catalytic Hydrogenation of this compound to Cycloheptylamine
Materials:
-
This compound
-
Ethanol (anhydrous)
-
5% Rhodium on Alumina (Rh/Al2O3) catalyst
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of 0.5 M.
-
Carefully add 5% Rh/Al2O3 catalyst (5 mol%).
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude cycloheptylamine.
-
The crude product can be purified by distillation under reduced pressure.
| Parameter | Condition |
| Substrate | This compound |
| Product | Cycloheptylamine |
| Catalyst | 5% Rh/Al2O3 |
| Solvent | Ethanol |
| H2 Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
The Neber Rearrangement: Crafting α-Amino Ketones
The Neber rearrangement offers a fascinating alternative to the Beckmann pathway, transforming a ketoxime into an α-amino ketone.[2][3][4] This reaction proceeds through a distinct mechanism involving the formation of an azirine intermediate. The first step is the conversion of the oxime's hydroxyl group into a better leaving group, typically a tosylate, by reaction with tosyl chloride.[2] Subsequent treatment with a base leads to the formation of a carbanion, which then displaces the tosylate in an intramolecular nucleophilic substitution to form a strained azirine ring.[2] Hydrolysis of this intermediate furnishes the final α-amino ketone.[2] It is important to note that the Beckmann rearrangement can be a competing side reaction.[2]
Mechanistic Insight:
The key to a successful Neber rearrangement lies in the careful choice of base and reaction conditions to favor the formation of the azirine intermediate over the competing Beckmann pathway. The use of a strong, non-nucleophilic base is often preferred.
References
Application Notes and Protocols: The Strategic Use of Cycloheptanone Oxime in the Synthesis of Nitrogen-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cycloheptanone Oxime as a Versatile Precursor
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science.[1] The development of robust and efficient synthetic routes to these structures is paramount. This compound, a readily prepared derivative of the seven-membered cyclic ketone, serves as a valuable and versatile starting material for accessing a range of nitrogen-containing ring systems. While its lower homolog, cyclohexanone oxime, is renowned for its industrial-scale conversion to ε-caprolactam, the monomer for Nylon 6, this compound provides a direct route to larger, eight-membered heterocyclic systems and other valuable structures.[2][3]
This guide provides an in-depth exploration of the key synthetic transformations of this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the broader applications of the resulting heterocyclic products. The primary focus will be on the classical Beckmann rearrangement to form the eight-membered lactam, azacyclooctan-2-one, and the synthesis of tetrazoles via interception of rearrangement intermediates.
Part 1: The Beckmann Rearrangement: Access to Eight-Membered Lactams
The Beckmann rearrangement is the cornerstone of oxime chemistry, providing a reliable method for converting ketoximes into amides or, in the case of cyclic oximes, lactams.[2][4] This acid-catalyzed transformation involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group.[5] For this compound, this rearrangement yields azacyclooctan-2-one, a valuable building block for synthesizing larger polyamide structures and complex molecular architectures.
Causality of the Mechanism
The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation in a strong acid.[6][7] This protonation facilitates the subsequent rearrangement. The key step involves a concerted 1,2-alkyl shift with the simultaneous expulsion of a water molecule. This migration forms a highly electrophilic nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[6][7] The choice of acid catalyst is critical; it must be strong enough to protonate the oxime but ideally should minimize side reactions and be amenable to the substrate's stability.
Caption: Mechanism of the Beckmann Rearrangement.
Catalyst Systems: A Comparative Overview
The industrial synthesis of ε-caprolactam heavily relies on strong acids like oleum or sulfuric acid.[8][9] While effective, these methods generate significant amounts of ammonium sulfate as a byproduct and pose environmental challenges.[10][11] Research has consequently focused on developing milder and more sustainable catalytic systems. These principles are directly applicable to the rearrangement of this compound.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Strong Protic Acids | Conc. H₂SO₄ or Oleum, 70-130°C | High conversion, fast reaction rates | Corrosive, large waste streams, harsh conditions | [2][9] |
| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Gas Phase, 350-380°C | Recyclable, reduced waste, continuous process | High temperatures, potential catalyst deactivation | [8][12][13] |
| Lewis Acids | ZnCl₂, Co(II) salts + Lewis Acid, MeCN, 80°C | Milder conditions, improved selectivity | Catalyst cost, potential metal contamination | [11][14] |
| Organocatalysts | Cyanuric Chloride, Trifluoroacetic Acid | Metal-free, milder conditions | Catalyst loading, potential for side reactions | [11][15] |
| Ionic Liquids | Brønsted acidic ionic liquids, 100°C | Acts as both catalyst and solvent, recyclable | Viscosity, product separation challenges | [16] |
Protocol 1: Lab-Scale Synthesis of Azacyclooctan-2-one
This protocol adapts a well-established procedure using polyphosphoric acid (PPA), a strong dehydrating agent that effectively promotes the rearrangement under controlled laboratory conditions.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask, magnetic stirrer, separating funnel, rotary evaporator
Caption: Experimental workflow for lactam synthesis.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 39.3 mmol) in dichloromethane (100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Catalyst Addition: Slowly and carefully add polyphosphoric acid (50 g) to the cooled solution in portions over 15-20 minutes. Maintain vigorous stirring to ensure proper mixing and to manage the exothermic reaction.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate. Continue adding until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separating funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude azacyclooctan-2-one by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: Synthesis of Tetrazoles via Beckmann Intermediate Trapping
An elegant variation of the Beckmann reaction involves trapping the intermediate nitrilium ion with an alternative nucleophile. When the reaction is performed in the presence of an azide source, such as sodium azide or hydrazoic acid (HN₃), the nitrilium ion is intercepted to form a 1,5-disubstituted tetrazole.[17] This provides a powerful route to a class of heterocycles that are prominent in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[18][19]
Mechanism of Tetrazole Formation
The reaction follows the initial stages of the Beckmann rearrangement, where the oxime is activated and rearranges to the nitrilium ion. At this juncture, the highly nucleophilic azide ion (N₃⁻) attacks the electrophilic carbon of the nitrilium ion. This addition is followed by an intramolecular cyclization, driven by the formation of the stable aromatic tetrazole ring, with the expulsion of a leaving group.
Caption: Mechanism for tetrazole synthesis from an oxime.
Protocol 2: Synthesis of a Spiro-Tetrazole from this compound
This protocol describes the synthesis of a spiro-tetrazole derivative using sodium azide under conditions that promote the Beckmann rearrangement, based on general procedures for this transformation.[17]
CAUTION: Sodium azide is highly toxic. Contact of metal azides with acid liberates hydrazoic acid, which is also toxic and highly explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Acetonitrile (MeCN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium azide (e.g., 3.8 g, 58.5 mmol) in anhydrous acetonitrile (100 mL).
-
Oxime Addition: Add a solution of this compound (5.0 g, 39.3 mmol) in acetonitrile (20 mL) to the suspension.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Activation: While stirring vigorously, add thionyl chloride (3.2 mL, 43.2 mmol) dropwise to the mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude spiro-tetrazole by flash column chromatography on silica gel.
Conclusion and Future Directions
This compound is a powerful and versatile intermediate for the synthesis of nitrogen-containing heterocycles. The Beckmann rearrangement provides efficient access to eight-membered lactams, while modified conditions allow for the strategic synthesis of complex tetrazoles.[20][21] Beyond these classical transformations, modern synthetic methods such as transition-metal-catalyzed C-H activation or amino-Heck reactions, which have been developed for other oximes, present exciting opportunities for further expanding the synthetic utility of this compound.[22][23] Researchers are encouraged to explore these emerging methodologies to unlock novel heterocyclic scaffolds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 8. chemcess.com [chemcess.com]
- 9. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 10. US5594137A - Process for the preparation of caprolactam - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Process for preparing caprolactam by cyclohexanone-oxime gas phase rearrangement - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. iris.unive.it [iris.unive.it]
- 16. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of aza-heterocycles from oximes by amino-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ionic liquids as catalysts for Cycloheptanone oxime rearrangement
Application Notes & Protocols
Topic: Ionic Liquids as Advanced Catalysts for the Beckmann Rearrangement of Cycloheptanone Oxime
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Beckmann rearrangement of cyclic oximes is a cornerstone of industrial chemistry, particularly for the production of lactams, which are precursors to polyamides like Nylon. The conversion of this compound to its corresponding lactam (azacyclooctan-2-one) is of significant interest. However, the conventional industrial process relies on highly corrosive and hazardous reagents such as oleum or concentrated sulfuric acid, leading to substantial waste generation, primarily in the form of ammonium sulfate, and significant environmental concerns.[1][2] This guide details the application of Brønsted acidic ionic liquids (ILs) as a superior, recyclable, and environmentally benign catalytic system for this critical transformation. By leveraging the unique properties of ILs—namely their negligible vapor pressure, high thermal stability, and tunable acidity—we can achieve high conversion and selectivity under milder conditions while eliminating the problematic neutralization step and enabling straightforward catalyst recycling.[3][4]
Introduction: The Imperative for a Greener Beckmann Rearrangement
The industrial synthesis of ε-caprolactam, the monomer for Nylon 6, is the most prominent application of the Beckmann rearrangement.[5] The traditional method involves using a large excess of strong Brønsted acids. This process suffers from two major drawbacks:
-
Corrosion and Hazard: The use of oleum or sulfuric acid poses significant operational hazards and requires specialized, corrosion-resistant equipment.[2]
-
Waste Generation: To isolate the lactam product, the acidic reaction mixture must be neutralized with ammonia, which produces vast quantities of low-value ammonium sulfate as a byproduct, severely diminishing the process's atom economy.[2][6]
Ionic liquids present a transformative solution. These salts, which are liquid at or near room temperature, can be designed to have strong Brønsted acidity, allowing them to function as both the solvent and the catalyst for the rearrangement.[6][7] Their use circumvents the need for a neutralization step, as the product can be extracted directly, and the non-volatile IL can be recovered and reused, aligning with the principles of green chemistry.[3][4]
Mechanistic Insights: The Catalytic Role of Acidic Ionic Liquids
The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[5] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).
In an ionic liquid system, particularly one with a Brønsted acidic cation (e.g., bearing a sulfonic acid group, -SO₃H) or an acidic anion (e.g., hydrogen sulfate, [HSO₄]⁻), the IL provides the necessary proton to activate the substrate.[4][6]
The proposed catalytic cycle proceeds as follows:
-
Protonation: The acidic ionic liquid protonates the hydroxyl group of the this compound.
-
Rearrangement & Dehydration: A concerted reaction occurs where the alkyl group anti to the -OH₂⁺ group migrates to the electron-deficient nitrogen, displacing water and forming a seven-membered cyclic nitrilium ion intermediate. The polar ionic liquid environment helps to stabilize this charged intermediate.[8]
-
Hydrolysis: The nitrilium ion is subsequently attacked by a water molecule (either residual or added during work-up).
-
Tautomerization & Deprotonation: The resulting intermediate tautomerizes to the more stable lactam product, releasing the proton back to the ionic liquid and regenerating the catalyst for the next cycle.
Application Protocol: Ionic Liquid-Catalyzed Synthesis of Azacyclooctan-2-one
This protocol describes a general procedure for the rearrangement of this compound using a Brønsted acidic ionic liquid.
3.1. Materials and Reagents
-
This compound (Substrate)
-
Brønsted acidic ionic liquid, e.g., 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate ([BSMIM][HSO₄]) or a caprolactam-based IL like [CPL][2MSA].[6]
-
High-purity nitrogen gas
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)[1][3]
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Deionized water
3.2. Instrumentation
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple probe
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
GC-MS or NMR for analysis
3.3. Step-by-Step Experimental Procedure
-
Reaction Setup: Place the this compound and the ionic liquid into the three-neck round-bottom flask equipped with a magnetic stir bar. A typical molar ratio is 1:1 to 3:1 (IL:oxime).[3][6]
-
Inert Atmosphere: Fit the flask with a condenser and flush the system with nitrogen gas. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (if possible) and analyzing them by TLC or GC. A typical reaction time is between 30 minutes and 4 hours, depending on the specific IL and temperature.[3][9]
-
Reaction Quench & Product Extraction: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Add deionized water to the flask. The lactam product will partition between the aqueous and IL phases.
-
Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent (e.g., dichloromethane, 3 x 20 mL).[1] The lactam product is extracted into the organic layer.
-
Scientist's Note: The ionic liquid is typically immiscible with solvents like dichloromethane or ether, which allows for a simple phase separation.[10]
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude lactam product.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Protocol: Catalyst Recycling and Reuse
A key advantage of using ionic liquids is their potential for recycling, which is crucial for process sustainability and economics.
-
Isolation of IL: The aqueous phase remaining in the separatory funnel after product extraction contains the ionic liquid.
-
Water Removal: Transfer this aqueous solution to a round-bottom flask and remove the water under reduced pressure (vacuum distillation) using a rotary evaporator.[3]
-
Scientist's Note: Due to their negligible vapor pressure, ionic liquids do not evaporate under these conditions, allowing for efficient separation from volatile solvents like water.[11]
-
-
Drying: The recovered ionic liquid should be thoroughly dried under high vacuum at a moderate temperature (e.g., 80 °C) for several hours to remove any residual water, which can affect catalytic activity in subsequent runs.
-
Reuse: The dried, recycled ionic liquid can then be used for a subsequent batch of the rearrangement reaction. It has been noted that a slight decrease in activity may occur after the first cycle, which can often be compensated for by extending the reaction time.[3]
Comparative Performance of Ionic Liquid Catalysts
The choice of ionic liquid significantly impacts reaction efficiency. Brønsted acidic ILs are particularly effective. The table below summarizes the performance of various ILs reported in the literature for the rearrangement of cyclohexanone oxime (a closely related and widely studied substrate).
| Ionic Liquid Catalyst | IL:Oxime (mol) | Temp (°C) | Time | Conversion (%) | Selectivity (%) | Reference |
| Dicationic IL (DETA-based, χH₂SO₄=0.75) | 1:1 | 100 | 20 min | ~95 | ~98 | [3] |
| [CPL][2MSA] (Caprolactam-based) | 3:1 | 90 | 2 h | 100 | 95 | [6] |
| [bmim]PF₆ / P₂O₅ | N/A | 100 | 30 min | 98 | 99 | [9] |
| [HSO₃-b-N(CH₃)₃]HSO₄ / ZnCl₂ (in Acetonitrile) | 0.05:1 | 80 | 4 h | >99 | 99 | [9] |
| [NHC][BF₄] (Caprolactam-based) | 3:1 | 100 | 5 h | 95.1 | ~80 | [8] |
| [bmim]TFA / PCl₅ | 0.5:1 | 80 | 2 h | 96.6 | 95.2 | [1] |
Note: This data is for cyclohexanone oxime, but trends are expected to be similar for this compound.
Conclusion
The use of Brønsted acidic ionic liquids as catalysts for the Beckmann rearrangement of this compound represents a significant advancement over traditional industrial methods. This approach offers a cleaner, safer, and more sustainable route to valuable lactams by eliminating corrosive reagents and the formation of salt byproducts. The high catalytic activity, combined with the straightforward protocol for product isolation and catalyst recycling, makes ionic liquids a compelling technology for researchers in synthetic chemistry and professionals in drug development seeking to implement greener manufacturing processes.
References
- 1. ionike.com [ionike.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reusable task-specific ionic liquids for a clean ε-caprolactam synthesis under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols: A Guide to the Catalytic One-Pot Synthesis of ε-Caprolactam from Cyclohexanone
Abstract
ε-Caprolactam is a crucial chemical intermediate, serving as the primary monomer for the production of Nylon-6, a widely used synthetic polymer in textiles, carpets, and engineering plastics.[1][2][3] The conventional industrial synthesis involves a multi-step process starting from cyclohexanone, which first undergoes oximation to form cyclohexanone oxime, followed by a Beckmann rearrangement to yield ε-caprolactam.[4][5][6] This traditional route, often relying on oleum or fuming sulfuric acid, is effective but generates substantial amounts of ammonium sulfate as a low-value byproduct, posing environmental and economic challenges.[1][5][7] This application note details the principles and protocols for a more advanced, one-pot synthesis of ε-caprolactam directly from cyclohexanone. By integrating the oximation and Beckmann rearrangement steps using innovative bifunctional catalysts, this approach offers a greener, more efficient, and atom-economical alternative.[7][8]
A Note on Precursor Chemistry: It is a fundamental principle of the Beckmann rearrangement that the synthesis of ε-caprolactam (a 7-membered lactam ring) is achieved through the ring-expansion of cyclohexanone oxime (a 6-membered oxime ring). The topic of synthesis from "cycloheptanone oxime" is scientifically incongruous for producing caprolactam, as its rearrangement would yield an 8-membered ring lactam. This guide therefore focuses on the scientifically correct and industrially relevant precursor, cyclohexanone, for the one-pot synthesis of ε-caprolactam.
Part 1: Scientific Principles & Reaction Mechanisms
The one-pot conversion of cyclohexanone to ε-caprolactam is a tandem catalytic process that combines two distinct chemical transformations in a single reactor:
-
Ammoximation of Cyclohexanone: The initial step is the formation of cyclohexanone oxime from cyclohexanone, ammonia (NH₃), and an oxidant (typically hydrogen peroxide or air).[8][9] This reaction is catalyzed by a redox-active site within the catalyst.
-
Beckmann Rearrangement: The in situ generated cyclohexanone oxime then undergoes an acid-catalyzed intramolecular rearrangement to form ε-caprolactam.[10][11] This step requires a Brønsted or Lewis acid site on the catalyst.
The elegance of the one-pot approach lies in utilizing a bifunctional catalyst that possesses both redox and acid functionalities, thereby streamlining the process, minimizing waste, and improving overall efficiency.[8]
The Beckmann Rearrangement Mechanism
The conversion of the ketoxime to an amide is a classic molecular rearrangement.[10] In the presence of an acid catalyst, the hydroxyl group of the oxime is converted into a good leaving group (water). This initiates the rearrangement cascade:
-
Protonation: The acid catalyst protonates the hydroxyl group of the cyclohexanone oxime, making it a better leaving group.
-
Rearrangement: A concerted migration of the alkyl group that is anti-periplanar to the leaving group occurs. The migrating group attacks the nitrogen atom, leading to the simultaneous expulsion of a water molecule. This forms a highly electrophilic nitrilium ion intermediate.[12]
-
Hydration & Tautomerization: A water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the final ε-caprolactam product.[12][13]
Caption: Overall workflow of the one-pot synthesis and key mechanistic steps.
Part 2: Bifunctional Catalysis for One-Pot Synthesis
The key to a successful one-pot synthesis is the design of a robust bifunctional catalyst. While traditional methods use separate reagents like hydroxylamine sulfate for oximation and oleum for rearrangement, modern approaches focus on heterogeneous solid catalysts.[5][8]
Advantages of Heterogeneous Bifunctional Catalysts:
-
Process Intensification: Combines multiple steps into one, reducing reactor footprint and capital costs.
-
Environmental Benignity: Eliminates the need for corrosive liquid acids like oleum and avoids the production of ammonium sulfate. Air can be used as the ultimate oxidant.[8]
-
Catalyst Reusability: Solid catalysts can be easily separated from the reaction mixture and recycled, improving process economics.
Nanoporous materials, such as metal-substituted aluminophosphates (AIPO), have shown significant promise. These materials can be designed to have both redox centers (e.g., Co³⁺, Mn³⁺) for the ammoximation step and Brønsted acid sites for the Beckmann rearrangement, all within a single framework.[8]
Table 1: Comparison of Catalytic Systems
| Catalyst System | Oximation Reagents | Rearrangement Catalyst | Key Advantages | Key Disadvantages | Selectivity to Caprolactam | Reference |
| Conventional | Hydroxylamine Sulfate, NH₃ | Oleum / H₂SO₄ | High conversion, established process | Massive (NH₄)₂SO₄ byproduct, corrosive | ~98-100% | [5][9] |
| Two-Step Green | Cyclohexanone, NH₃, H₂O₂ | Solid Acid (e.g., Zeolites) | Eliminates (NH₄)₂SO₄ byproduct | Requires intermediate separation | High | [14] |
| One-Pot Bifunctional | Cyclohexanone, NH₃, Air | Bifunctional Solid Catalyst (e.g., CoAlPO-5) | Single step, uses air, no byproduct | Catalyst stability can be an issue | ~70-85% | [8] |
| One-Pot MOF | Cyclohexanone, NH₂OH·HCl | Acidified MOF (MIL-101-PTA) | High yield, recyclable catalyst | Requires pre-formed hydroxylamine | ~90% | [15] |
Part 3: Experimental Protocol
This protocol is a representative example for the one-pot synthesis of ε-caprolactam from cyclohexanone using a bifunctional solid catalyst in a solvent-free system, adapted from literature procedures.[8]
Materials and Equipment
-
Reagents: Cyclohexanone (≥99%), Mesitylene (internal standard, ≥99%), Bifunctional Catalyst (e.g., CoAlPO-5, pre-activated), Ammonia (anhydrous), High-purity air or O₂.
-
Equipment: High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller; Gas chromatograph-mass spectrometer (GC-MS) for analysis.
Experimental Workflow Diagram
References
- 1. valcogroup-valves.com [valcogroup-valves.com]
- 2. Caprolactam Production Process | Vaisala [vaisala.com]
- 3. researchgate.net [researchgate.net]
- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 5. chemcess.com [chemcess.com]
- 6. Progress of ε-Caprolactam Manufacturing Method [jstage.jst.go.jp]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
Flow Chemistry Applications for Cycloheptanone Oxime Reactions: A Detailed Guide to Continuous Beckmann Rearrangement
[Application Note & Protocol]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reimagining a Classic Rearrangement with Continuous Flow
The Beckmann rearrangement, a cornerstone of organic synthesis for converting ketoximes into amides, holds significant industrial relevance.[1] A prime example is the production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[1] The next homolog, azacyclooctan-2-one (also known as ζ-heptanolactam), derived from the Beckmann rearrangement of cycloheptanone oxime, is a valuable building block in the synthesis of various pharmaceuticals and specialty polymers.
Traditionally, the Beckmann rearrangement is conducted in batch reactors using strong acids like sulfuric acid or oleum, which poses several challenges.[2] These include highly exothermic reactions that are difficult to control, the use of corrosive and hazardous reagents, and the formation of significant amounts of byproducts, complicating purification and generating substantial waste.[2][3]
Flow chemistry, or continuous flow processing, offers a transformative approach to overcome these limitations.[4] By conducting reactions in microreactors or tube reactors, flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and a significantly improved safety profile.[2][5] This application note provides a detailed guide to the application of flow chemistry for the Beckmann rearrangement of this compound, offering insights into the underlying principles, experimental setup, and detailed protocols.
The Beckmann Rearrangement: Mechanism and Challenges
The accepted mechanism of the acid-catalyzed Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[6][7] This is followed by a concerted[8][9]-shift of the alkyl group anti-periplanar to the leaving group, which migrates to the nitrogen atom, forming a nitrilium ion intermediate.[1][10] Subsequent hydrolysis of the nitrilium ion yields the corresponding amide (in this case, a lactam).[10]
Key Mechanistic Steps:
-
Protonation: The hydroxyl group of the this compound is protonated by a strong acid.
-
Rearrangement: The alkyl group opposite the hydroxyl group migrates to the nitrogen, displacing a water molecule.
-
Hydrolysis: The resulting nitrilium ion is attacked by water.
-
Tautomerization: A final proton transfer yields the stable azacyclooctan-2-one.
Flow Chemistry vs. Batch Processing: A Paradigm Shift
The transition from batch to continuous flow for the Beckmann rearrangement offers compelling advantages:
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Poor; risk of thermal runaway | Excellent; high surface-area-to-volume ratio |
| Mixing | Inefficient; localized "hotspots" | Rapid and efficient |
| Safety | Handling of large quantities of hazardous materials | Small reactor volumes minimize risk |
| Reaction Time | Often long to ensure complete conversion | Significantly shorter due to higher temperatures and pressures |
| Scalability | Difficult and requires re-optimization | Straightforward by operating for longer durations ("scaling out") |
| Byproduct Formation | Higher due to poor process control | Minimized through precise control of parameters |
Experimental Setup for Continuous Flow Beckmann Rearrangement
A typical flow chemistry setup for the Beckmann rearrangement of this compound consists of the following components:
-
Reagent Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps for precise delivery of the reactant and catalyst solutions.
-
Micromixer or T-junction: To ensure rapid and efficient mixing of the reagent streams.
-
Reactor: A heated tube or microreactor, often made of stainless steel, Hastelloy, or PFA, to withstand corrosive reagents and high temperatures/pressures.[9]
-
Back-Pressure Regulator: To maintain the system under pressure, allowing for superheating of solvents and preventing outgassing.
-
Collection Vessel: To collect the product stream.
-
Online/At-line Monitoring (Optional): Integration of analytical techniques such as FTIR, Raman, or mass spectrometry for real-time reaction monitoring and optimization.[2][11][12]
Detailed Protocols
The following protocols provide a starting point for the continuous flow Beckmann rearrangement of this compound. Note: These are model protocols adapted from related literature and will require optimization for the specific substrate and desired scale.
Protocol 1: Homogeneous Acid-Catalyzed Rearrangement
This protocol is based on conditions reported for the rearrangement of cyclohexanone oxime using oleum in a microreactor.[9]
1. Reagent Preparation:
- Solution A (Oxime): Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., cyclooctane or acetonitrile).
- Solution B (Catalyst): Prepare a solution of oleum (e.g., 20% free SO₃) in a compatible solvent or use it neat if the pumping system allows.
2. System Setup:
- Assemble the flow chemistry system as depicted in the diagram above.
- Use a stainless steel or Hastelloy reactor coil (e.g., 10 mL volume).
- Set the back-pressure regulator to 10 bar.
3. Reaction Execution:
- Begin by pumping the solvent through both lines to equilibrate the system.
- Introduce Solution A at a flow rate of 0.5 mL/min.
- Introduce Solution B at a flow rate of 0.5 mL/min.
- Set the reactor temperature to 100 °C.
- Allow the system to reach a steady state (typically 3-5 residence times).
- Collect the product stream in a flask containing a neutralizing agent (e.g., cooled aqueous ammonia).
4. Analysis and Work-up:
- Monitor the reaction progress by taking aliquots from the product stream and analyzing by GC-MS or HPLC.
- Once the reaction is complete, perform a standard aqueous work-up and extraction to isolate the azacyclooctan-2-one.
Protocol 2: Heterogeneous Catalysis with a Packed-Bed Reactor
This protocol utilizes a solid acid catalyst, which simplifies product purification by eliminating the need for a neutralization step. This approach is extrapolated from studies on the vapor-phase Beckmann rearrangement over zeolites.[13]
1. Reactor Preparation:
- Pack a stainless steel column with a solid acid catalyst (e.g., H-ferrierite zeolite).[13]
- Integrate the packed-bed reactor into the flow system in place of the reactor coil.
- Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) at the temperature recommended for the specific zeolite.
2. Reagent Preparation:
- Solution A (Oxime): Prepare a 0.2 M solution of this compound in a high-boiling, inert solvent (e.g., dodecane).
3. System Setup:
- Assemble the flow system with the packed-bed reactor.
- Set the back-pressure regulator to 5 bar.
4. Reaction Execution:
- Pump the solvent through the system to wet the catalyst bed.
- Introduce Solution A at a desired flow rate (e.g., 0.2 mL/min).
- Heat the packed-bed reactor to the desired temperature (e.g., 350-400 °C).[13]
- Collect the product stream after it has passed through a condenser.
5. Analysis and Work-up:
- Analyze the collected product stream by GC-MS or NMR to determine conversion and selectivity.
- The product can be isolated by removing the solvent under reduced pressure and subsequent purification (e.g., chromatography or distillation).
Process Optimization and Parameter Effects
The success of the flow-based Beckmann rearrangement hinges on the careful optimization of several key parameters:
| Parameter | Effect | Rationale |
| Temperature | Increased temperature generally leads to higher reaction rates. | Provides the necessary activation energy for the rearrangement. However, excessively high temperatures can lead to byproduct formation. |
| Residence Time | Longer residence times result in higher conversion. | Determined by the reactor volume and total flow rate. Must be optimized to maximize conversion while minimizing byproduct formation. |
| Catalyst Concentration | Higher catalyst concentration increases the reaction rate. | A sufficient excess of acid is typically required to ensure full protonation of the oxime. |
| Solvent | The polarity and boiling point of the solvent can influence solubility and reaction kinetics. | Aprotic solvents are generally preferred to avoid unwanted side reactions. |
| Pressure | Allows for superheating of solvents above their atmospheric boiling points. | Enables reactions to be run at higher temperatures, thus accelerating the rate. |
Safety Considerations
While flow chemistry inherently offers a safer reaction environment, the hazardous nature of the reagents used in the Beckmann rearrangement necessitates caution:
-
Corrosive Reagents: The use of strong acids requires compatible reactor materials (e.g., stainless steel, Hastelloy).
-
High Temperatures and Pressures: Ensure the system is pressure-tested and operated within the limits of the equipment.
-
Exothermic Reaction: Despite the excellent heat transfer in flow reactors, be mindful of the exothermic nature of the reaction, especially during scale-up.
-
Proper Quenching: The acidic product stream should be carefully neutralized upon collection.
Conclusion
The application of continuous flow chemistry to the Beckmann rearrangement of this compound presents a significant advancement over traditional batch methods. By leveraging the superior process control, heat and mass transfer, and safety features of flow reactors, researchers can achieve higher yields, improved selectivity, and a more sustainable and scalable synthesis of azacyclooctan-2-one. The protocols and principles outlined in this guide provide a solid foundation for the development and optimization of continuous flow processes for this important transformation, paving the way for more efficient and safer production of valuable pharmaceutical and polymeric building blocks.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Flow Chemistry – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microsaic.com [microsaic.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cycloheptanone Oxime
Welcome to the technical support center for the synthesis of cycloheptanone oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis. This resource provides in-depth technical guidance, explaining the causality behind experimental choices and offering field-proven insights to ensure the successful synthesis of high-purity this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in this compound synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to incomplete conversion of the starting material. Here’s a systematic approach to diagnosing and resolving the issue:
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cycloheptanone.[1] This process is typically favored under mildly acidic to neutral conditions.
-
Troubleshooting: When using hydroxylamine hydrochloride, a base such as sodium acetate or potassium hydroxide is necessary to liberate the free hydroxylamine.[2][3] Ensure the stoichiometric amount of base is used to neutralize the generated hydrochloric acid. Monitoring the pH throughout the reaction is crucial. An overly acidic or basic medium can lead to side reactions or inhibit the desired reaction.[4]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the cycloheptanone starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Troubleshooting: this compound has some solubility in water. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to induce crystallization and minimize loss in the mother liquor.[5]
-
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can originate from unreacted starting materials, side products, or degradation. Common impurities include:
-
Unreacted Cycloheptanone: Incomplete oximation will result in residual cycloheptanone in your product.[6]
-
Purification: Unreacted cycloheptanone can often be removed by recrystallization from a suitable solvent system, such as petroleum ether.[5] Alternatively, column chromatography can be employed for more challenging separations.
-
-
Beckmann Rearrangement Product (Caprylolactam): Under strongly acidic conditions, this compound can undergo a Beckmann rearrangement to form caprylolactam.[1][7] This is a common side reaction, especially if the pH is not controlled.
-
Prevention and Purification: Maintain a neutral or slightly basic pH during the synthesis to minimize this rearrangement. If caprylolactam is formed, it can be separated from this compound by careful column chromatography or fractional crystallization, taking advantage of differences in polarity and solubility.
-
-
Other Byproducts: Depending on the specific synthetic route, other byproducts may form. For instance, in ammoximation processes, N-cyclohexylidenecyclohexylamine can be a byproduct.[8]
-
Characterization and Purification: Utilize spectroscopic techniques like NMR and Mass Spectrometry to identify the unknown impurities.[9][10] Based on the identity of the impurity, a suitable purification strategy can be devised, which may include washing with aqueous solutions of varying pH, recrystallization, or chromatography.[11]
-
Question 3: I am observing an unexpected peak in my NMR/Mass Spectrum. What could it be?
Answer:
An unexpected peak can indicate the presence of a side product or an impurity from the starting materials.
-
¹H and ¹³C NMR Spectroscopy:
-
Unreacted Cycloheptanone: The presence of a signal around 2.4 ppm in the ¹H NMR and a carbonyl signal around 213 ppm in the ¹³C NMR would indicate residual cycloheptanone.
-
Caprylolactam: The formation of caprylolactam would introduce new signals in the amide region of the NMR spectra.
-
-
Mass Spectrometry:
-
This compound has a molecular weight of 127.18 g/mol .[9] A molecular ion peak (M+) at m/z 127 would be expected.
-
The presence of a peak at m/z 112 would suggest unreacted cycloheptanone.
-
A peak at m/z 127 corresponding to caprylolactam (an isomer) might not be distinguishable by mass alone without fragmentation analysis.
-
To confirm the identity of the unexpected peak, it is recommended to compare the spectral data with known reference spectra of potential byproducts.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the fundamental mechanism for the formation of this compound?
The synthesis of this compound from cycloheptanone and hydroxylamine proceeds via a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.[1][13]
Caption: Mechanism of this compound Formation.
What are the optimal reaction conditions for synthesizing this compound?
The classical synthesis involves reacting cycloheptanone with hydroxylamine hydrochloride in the presence of a base.[2] Typical conditions involve:
-
Solvent: Often an alcohol-water mixture is used to solubilize the reactants.[3]
-
Temperature: The reaction is often carried out at elevated temperatures, sometimes under reflux, to increase the reaction rate.[4]
-
pH: As mentioned, maintaining a near-neutral pH is critical to prevent side reactions.[4]
| Parameter | Typical Range/Value | Rationale |
| Temperature | Room Temperature to Reflux | To control reaction rate and minimize side reactions. |
| pH | ~5-7 | Optimal for nucleophilic attack and to prevent Beckmann rearrangement.[4] |
| Reactant Ratio | Slight excess of hydroxylamine | To ensure complete conversion of cycloheptanone. |
What is the Beckmann rearrangement and how can it be avoided?
The Beckmann rearrangement is an acid-catalyzed intramolecular rearrangement of an oxime to an amide.[7] In the case of this compound, it rearranges to form caprylolactam, a precursor to Nylon 6.[14][15] This rearrangement is a significant potential side reaction in the synthesis of this compound.
To avoid the Beckmann rearrangement:
-
Control pH: The most critical factor is to avoid strongly acidic conditions. The use of a buffer or careful addition of a base to neutralize any acid is essential.[4]
-
Control Temperature: High temperatures can also promote the rearrangement, so it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Caption: Beckmann Rearrangement of this compound.
How can I purify the final this compound product?
Purification is crucial to obtain a high-purity product. The most common methods are:
-
Recrystallization: This is a highly effective method for purifying solid this compound. A suitable solvent is one in which the oxime is sparingly soluble at room temperature but highly soluble when hot. Petroleum ether is a commonly used solvent for this purpose.[5]
-
Washing: Washing the crude product with cold water can help remove water-soluble impurities.[5]
-
Extraction: A patent for the purification of the related cyclohexanone oxime suggests washing a solution of the oxime with water or a dilute basic solution to remove impurities.[11] This could potentially be adapted for this compound.
Caption: General Purification Workflow for this compound.
What are the characteristic spectroscopic data for this compound?
Characterization of the final product is essential to confirm its identity and purity.
-
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C=N stretch: A characteristic absorption band around 1640-1690 cm⁻¹.
-
N-O stretch: A peak in the 900-950 cm⁻¹ region.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) at m/z 127, corresponding to the molecular weight of this compound (C₇H₁₃NO).[9]
-
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. EP1364940A1 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]
- 9. This compound (2158-31-8) for sale [vulcanchem.com]
- 10. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
- 12. This compound(2158-31-8) 1H NMR spectrum [chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Cycloheptanone Oxime by Recrystallization
Welcome to the Technical Support Center for the purification of Cycloheptanone Oxime. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) to ensure the successful purification of this compound.
This compound (CAS 2158-31-8) is a seven-membered cyclic oxime that serves as a key intermediate in organic synthesis.[1] Its purity is critical for subsequent reactions, such as the Beckmann rearrangement to form caprylolactam, a monomer for specialized polyamides.[1] This guide focuses on its purification by recrystallization, a technique tailored for compounds that are solid at the crystallization temperature.
It is important to note that this compound is often a liquid at standard room temperature.[1][2] Therefore, this guide details a low-temperature crystallization procedure, which is mechanistically analogous to recrystallization and is essential for purifying low-melting-point solids or liquids that can be solidified upon cooling.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the chosen method for purifying this compound?
A1: Recrystallization is a powerful technique for purifying solid compounds.[3] For low-melting-point solids like this compound, it is highly effective at removing impurities trapped in the crystal lattice. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize while the impurities remain in the solution.[4]
Q2: What are the ideal properties of a solvent for this recrystallization?
A2: An ideal solvent should:
-
Dissolve this compound completely at a higher temperature but poorly at lower temperatures.
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert to this compound.[3]
-
Be sufficiently volatile to be easily removed from the purified crystals.
Q3: Which solvents are recommended for this compound?
A3: Based on the properties of similar oximes like cyclohexanone oxime, a mixed solvent system is often effective. A common choice is a mixture of a polar solvent like ethanol or methanol with water, or a non-polar solvent like hexane or petroleum ether. The selection depends on the impurities present. For this compound, starting with a solvent system like ethanol/water or hexane is a good approach.
Q4: What is "oiling out" and why is it a concern with this compound?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid during cooling.[5] This is common for compounds with low melting points. The impure compound melts in the hot solvent and, upon cooling, separates as an oil because the solution temperature is still above its depressed melting point. This is problematic because the oil often traps impurities, hindering purification.
Q5: How can I confirm the purity of my recrystallized this compound?
A5: Purity can be assessed using several analytical methods:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point range.[5]
-
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any residual impurities.[6]
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.
Detailed Low-Temperature Recrystallization Protocol
This protocol is designed for the purification of crude this compound that may contain unreacted starting materials or byproducts.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane, Ethanol/Water mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Ice bath and/or low-temperature cooling bath (e.g., acetone/dry ice)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hexane).
-
Gently warm the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. The goal is to create a saturated solution.[4]
-
-
Hot Filtration (If Necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation. For a very low-melting compound, a cooling bath set to a temperature below its melting point may be required.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[7]
-
-
Isolation of Crystals:
-
Drying:
-
Continue to draw air through the crystals in the funnel to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator under vacuum can be used.
-
Troubleshooting Guide
The following table addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. The melting point of the impure solid is lower than the solution's temperature. 2. The solution is cooling too quickly. 3. The concentration of the solute is too high. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly to encourage crystal nucleation at a lower temperature. |
| No Crystal Formation | 1. Too much solvent was used, preventing supersaturation. 2. The solution is cooling too rapidly. 3. The crude material is highly impure, inhibiting crystallization. | 1. Reheat the solution and evaporate some of the solvent. 2. Slow down the cooling process. 3. Try scratching the inner wall of the flask or adding a seed crystal.[7] |
| Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not cold enough. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Always wash crystals with ice-cold solvent.[5] |
| Colored Product | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] |
Visualizations
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. This compound (2158-31-8) for sale [vulcanchem.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Chromatographic Purification of Cycloheptanone Oxime
Introduction
Welcome to the technical support resource for the chromatographic purification of cycloheptanone oxime. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical synthetic intermediate. This compound is a key precursor for nitrogen-containing heterocycles, notably through the Beckmann rearrangement to form caprylolactam.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of final products.
This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you can troubleshoot and optimize your purification workflow effectively.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Question 1: I'm seeing poor separation between my this compound and the starting material, cycloheptanone. How can I improve the resolution?
Answer: This is a common challenge as both molecules share a similar cycloalkane backbone. The primary difference in polarity comes from the oxime's hydroxyl group, which allows for targeted separation.
Causality: Insufficient resolution is typically due to a mobile phase with either too high or too low an elution strength, preventing differential partitioning of the compounds on the stationary phase.
Solutions:
-
Optimize the Mobile Phase (Normal-Phase Chromatography):
-
Principle: In normal-phase chromatography (e.g., using a silica gel column), you separate compounds based on their polarity. The more polar this compound will interact more strongly with the silica and elute later than the less polar cycloheptanone.
-
Action: Start with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio before scaling to a flash column.
-
-
Employ Gradient Elution:
-
Principle: A gradient elution, where the mobile phase composition changes over time, can enhance the separation between closely eluting compounds.
-
Action: For a preparative HPLC run on a C18 column (reverse-phase), you could start with a highly aqueous mobile phase (e.g., 80:20 Water:Acetonitrile) and gradually increase the organic content. This will cause the more polar oxime to elute earlier than the ketone.
-
-
Reduce Column Loading:
-
Principle: Overloading the column is a frequent cause of poor separation, leading to broad, overlapping peaks.
-
Action: As a rule of thumb, for flash chromatography, the mass of the crude sample should not exceed 1-5% of the mass of the stationary phase. If you are seeing band broadening, reduce the amount of material loaded onto the column.
-
Question 2: My purified fractions show a new impurity that wasn't in the crude mixture, especially when I analyze them by GC-MS. What is happening?
Answer: This is a critical observation that often points to the decomposition of the oxime either during purification or, more likely, during analysis.
Causality:
-
Thermal Decomposition: Oximes can be thermally labile. The high temperatures of a Gas Chromatography (GC) injector port (typically >200 °C) can cause this compound to decompose, potentially forming cycloheptanone or rearranging. One known issue with oxime analysis is decomposition to the corresponding nitrile under harsh GC conditions.[3]
-
On-Column Degradation: If you are using a stationary phase that is particularly acidic or basic, it could catalyze the hydrolysis of the oxime back to cycloheptanone or induce a Beckmann rearrangement.[4][5]
Solutions:
-
Modify Your Analytical Method:
-
Lower GC Inlet Temperature: Try reducing the injector port temperature to the lowest possible value that still allows for efficient volatilization.
-
Use HPLC for Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a non-destructive technique that operates at or near room temperature. It is an excellent alternative for analyzing the purity of thermally sensitive compounds like oximes.[6][7]
-
Derivatization: For robust GC-MS analysis, consider derivatizing the oxime's hydroxyl group. Silylation (e.g., with BSTFA) increases thermal stability and volatility, leading to better peak shape and more reliable quantification.[8]
-
-
Assess Stationary Phase Compatibility:
-
If you suspect on-column degradation, try using a more inert stationary phase. For normal-phase chromatography, consider using deactivated or "neutral" silica gel.
-
Question 3: The chromatographic peaks for my this compound are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing is a sign of undesirable secondary interactions between your analyte and the stationary phase or other system components.
Causality:
-
Secondary Interactions (Normal-Phase): The slightly acidic silanol groups on the surface of silica gel can interact strongly with the basic nitrogen atom of the oxime, causing peak tailing.
-
Column Overload: As mentioned previously, loading too much sample can lead to non-ideal peak shapes.
-
Metal Contamination: Oximes can chelate with metal ions. Active metal sites within the chromatographic system (e.g., on frits, column hardware) can cause tailing. This has been observed in the analysis of other oximes where all-glass systems are recommended.[9][10]
Solutions:
-
Mobile Phase Modification:
-
Action: Add a small amount of a competitive base, like triethylamine (0.1-0.5%), to your mobile phase in normal-phase chromatography. The triethylamine will preferentially interact with the acidic silanol groups, masking them from the oxime and resulting in more symmetrical peaks.
-
-
Change the Stationary Phase:
-
Action: Switch to a different stationary phase. Options include end-capped C18 for reverse-phase or alumina for normal-phase, which has different surface properties than silica.
-
-
Reduce Sample Load:
-
Action: Systematically decrease the amount of crude material loaded onto the column until you observe a significant improvement in peak shape.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile is dictated by the synthetic route. For the classic condensation of cycloheptanone with hydroxylamine, you should anticipate:[11]
-
Unreacted Cycloheptanone: Due to incomplete reaction.
-
Residual Hydroxylamine: From using an excess of the reagent.
-
δ-Valerolactam: If acidic conditions and/or high temperatures were used, the Beckmann rearrangement can occur as a side reaction.[5]
-
Solvents: Residual solvents from the reaction and workup.
Question 2: Should I use normal-phase or reverse-phase chromatography for purification?
Answer: The choice depends on the scale of your purification and the nature of the impurities.
-
Normal-Phase Chromatography (e.g., Flash Chromatography with Silica Gel): This is often the first choice for laboratory-scale purification. It is cost-effective and excellent for removing less polar impurities like unreacted cycloheptanone.
-
Reverse-Phase Chromatography (e.g., Preparative HPLC with C18): This method is ideal for achieving very high purity and for separating the oxime from more polar impurities. While more expensive, it often provides superior resolution. Oximes are generally polar compounds, making them suitable for reverse-phase methods.[7]
The diagram below illustrates a typical decision-making workflow for purification.
Caption: Purification strategy decision workflow.
Question 3: How should I store purified this compound to prevent decomposition?
Answer: this compound, like other oximes, can be sensitive to heat, light, and moisture.[12] Improper storage can lead to degradation, primarily hydrolysis back to cycloheptanone.
-
Temperature: Store in a refrigerator at 2-8 °C.[12]
-
Light: Use an amber or opaque container to protect it from light, which can induce photochemical decomposition.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation.
Protocols and Data
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting parameters for the chromatographic purification of this compound. These should be optimized for your specific crude material and instrumentation.
| Parameter | Normal-Phase (Flash) | Reverse-Phase (Prep HPLC) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 (10 µm) |
| Typical Column | Glass column, size based on sample load | Preparative scale steel column |
| Mobile Phase | Hexane:Ethyl Acetate (start at 95:5, increase polarity) | Water:Acetonitrile (start at 80:20, increase organic) |
| Detection | TLC with UV (254 nm) and/or stain (e.g., KMnO₄) | UV Detector at 210-220 nm |
| Elution Order | 1. Cycloheptanone2. This compound | 1. Cycloheptanone Oxime2. Cycloheptanone |
Experimental Protocol: Normal-Phase Flash Chromatography
This protocol describes a typical purification for ~1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a 90:10 Hexane:Ethyl Acetate mobile phase.
-
Visualize the spots under UV light and then by staining (e.g., potassium permanganate). The starting ketone should have a higher Rf than the more polar oxime product. Adjust the solvent system until good separation (ΔRf > 0.2) is achieved.
-
-
Column Packing:
-
Select a glass column appropriate for your sample size (e.g., a 40g silica column for 1g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the 1g of crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel (~2g) by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent completely.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase, applying gentle air pressure.
-
Collect fractions (e.g., 15-20 mL per tube) from the moment solvent begins to elute.
-
If separation is poor, you can run a step gradient by sequentially increasing the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
The troubleshooting diagram below can assist if issues arise during this process.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. CYCLOPENTANONE OXIME(1192-28-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of pyridinium aldoximes - a chromatographic approach [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. arpgweb.com [arpgweb.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield and Selectivity in Cycloheptanone Oxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for Cycloheptanone Oxime Synthesis. This guide is designed to provide in-depth, actionable advice for optimizing the yield and selectivity of this critical reaction. As a key intermediate in various industrial and pharmaceutical applications, the efficient synthesis of this compound is of paramount importance. This resource addresses common challenges encountered in the laboratory, offering troubleshooting strategies and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the scientific understanding and practical knowledge to overcome experimental hurdles and achieve consistent, high-quality results.
The formation of an oxime from a ketone like cycloheptanone and hydroxylamine is a classic condensation reaction.[1] The process involves a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[2] While the reaction appears straightforward, achieving high yield and selectivity can be influenced by a variety of factors including pH, temperature, reactant ratios, and purification methods. This guide will delve into these critical parameters, providing the expertise needed to navigate the complexities of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, leading to suboptimal yield or purity.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this compound synthesis can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.
1. Suboptimal Reaction pH: The formation of oximes is highly pH-dependent.[3]
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The Problem: An incorrect pH can lead to an incomplete reaction or promote side reactions. The reaction requires the nitrogen atom of hydroxylamine to be a nucleophile, which is inhibited in highly acidic conditions due to protonation. Conversely, very high pH can lead to other side reactions.
-
Troubleshooting & Optimization:
-
Using Hydroxylamine Salts: When using hydroxylamine hydrochloride (NH₂OH·HCl) or sulfate, a base must be added to liberate the free hydroxylamine.[4] Common bases include sodium acetate, sodium hydroxide, or potassium hydroxide.[3][5] Ensure the stoichiometric amount of base is used to neutralize the acid liberated from the hydroxylamine salt.
-
pH Monitoring: The optimal pH for oximation reactions is typically in the range of 3 to 5.5.[6][7] It is advisable to monitor the pH of the reaction mixture and adjust as necessary. A slight increase in pH within this range can sometimes lead to a small increase in the apparent kinetic constant.[8]
-
2. Inappropriate Reaction Temperature:
-
The Problem: Temperature affects the reaction rate. While higher temperatures can increase the rate, they can also promote the degradation of reactants or products, or lead to side reactions.
-
Troubleshooting & Optimization:
-
Many procedures call for warming the reaction mixture, for instance to around 40°C, or even refluxing.[3][5] The optimal temperature will depend on the specific solvent and reactants used.
-
If yields are low at a given temperature, consider running the reaction at a lower temperature for a longer period or vice-versa, and analyze the results to find the optimal balance.
-
3. Incorrect Molar Ratios of Reactants:
-
The Problem: The stoichiometry of cycloheptanone to hydroxylamine is crucial. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
Troubleshooting & Optimization:
-
Start with a 1:1 molar ratio of cycloheptanone to free hydroxylamine.
-
Some protocols may suggest a slight excess of hydroxylamine to ensure complete conversion of the ketone. Experiment with slightly varying ratios (e.g., 1:1.1 or 1:1.2 of ketone to hydroxylamine) to see if it improves your yield.
-
4. Inefficient Mixing:
-
The Problem: If the reaction is biphasic (e.g., an organic ketone and an aqueous hydroxylamine solution), inefficient mixing can limit the reaction rate by reducing the interfacial area between the phases.[6]
-
Troubleshooting & Optimization:
-
Ensure vigorous and constant stirring throughout the reaction.[5] For biphasic reactions, a phase-transfer catalyst might be considered, though this is less common for this specific synthesis.
-
Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Improving selectivity involves minimizing side reactions. The primary side reaction of concern for this compound is the Beckmann rearrangement, especially under strongly acidic conditions.[9]
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The Problem: The Beckmann rearrangement is an acid-catalyzed isomerization of the oxime to a lactam (in this case, caprolactam).[9][10] If the reaction conditions are too acidic, or if the workup involves strong acids, this rearrangement can significantly reduce the yield of the desired oxime.
-
Troubleshooting & Optimization:
-
Control of Acidity: Carefully control the pH of the reaction. Avoid using strong acids as catalysts for the oximation itself. If using hydroxylamine hydrochloride, ensure the base is added to neutralize the liberated HCl.
-
Temperature Control: The Beckmann rearrangement often requires higher temperatures.[9] Running the oximation at the lowest effective temperature can help to minimize this side reaction.
-
Workup Conditions: During the workup, avoid washing with strong acidic solutions. Neutral or slightly basic washes are generally preferred.
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Q3: I'm having difficulty purifying the this compound. What are the best practices?
A3: Effective purification is key to obtaining a high-purity product. This compound is a solid at room temperature, which lends itself to purification by crystallization.[5]
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The Problem: Impurities can include unreacted cycloheptanone, byproducts from side reactions, or residual solvents and reagents.
-
Troubleshooting & Optimization:
-
Initial Isolation: After the reaction is complete, the product often precipitates upon cooling or by adding the reaction mixture to ice-water.[3][5] This initial solid should be collected by filtration and washed with cold water to remove water-soluble impurities.[5]
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Recrystallization: This is a powerful technique for purifying solids. A common solvent for recrystallizing this compound is petroleum ether (b.p. 60-80°C).[5] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.
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Washing with Basic Solutions: For removing non-volatile residues, washing a solution of the oxime (e.g., in toluene) with a dilute aqueous base solution (like 0.1 N NaOH) can be effective.[11]
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Ion Exchange Resins: Passing a solution of the oxime through weakly alkaline and optionally weakly acidic ion exchange resins can also be used for purification.[11]
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds through a two-step mechanism:
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Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of cycloheptanone.[2] This forms a tetrahedral carbinolamine intermediate.[2]
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Dehydration: This intermediate then undergoes dehydration (loss of a water molecule) to form the C=N double bond, resulting in this compound.[2]
Caption: Mechanism of this compound Formation.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (cycloheptanone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot (the oxime) indicates the reaction is progressing. The product oxime will likely have a different Rf value than the starting ketone.
Q3: Are there "greener" or alternative synthesis methods available?
A3: Yes, research is ongoing to develop more environmentally friendly methods. One such approach is ammoximation , where the ketone reacts with ammonia and an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as titanium silicalite (TS-1).[12] This method can be more atom-economical and avoids the generation of large amounts of salt byproducts that can occur in classical methods using hydroxylamine salts.[12] More recently, electrochemical methods for the one-pot synthesis of oximes from ketones and nitrates under ambient conditions are being explored as sustainable alternatives.[13]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
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Hydroxylamine: Hydroxylamine and its salts can be toxic and irritants. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cycloheptanone: Cycloheptanone is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents: Many organic solvents used are flammable. Ensure there are no ignition sources nearby when working with them.
-
Heating: When heating reaction mixtures, use a heating mantle or water bath with proper temperature control to avoid overheating.
Experimental Protocols
Protocol 1: Classical Synthesis using Hydroxylamine Hydrochloride
This protocol is adapted from established methods for the synthesis of cyclic oximes.[5]
Materials:
-
Cycloheptanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (crystalline)
-
Water
-
Petroleum ether (b.p. 60-80°C) for recrystallization
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and an equimolar amount of sodium acetate in water.
-
Warm the solution gently to approximately 40°C with stirring.[5]
-
Add an equimolar amount of cycloheptanone to the flask.
-
Continue to heat and stir the mixture vigorously. The this compound should begin to separate as a crystalline solid.[5]
-
After the reaction appears complete (e.g., after 30-60 minutes, or as monitored by TLC), cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water.[5]
-
Purify the crude product by recrystallization from petroleum ether.[5]
Data Presentation
| Parameter | Typical Range/Value | Significance |
| pH | 3.0 - 5.5 | Crucial for activating the carbonyl and ensuring hydroxylamine is a free nucleophile.[6][7] |
| Temperature | 40°C - Reflux | Affects reaction rate; must be optimized to avoid side reactions.[3][5] |
| Reactant Ratio | ~1:1 (Ketone:Hydroxylamine) | Ensures efficient conversion without excess unreacted starting material. |
| Melting Point (Pure) | ~90°C (for Cyclohexanone Oxime) | A key indicator of product purity.[5][14] |
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting this compound synthesis.
References
- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. arpgweb.com [arpgweb.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
- 11. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
Preventing decomposition of Cycloheptanone oxime during storage
Welcome to the technical support center for Cycloheptanone oxime. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical intermediate. Here, we address common questions, provide troubleshooting advice, and detail protocols to help you prevent decomposition during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure maximum long-term stability, solid this compound should be stored at 4°C , in a tightly sealed, opaque container, away from moisture.[1] While room temperature shipping is common for short durations, refrigerated conditions are critical for preventing slow degradation over time.[1]
Q2: What are the primary causes of this compound decomposition?
The decomposition of this compound is primarily driven by four factors:
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Heat: Elevated temperatures can provide the activation energy needed for decomposition pathways.
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Moisture: Oximes can undergo hydrolysis, especially in the presence of acids or bases, reverting to the parent ketone (Cycloheptanone) and hydroxylamine.[2][3][4] Studies show that oximes are generally more resistant to hydrolysis than hydrazones, particularly in neutral to basic conditions.[2][5][6]
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Light: UV radiation can induce photochemical reactions, potentially leading to bond cleavage or rearrangement.[7]
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Acidic Conditions: Trace amounts of acid can catalyze the Beckmann rearrangement, an exothermic reaction that converts the oxime into an amide (caprolactam in this case).[3][8][9] This is the most significant degradation pathway for this class of compounds.
Q3: I've noticed my solid this compound has a slight yellow tint. Is it still usable?
A slight yellow or brown discoloration is a common visual indicator of decomposition.[7] It suggests the formation of minor impurities or degradation products. While the material may still be suitable for non-critical applications, its purity is compromised. For sensitive experiments, such as in drug development, it is crucial to verify the purity using analytical methods like HPLC or GC-MS before use.[7][10] If significant discoloration is observed, it is best to use a fresh batch.
Q4: How stable is this compound in an aqueous solution?
While soluble in water, the stability of this compound in aqueous solutions can be a concern.[7] A study on the closely related cyclohexanone oxime demonstrated stability in a 106 ppm aqueous solution for up to 4 weeks when stored at 5°C and protected from light.[7] However, hydrolysis is a risk, particularly under acidic conditions.[2][7] It is strongly recommended to prepare aqueous solutions fresh and store them under refrigerated (2-8°C), dark conditions for only short periods.
Q5: What type of container material is best for storing this compound?
For solid storage, amber glass bottles with tight-fitting caps are ideal to protect against both light and moisture.[7] For solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[11] Avoid storing corrosive liquids in metal containers.[11] Always ensure the container is tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants.
Understanding the Chemistry: Decomposition Pathways
The primary degradation route for this compound is the Beckmann rearrangement . This acid-catalyzed intramolecular reaction transforms the seven-membered cyclic oxime into an eight-membered cyclic lactam.[8] Even trace acidic impurities on glassware or in solvents can initiate this process over time.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low or inconsistent reaction yield. | Decomposition of starting material. The purity of your this compound may be lower than specified due to gradual decomposition during storage. | 1. Verify Purity: Before starting your synthesis, run a purity check using an appropriate analytical method such as ¹H NMR, GC, or HPLC.[10] 2. Use a Fresh Batch: If purity is below your required specification, switch to a new, unopened container of the reagent. 3. Review Storage: Confirm that your storage conditions align with the recommendations (refrigerated, dark, dry).[1] |
| Solid material appears clumped, oily, or has a low melting point. | Moisture absorption and/or significant decomposition. Oximes are often crystalline solids.[12] Clumping or oiling indicates the presence of moisture or impurities that depress the melting point. | 1. Discard Material: This is a strong indicator of significant degradation. The material is likely unsuitable for most applications and should be disposed of according to your institution's safety guidelines. 2. Improve Storage Practices: Ensure containers are sealed with high-quality caps and consider storing them inside a desiccator within the refrigerator to provide an extra layer of protection against moisture. |
| Unexpected peaks in analytical spectra (NMR, GC-MS). | Presence of degradation products or residual synthesis impurities. The most likely degradation products are caprolactam (from rearrangement) or cycloheptanone (from hydrolysis). | 1. Identify Impurities: Compare your spectra to reference spectra of potential impurities. The parent ketone, cycloheptanone, is a common impurity.[13] 2. Purify if Necessary: If the impurity level is low, you may be able to purify the material via recrystallization or column chromatography. However, this is often not practical, and using a fresh batch is more efficient. |
Experimental Protocols
To maintain the highest standards of scientific integrity, it is essential to validate the purity of your reagents. Below is a protocol for conducting a routine quality control check and a long-term stability study.
Protocol 1: Routine Quality Control (QC) via HPLC
This protocol provides a standardized method to quickly assess the purity of a this compound batch.
Objective: To determine the purity of this compound by area percentage.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[13] Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of the mobile phase to create a ~1 mg/mL solution.
-
HPLC Conditions:
-
Analysis: Inject the sample and run the analysis. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Accelerated Stability Study
This protocol helps determine the stability of this compound under various storage conditions.
Objective: To evaluate the impact of temperature and atmosphere on the stability of this compound over time.
Procedure:
-
Initial Analysis (T=0): Perform an initial purity analysis on a fresh batch of this compound using the HPLC protocol above to establish a baseline purity value.
-
Sample Aliquoting: Aliquot approximately 100 mg of the solid oxime into four separate, labeled amber glass vials.
-
Condition Setup:
-
Vial 1 (Control): Seal tightly and store at 4°C.
-
Vial 2 (Elevated Temp): Seal tightly and store in a 40°C oven.
-
Vial 3 (Inert Atmosphere): Purge the vial with nitrogen or argon gas, seal tightly, and store at 4°C.
-
Vial 4 (Open Air/Moisture): Cover the vial with paraffin film perforated with small holes and store at room temperature (~25°C).
-
-
Time-Point Analysis: At designated time points (e.g., T=1 week, T=1 month, T=3 months), remove a small sample from each vial and analyze its purity using the HPLC protocol.
-
Data Evaluation: Plot the purity (%) versus time for each condition to visualize the degradation rate.
Expected Outcome: This study will provide quantitative data on the optimal storage conditions, demonstrating the protective effects of low temperature and inert atmosphere.
| Storage Condition | Expected Purity after 3 Months | Primary Degradation Pathway |
| 4°C, Sealed | >99% | Minimal |
| 40°C, Sealed | 90-95% | Thermal Decomposition, Beckmann Rearrangement |
| 4°C, Inert Atmosphere | >99.5% | Negligible |
| 25°C, Open Air | <98% | Hydrolysis, Oxidation |
References
- 1. chemscene.com [chemscene.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Analysis of impurities in commercial Cycloheptanone oxime
< Technical Support Center: Analysis of Impurities in Commercial Cycloheptanone Oxime
Introduction
This compound is a key intermediate in various industrial syntheses, most notably as a precursor to specialized polyamides.[1] The purity of this compound is paramount, as even trace amounts of impurities can significantly impact the efficacy, safety, and quality of the final products.[2] Impurities can arise from starting materials, side reactions during synthesis, or degradation during storage.[3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, quantify, and troubleshoot issues related to impurities in commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how are they formed?
A1: Impurities in this compound are typically process-related or degradation products.[3] Their presence is highly dependent on the synthetic route used for manufacturing.[2]
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Process-Related Impurities:
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Unreacted Cycloheptanone: Incomplete condensation reaction between cycloheptanone and a hydroxylamine source is a common reason for its presence.[4]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol) can be carried over into the final product.[4]
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Byproducts from Side Reactions: In the presence of strong acids, a Beckmann rearrangement can occur, leading to the formation of caprylolactam.[1][4] Other side reactions may also lead to various unforeseen byproducts.
-
-
Degradation Products:
Table 1: Common Impurities in this compound and their Potential Sources
| Impurity | Potential Source |
| Cycloheptanone | Incomplete reaction, hydrolysis[1][4] |
| Caprylolactam | Beckmann rearrangement side reaction[1][4] |
| Residual Solvents (e.g., Toluene) | Purification and synthesis process[4] |
| Ammonium Sulfate | Byproduct from neutralization step in traditional synthesis[1] |
Q2: Why is it critical to identify and quantify these impurities?
A2: The identification and quantification of impurities are mandated by regulatory bodies like the ICH and FDA to ensure the safety and efficacy of pharmaceutical products.[5][6] The presence of unwanted chemicals, even in small amounts, can influence the stability, bioavailability, and safety of the final drug product.[2] For industrial applications, such as polymer synthesis, impurities can affect polymerization kinetics and the final properties of the material.
Q3: What are the primary analytical techniques for impurity analysis of this compound?
A3: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[7]
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities like unreacted cycloheptanone and residual solvents.[4][7]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with UV detection is commonly employed.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the main compound and for identifying and quantifying significant impurities.[7] Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard for each impurity.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your analysis in a problem-solution format.
Problem 1: I'm seeing unexpected peaks in my GC-MS chromatogram. How do I identify them?
Answer:
Identifying unknown peaks requires a systematic approach. The mass spectrum associated with each unknown peak is the primary tool for identification.
Causality: Unexpected peaks can be due to contamination from the sample preparation, the GC system itself (e.g., column bleed, septum bleed), or previously unknown byproducts from the synthesis of this compound.
Troubleshooting Workflow:
-
System Blank Analysis: First, run a blank injection (injecting only the solvent used for sample preparation). This will help you identify peaks originating from the solvent or the GC-MS system itself.
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). The library search will provide a list of potential matches based on the fragmentation pattern.[9]
-
Manual Interpretation: If the library search is inconclusive, manually interpret the mass spectrum. Look for the molecular ion peak (M+) and characteristic fragment ions that can provide clues about the structure of the compound.
-
Consider Synthesis Pathway: Review the synthesis process of your this compound. Consider potential side reactions, byproducts, or degradation products that could have formed. For instance, if the synthesis involved a Beckmann rearrangement, you might look for the mass spectrum of caprylolactam.[1][10]
-
Confirmation with a Standard: The most definitive way to identify an unknown peak is to inject a pure standard of the suspected compound and compare its retention time and mass spectrum with your unknown peak.
dot
Caption: Workflow for identifying unknown peaks in a GC-MS chromatogram.
Problem 2: My HPLC separation is poor. How can I improve the resolution between the this compound peak and a closely eluting impurity?
Answer:
Poor resolution in HPLC is a common issue that can often be resolved by systematically adjusting chromatographic parameters.[11]
Causality: Poor resolution occurs when the column fails to sufficiently separate the analyte of interest from an impurity. This can be due to suboptimal mobile phase composition, inappropriate column chemistry, or incorrect flow rate or temperature.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: For reversed-phase HPLC (e.g., using a C18 column), if the peaks are eluting too quickly and are bunched together, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention and improve separation. Conversely, if the peaks are too broad and retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial.[12]
-
Change Mobile Phase Composition: If adjusting the solvent strength is not sufficient, try changing the organic modifier. For example, if you are using acetonitrile, try methanol or a combination of both. Different solvents can alter the selectivity of the separation.
-
Modify pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and peak shape. Since oximes can have a pKa, adjusting the pH with a suitable buffer can improve resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Change Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity.
-
Consider a Different Column: If the above steps do not provide adequate resolution, you may need to switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different selectivity for your compounds.[13]
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol provides a general method for the analysis of volatile impurities in this compound, such as residual cycloheptanone and solvents.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable gas chromatograph. |
| MS Detector | Agilent 5977B or equivalent | Provides mass spectral data for identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the main component. |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) | A general-purpose temperature ramp to separate compounds with a range of boiling points.[7] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode (e.g., m/z 40-450) to detect a wide range of potential impurities.
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak corresponding to this compound. For any other peaks, perform a mass spectral library search and compare retention times with known standards if available.
Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust system for routine analysis. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A versatile, widely used reversed-phase column.[12] |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is often necessary to separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 210 nm | A common wavelength for detecting compounds with limited chromophores.[4] |
| Injection Vol. | 10 µL | A typical injection volume. |
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water). Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the system.[11]
-
System Suitability: Before running samples, perform a system suitability test to ensure the system is performing correctly. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: The purity of the sample can be assessed using the area percent method, where the area of each impurity peak is expressed as a percentage of the total peak area. For accurate quantification, a calibration curve should be prepared using certified reference standards for each identified impurity.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Cycloheptanone Oxime Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Cycloheptanone Oxime Synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to low conversion and yield in this critical reaction. As a key intermediate in the synthesis of various materials, achieving high conversion is paramount. This document provides in-depth, field-proven insights based on established chemical principles to help you optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing Low Conversion
This section addresses the most common and specific issues encountered during the synthesis of this compound. Each question is followed by a detailed answer that explores the root cause and provides a systematic approach to resolution.
Q1: My this compound yield is consistently low. What are the primary causes and how can I troubleshoot this?
Low yields in the synthesis of this compound can typically be traced back to one of four key areas: suboptimal reaction conditions, incorrect stoichiometry, issues with starting material quality, or product loss during workup and purification.
A systematic approach is the most effective way to identify and solve the problem. Start by evaluating your reaction parameters, as they are the most common source of error.
Below is a logical workflow to diagnose the issue, followed by detailed explanations of each point.
Caption: A troubleshooting workflow for low this compound yield.
Q2: How do I properly control the pH, and why is it so critical for the oximation reaction?
The formation of an oxime is a pH-dependent reaction, and maintaining the correct pH is arguably the most critical factor for achieving high conversion.[1] The reaction proceeds via nucleophilic attack of hydroxylamine on the protonated carbonyl carbon of cycloheptanone.
-
Causality:
-
If the pH is too high (basic): There is insufficient acid to effectively protonate the cycloheptanone's carbonyl group. This reduces its electrophilicity, slowing down or halting the initial nucleophilic attack by hydroxylamine.
-
If the pH is too low (acidic): The hydroxylamine, which is a base, becomes fully protonated (H₃N⁺OH). This protonated form is not nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.
-
-
Troubleshooting & Optimization:
-
Using Hydroxylamine Hydrochloride: Most lab-scale syntheses use hydroxylamine hydrochloride (NH₂OH·HCl) because it is more stable than the free base.[2] To liberate the nucleophilic free hydroxylamine, a base must be added to neutralize the HCl.[1] Common choices include sodium acetate or a carefully measured amount of NaOH/KOH.[1][3]
-
The Role of a Buffer: Sodium acetate is an excellent choice because it reacts with the liberated HCl to form acetic acid, creating an acetate buffer system that maintains the pH in the optimal range (around 4-5).
-
Monitoring: Do not rely solely on stoichiometric calculations. Use a pH meter to check the pH of the reaction mixture before and during the reaction to ensure it remains in the optimal range.
-
Neutralization during Workup: After the reaction is complete, it's often necessary to neutralize the mixture before extraction to prevent product degradation or loss.[1][4]
-
Q3: What is the impact of temperature and reaction time on my conversion rate?
Temperature and reaction time are interconnected parameters that control the reaction kinetics.
-
Causality:
-
Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. Many procedures call for gentle warming (e.g., 40°C) or refluxing to drive the reaction to completion.[1][3] However, excessive heat can promote side reactions or lead to thermal degradation of the product.[4]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach completion. An insufficient reaction time is a common cause of low conversion, leaving significant amounts of unreacted cycloheptanone.[4]
-
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: The most reliable way to determine the optimal reaction time is to monitor its progress. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the cycloheptanone starting material.[4]
-
Controlled Heating: Use a water bath or oil bath with a thermostat for precise temperature control. Avoid aggressive, direct heating with a mantle, which can create hot spots.
-
Stepwise Approach: Some protocols suggest mixing the reactants at room temperature or below, and then gently heating to initiate and complete the reaction.[3] This can help control any initial exotherm.
-
Q4: I suspect product loss during workup and purification. How can I improve my isolation protocol?
Even with high conversion, significant product loss can occur during the isolation phase, leading to a low final yield.
-
Causality:
-
Aqueous Solubility: this compound has some solubility in water.[4] Excessive washing with water or using large volumes of aqueous solutions during extraction can lead to substantial product loss.
-
Inefficient Extraction: If performing a liquid-liquid extraction, incomplete transfer of the product from the aqueous phase to the organic phase will lower the yield.
-
Improper Purification: Recrystallization is a common purification method.[3] Using the wrong solvent, too much solvent, or cooling the solution too quickly can result in poor recovery of the purified solid.
-
-
Troubleshooting & Optimization:
-
Minimize Aqueous Contact: When washing, use cold water and minimize the volume. Using a saturated sodium chloride solution (brine) for the final wash can help reduce the solubility of the oxime in the aqueous layer and draw water out of the organic phase.
-
Efficient Extraction: Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., diethyl ether, dichloromethane) rather than a single extraction with a large volume. This is mathematically more efficient at recovering the product.
-
Optimize Recrystallization:
-
Choose a solvent in which the oxime is sparingly soluble at room temperature but highly soluble when hot (e.g., light petroleum).[3]
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
-
Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the oximation reaction?
The reaction is a classic condensation reaction between a ketone (cycloheptanone) and hydroxylamine. It involves a two-step mechanism of nucleophilic addition followed by dehydration.
-
Acid Catalysis & Nucleophilic Attack: The reaction is acid-catalyzed. The carbonyl oxygen of cycloheptanone is protonated, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom of hydroxylamine then attacks this carbon.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. This intermediate is then protonated on its hydroxyl group, creating a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen helps to expel the water molecule, and subsequent deprotonation of the nitrogen yields the final oxime product and regenerates the acid catalyst.
Caption: The reaction mechanism for this compound formation.
Q2: What are the common side reactions and impurities I should be aware of?
Awareness of potential impurities is key to designing an effective purification strategy.
-
Unreacted Cycloheptanone: The most common impurity, resulting from an incomplete reaction.[4][5] It can often be removed during recrystallization due to its different solubility profile.
-
Beckmann Rearrangement: Under strongly acidic conditions, this compound can undergo the Beckmann rearrangement to form the corresponding lactam (caprylolactam).[4] This is typically avoided by maintaining a mildly acidic pH.
-
Degradation Products: Oximes can undergo hydrolysis back to the ketone and hydroxylamine, especially under harsh acidic or basic conditions during workup.[4]
-
Byproducts from Ammoximation: In industrial ammoximation processes, which use ammonia and hydrogen peroxide, byproducts can include nitrocyclohexane and cyclohexanone azine.[6]
Q3: Can you provide a reliable, step-by-step laboratory protocol?
Yes. The following is a standard, reliable protocol for the laboratory-scale synthesis of this compound, adapted from established procedures.[3]
| Parameter | Optimal Value/Condition | Rationale & Impact on Conversion |
| Reactant Ratio | ~1.1 eq. Hydroxylamine Source | A slight excess of hydroxylamine ensures complete conversion of the limiting reagent, cycloheptanone.[4] |
| Base Ratio | ~1.1-1.2 eq. Base (to NH₂OH·HCl) | Ensures complete liberation of free hydroxylamine and neutralization of generated HCl.[1] |
| pH | 4 - 5 | Optimal range for protonating the carbonyl without deactivating the hydroxylamine nucleophile.[1] |
| Temperature | 25°C - 60°C | Balances reaction rate with minimizing thermal degradation. Higher temperatures may be needed but require monitoring.[3][4] |
| Solvent | Water, Ethanol/Water | Polar protic solvents are effective for dissolving the ionic starting materials and facilitating the reaction.[2][3] |
| Reaction Time | 1 - 3 hours (or until completion by TLC/GC) | Must be sufficient for the reaction to reach equilibrium or completion.[4] |
Detailed Experimental Protocol: Laboratory Synthesis
Materials:
-
Cycloheptanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous or trihydrate, adjust mass accordingly)
-
Distilled Water
-
Ethanol (optional, to aid solubility)
-
Ice bath
-
Stirring apparatus
-
Heating mantle or water bath
-
Büchner funnel and filter paper
Procedure:
-
Prepare Solutions: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (e.g., 5.0 g) and sodium acetate (e.g., 7.5 g) in distilled water (e.g., 25 mL).
-
Add Ketone: While stirring, add cycloheptanone (e.g., 5.0 g, ~1.0 eq.) to the flask. If the cycloheptanone is not fully miscible, a small amount of ethanol can be added to create a homogeneous solution.[2]
-
Reaction: Gently warm the mixture to approximately 40-60°C with stirring. The reaction is often mildly exothermic. Maintain this temperature and continue stirring.
-
Monitor Progress: After about 30-60 minutes, check the reaction's progress via TLC. The reaction is typically complete when the cycloheptanone spot has disappeared.
-
Crystallization: Once the reaction is complete, cool the flask to room temperature. The this compound should begin to precipitate as a crystalline solid. To maximize precipitation, place the flask in an ice-water bath for at least 30 minutes.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold distilled water to remove any residual salts.[3]
-
Drying: Allow the product to air dry completely on the filter paper or in a desiccator. The melting point of pure this compound is approximately 90°C, which can be used to assess purity.
References
Impact of reaction parameters on Cycloheptanone oxime purity
Welcome to the technical support center for Cycloheptanone oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction parameters and achieve high-purity this compound.
I. Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yield of this compound
Symptoms: After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield.
Potential Causes & Solutions:
-
Suboptimal pH: The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is fastest in weakly acidic conditions, typically around pH 4-5.[1][2]
-
Explanation: In a weakly acidic medium, the carbonyl oxygen of Cycloheptanone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[1][3] In highly acidic solutions (low pH), the hydroxylamine nucleophile becomes protonated (H₃N⁺OH), rendering it non-nucleophilic.[1][2] In neutral or basic conditions, there is insufficient acid to activate the carbonyl group.[3]
-
Solution: Carefully control the pH of your reaction mixture. If using hydroxylamine hydrochloride, a weak base like sodium acetate or pyridine is often added to buffer the solution to the optimal pH range.[4]
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Explanation: Reaction kinetics can be influenced by temperature and reactant concentrations. Oximation reactions can sometimes be slow, especially at lower temperatures.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Classical methods often involve refluxing the reaction mixture for 1-4 hours.[1][6]
-
-
Reversibility of the Reaction: Oximation is a reversible reaction.[1][7]
-
Explanation: The formation of the oxime is an equilibrium process. While the equilibrium typically favors the product, harsh workup conditions (e.g., strong acids) can hydrolyze the oxime back to the starting ketone.[5][8]
-
Solution: Use mild conditions during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.
-
Issue 2: Low Purity of this compound
Symptoms: Analytical data (e.g., NMR, GC-MS, HPLC) indicates the presence of significant impurities in the isolated product.
Potential Causes & Solutions:
-
Unreacted Cycloheptanone: The most common impurity is often the starting ketone.[8]
-
Explanation: This indicates an incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Using a slight excess of hydroxylamine (e.g., 1.2 equivalents) can help drive the reaction to completion.[1] Optimize purification methods like recrystallization or column chromatography to effectively separate the oxime from the more volatile ketone.[8]
-
-
Side Reactions: Undesired chemical transformations can lead to byproducts.
-
Explanation: Under strongly acidic conditions, this compound can undergo a Beckmann rearrangement to form a lactam.[8][9][10] While this is a synthetically useful reaction, it is an undesired side reaction when the oxime is the target product.
-
Solution: Maintain the recommended weakly acidic pH and avoid using strong acids like sulfuric acid as catalysts unless the lactam is the desired product.[9][11]
-
-
Residual Solvents and Reagents: Solvents and excess reagents from the reaction and workup can contaminate the final product.[8]
-
Solution: After workup, ensure the product is thoroughly dried under vacuum to remove residual organic solvents. If a base like pyridine is used, it should be removed during the aqueous workup by washing with a dilute acid solution.
-
Issue 3: Inconsistent Reaction Rates or Yields
Symptoms: Repeating the same experimental procedure results in variable outcomes.
Potential Causes & Solutions:
-
Poor Temperature Control: The rate of reaction is sensitive to temperature.
-
Solution: Use a stable heating source (e.g., an oil bath with a temperature controller) to maintain a consistent reaction temperature.
-
-
Moisture Contamination: The presence of excess water can affect the concentration of reactants and the pH of the reaction.
-
Solution: Use dry solvents and glassware, especially if the reaction is sensitive to moisture.
-
-
Quality of Reagents: The purity of starting materials can impact the reaction.
-
Solution: Use high-purity Cycloheptanone and hydroxylamine. If using hydroxylamine hydrochloride, ensure it is of good quality.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis and how do I maintain it?
The optimal pH for oxime formation is in the weakly acidic range, typically around 3.5 to 5.[1][3] This is because the reaction requires a delicate balance: enough acid to protonate the carbonyl oxygen and activate it for nucleophilic attack, but not so much acid that it protonates the hydroxylamine, rendering it non-nucleophilic.[1][2][3]
To maintain this pH, a buffer system is often employed. When using hydroxylamine hydrochloride (H₂NOH·HCl), a weak base such as sodium acetate or pyridine is added. The base neutralizes the HCl as it's released, maintaining the pH in the desired range.[4]
Q2: What are the common impurities I should look for and how can I identify them?
Common impurities in this compound synthesis include:
-
Unreacted Cycloheptanone: Can be identified by its characteristic C=O stretch in IR spectroscopy and its distinct signals in ¹H and ¹³C NMR. GC-MS is also an excellent tool for detecting residual starting material.[8]
-
Beckmann Rearrangement Product (Lactam): This amide will show a characteristic amide C=O stretch in IR and distinct NMR signals.
-
Solvent Residues: Traces of solvents like ethanol or toluene can be identified by their characteristic peaks in ¹H NMR.
-
Degradation Products: Oximes can hydrolyze back to the ketone and hydroxylamine under acidic or basic conditions.[8]
Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for assessing purity and identifying impurities.[12][13]
Q3: Can I use a catalyst to speed up the reaction?
Yes, the oximation reaction is acid-catalyzed.[1] As discussed, maintaining a weakly acidic pH is crucial. Additionally, certain nucleophilic catalysts like aniline and its derivatives can significantly enhance the reaction rate, especially at neutral pH.[2][14][15] However, for routine synthesis of this compound, controlling the pH is the most common and effective catalytic strategy.
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid oximes. A suitable solvent system should be chosen where the oxime is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Petroleum ether is a commonly used solvent for recrystallizing cyclohexanone oxime, a closely related compound.[4]
-
Distillation: If the oxime is a liquid or a low-melting solid, vacuum distillation can be used for purification.[8]
-
Column Chromatography: For small-scale reactions or when impurities are difficult to remove by recrystallization, silica gel column chromatography can be employed.
-
Washing: Washing a solution of the oxime with water or a dilute basic solution can help remove acidic impurities.[16][17]
III. Experimental Protocols & Data
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a suitable solvent such as aqueous ethanol.
-
Addition of Ketone: To the stirred solution, add Cycloheptanone (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours.[6]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting ketone spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can then be taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or another suitable method as described in the FAQ section.
Data Presentation
Table 1: Effect of pH on Reaction Rate (Illustrative)
| pH | Relative Reaction Rate |
| 1 | Very Slow |
| 3.5-5 | Optimal |
| 7 | Slow |
| 10 | Very Slow |
This table illustrates the general trend of the effect of pH on oxime formation. Actual rates will vary based on specific reaction conditions.[1][3]
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the acid-catalyzed formation of an oxime from a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. arpgweb.com [arpgweb.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
- 17. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
Methods for removing unreacted starting materials from Cycloheptanone oxime
Welcome to the technical support center for the purification of cycloheptanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from your synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The primary impurities stem directly from the starting materials used in the typical condensation reaction.[1][2][3] These include:
-
Unreacted Cycloheptanone: Left over from an incomplete reaction.
-
Unreacted Hydroxylamine: Often used as a salt (e.g., hydroxylamine hydrochloride), which is water-soluble.[4][5]
-
Reaction Byproducts: Depending on the specific reaction conditions (pH, temperature), minor side-products could form. Oximes can also undergo hydrolysis back to the ketone under acidic conditions.[1][6][7]
Q2: I've completed my reaction. What is the first logical step in purification?
The most logical first step is a liquid-liquid extraction . This technique leverages the different solubility properties of your product and the main impurities. A typical workflow involves dissolving the crude reaction mixture in a water-immiscible organic solvent (like diethyl ether or toluene) and washing it with aqueous solutions.[7][8][9][10]
-
Aqueous washes will effectively remove water-soluble impurities like hydroxylamine salts and other inorganic reagents.[11]
-
A dilute basic wash (e.g., with sodium bicarbonate or dilute sodium hydroxide) can help remove any acidic byproducts and neutralize the reaction mixture.[8][9][12][13]
Q3: How do I choose the best primary purification method after initial extraction?
The choice depends on the physical properties of your product and the remaining impurities, primarily unreacted cycloheptanone.
| Property | Cycloheptanone | This compound | Implication for Separation |
| Physical State (RT) | Liquid[3] | Solid or Liquid (often solid) | Recrystallization is a prime candidate for purifying the solid oxime from the liquid ketone. |
| Boiling Point | ~179 °C (at atm. pressure) | ~152 °C (at 20 mmHg)[3][14][15] | The significant difference allows for separation by fractional distillation, preferably under vacuum to prevent thermal degradation of the oxime.[7][11] |
| Polarity | Moderately Polar | More Polar (due to -OH group) | This polarity difference is ideal for separation using column chromatography.[16] |
Based on this, recrystallization is often the most straightforward and cost-effective method if your oxime is a solid at room temperature.[4][11] If it is an oil or if recrystallization fails, vacuum distillation or column chromatography are excellent alternatives.[11]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble or insoluble impurities.
Q4: How do I select the best solvent for recrystallizing this compound?
An ideal solvent should dissolve the oxime completely at an elevated temperature but poorly at low temperatures, while dissolving the impurities (like cycloheptanone) at all temperatures.
-
Good candidates: Aliphatic hydrocarbons like petroleum ether or hexane are often cited.[4][17] In these nonpolar solvents, the more polar oxime has limited solubility when cold but dissolves when heated, while the less polar cycloheptanone remains in solution upon cooling.
-
Solvent mixtures: Sometimes a solvent pair (e.g., ethanol-water) is effective. The oxime should be soluble in one solvent (ethanol) and insoluble in the other (water).[5]
Q5: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solute comes out of solution above its melting point. This is often caused by using a solvent with a boiling point that is too high or by the presence of significant impurities that depress the melting point of the product.[11]
Solutions:
-
Lower the temperature of crystallization: Use a solvent with a lower boiling point.
-
Use more solvent: This keeps the product dissolved until the solution has cooled further.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny, pure crystal of the product to the cooled solution to initiate crystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude oxime to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., petroleum ether). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide 2: Purification by Liquid-Liquid Extraction
This is your frontline method for removing highly polar or ionic impurities before tackling the more challenging separation of the oxime from the unreacted ketone.
Q6: I've performed an aqueous wash, but I suspect hydroxylamine is still present. How can I ensure its complete removal?
Hydroxylamine hydrochloride is an acidic salt. Washing the organic layer with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), will neutralize it and facilitate its transfer into the aqueous phase.[8][9][12][13]
Causality Check: The base deprotonates the hydroxylammonium ion (NH₃OH⁺) to the free base (NH₂OH), which has different solubility characteristics and can be more effectively washed out.
Q7: An emulsion has formed at the interface of my organic and aqueous layers. How do I break it?
Emulsions are common when organic and aqueous phases are shaken too vigorously.
-
Wait: Let the separatory funnel stand for a while; sometimes the layers separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.
Caption: Purification workflow for this compound.
Troubleshooting Guide 3: Advanced Purification Methods
When recrystallization is not feasible or does not provide the required purity, more advanced techniques are necessary.
Q8: When should I consider vacuum distillation?
Vacuum distillation is ideal for separating liquids with different boiling points, especially when one of the compounds is thermally sensitive.[11] Since oximes can decompose at high temperatures, reducing the pressure lowers their boiling point, allowing for safer distillation.[9][12][18] This method is particularly effective for larger-scale purifications where chromatography would be impractical.[11]
Q9: What are the key parameters for separating cycloheptanone from its oxime using column chromatography?
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[16]
-
Stationary Phase: Silica gel is the standard choice. Its polar surface will interact more strongly with the more polar oxime.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically used.
-
Elution Order: The less polar unreacted cycloheptanone will travel down the column faster and elute first. The more polar this compound will be retained more strongly by the silica and elute later.
-
Monitoring: The separation can be monitored using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.[11]
Caption: Separation principle of column chromatography.
By understanding the principles behind these common purification techniques, you can intelligently troubleshoot unexpected results and adapt protocols to achieve high-purity this compound for your research and development needs.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. labsolu.ca [labsolu.ca]
- 15. Page loading... [guidechem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DE958840C - Process for the preparation of cyclohexanone oxime from cyclohexane - Google Patents [patents.google.com]
Degradation pathways of Cycloheptanone oxime under acidic conditions
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloheptanone oxime. This guide provides in-depth, field-proven insights into the degradation of this compound under acidic conditions. It is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.
Section 1: Mechanistic Overview & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of this compound in an acidic environment. Understanding these core concepts is the first step to troubleshooting and optimizing your experimental outcomes.
Q1: What is the primary degradation pathway of this compound under acidic conditions?
The primary pathway is not technically a "degradation" but rather a well-defined chemical transformation known as the Beckmann rearrangement .[1][2][3] This acid-catalyzed reaction converts a ketoxime, like this compound, into an amide.[1][3] For cyclic oximes, the product is a lactam.[1]
The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst.[2][3][4] This converts the hydroxyl into a good leaving group (water).[3][4] Subsequently, in a concerted step, the alkyl group positioned anti-periplanar (opposite) to the leaving group migrates to the nitrogen atom, displacing the water molecule.[1][3][4] This forms a nitrilium ion intermediate, which is then attacked by water.[3][4] A final tautomerization step yields the stable amide product.[2][3]
Q2: What is the major product formed from the Beckmann rearrangement of this compound?
The major product is azacyclooctan-2-one , more commonly known as capryllactam or heptanolactam. This seven-membered cyclic amide is an important monomer, analogous to caprolactam (the precursor to Nylon 6), and is used in the synthesis of polymers like Nylon 7.[1][5][6]
Q3: Which acid catalysts are typically used to promote this reaction?
A variety of acid catalysts can be used, ranging from strong protic acids to Lewis acids.[1][3] The choice of catalyst is critical and can influence reaction rate, yield, and byproduct formation. Common catalysts include:
-
Concentrated Sulfuric Acid (H₂SO₄) or Oleum: These are the most common and powerful catalysts used, especially in industrial production.[1][7] Oleum (fuming sulfuric acid) is particularly effective.[6][7]
-
Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that is also frequently used.[3][4]
-
Phosphorus Pentachloride (PCl₅) and Thionyl Chloride (SOCl₂): These reagents work by converting the hydroxyl group into a better leaving group.[1][3]
-
Solid Acids: To create more environmentally friendly ("green") processes, solid acid catalysts like zeolites (e.g., H-ZSM-5) and acidic resins (e.g., Amberlyst 15) are being explored.[8][9]
Q4: What are the potential side reactions and byproducts I should be aware of?
While the Beckmann rearrangement can be high-yielding, several side reactions can diminish purity and yield.
-
Beckmann Fragmentation: This is a major competing reaction, especially if the migrating group can form a stable carbocation.[1][10] This pathway leads to the formation of nitriles.[1][10] Careful selection of reaction conditions, such as lower temperatures and less acidic catalysts, can help minimize fragmentation.[10]
-
Hydrolysis: The starting oxime can hydrolyze back to cycloheptanone, especially in the presence of moisture.[10][11] Using anhydrous solvents and thoroughly dried glassware is crucial.[10]
-
Substrate Decomposition/Charring: At elevated temperatures or with excessively strong acidic conditions, the starting material or product can decompose, leading to a complex mixture of byproducts and a characteristic darkening or charring of the reaction mixture.[10][12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Q5: My reaction has a low yield of capryllactam. What are the likely causes and how can I fix them?
Low yield is a frequent issue with several potential root causes. A logical troubleshooting workflow is essential.
-
Cause 1: Incomplete Conversion.
-
Diagnosis: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), HPLC, or GC-MS.[5][10][13][14] The persistence of a spot/peak corresponding to the starting this compound indicates incomplete conversion.
-
Solution:
-
Increase Reaction Time/Temperature: The reaction may simply need more time or energy to proceed to completion. Increase temperature gradually while monitoring for decomposition.[4]
-
Use a Stronger Catalyst: If using a milder acid, it may be insufficient to promote the rearrangement effectively. Consider switching to a stronger catalyst like concentrated H₂SO₄ or PPA.[4]
-
-
-
Cause 2: Competing Side Reactions (Fragmentation/Decomposition).
-
Cause 3: Poor Quality Starting Material.
-
Diagnosis: Impure or wet starting oxime can introduce contaminants that interfere with the reaction.[4] Signs of decomposition in the starting material itself include discoloration (yellowing) or clumping.[11]
-
Solution:
-
Verify Purity: Use analytical techniques (e.g., NMR, melting point) to confirm the purity of your this compound before use.
-
Proper Storage: Store the oxime protected from light, moisture, heat, and acidic conditions.[11] Refrigeration (2-8°C) in an opaque, tightly sealed container is recommended.[11]
-
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Q6: How can I effectively monitor the progress of the Beckmann rearrangement?
Real-time or periodic monitoring is crucial for determining the optimal reaction endpoint and preventing byproduct formation from over-heating or extended reaction times.[10]
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.[14] A suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) can separate the more polar product (capryllactam) from the less polar starting material (this compound).[5][14] The reaction is complete when the spot corresponding to the oxime disappears.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and identification of components, making it excellent for identifying byproducts.[13]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine the precise conversion and yield over time.
| Technique | Primary Use | Advantages | Considerations |
| TLC | Rapid qualitative monitoring | Fast, inexpensive, easy to perform | Not quantitative, requires careful spot visualization |
| GC-MS | Quantitative analysis & byproduct ID | Highly sensitive, provides structural information | Requires sample workup, derivatization may be needed |
| HPLC | Precise quantitative analysis | Accurate, reproducible, good for purity assessment | Slower than TLC, requires method development |
Section 3: Experimental Protocols & Data
This section provides standardized protocols for key experimental procedures. Adherence to these methodologies will enhance reproducibility and data quality.
Protocol 1: General Procedure for Acid-Catalyzed Beckmann Rearrangement
This protocol is a general guideline. Reaction times, temperatures, and catalyst amounts should be optimized for your specific setup.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen acid catalyst (e.g., concentrated H₂SO₄) to an appropriate anhydrous solvent (if required).
-
Addition of Oxime: Slowly add a solution or melt of this compound to the acidic mixture. Caution: The reaction can be exothermic. Maintain the desired temperature using an oil bath or cooling bath.
-
Reaction Monitoring: Heat the mixture to the target temperature (e.g., 80-120°C).[7] Withdraw small aliquots periodically and analyze via TLC or another chosen method to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic mixture over crushed ice.
-
Neutralization: Slowly neutralize the aqueous solution with a base, such as aqueous ammonia or sodium hydroxide, while cooling in an ice bath.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[15][16][17]
Protocol 2: HPLC Method for Reaction Monitoring
This is an example method and may require optimization.
-
Instrument: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Extend, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at λ=230 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a neutral buffer. Dilute with the mobile phase before injection.
Mechanism of the Beckmann Rearrangement
Caption: The acid-catalyzed mechanism for converting this compound to capryllactam.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. rjwave.org [rjwave.org]
- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 7. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 16. CN104072419A - Purification method and purification device of caprolactam - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Strategies to minimize byproduct formation in caprolactam synthesis
Welcome to the technical support guide for caprolactam synthesis. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and in-depth FAQs to enhance the purity and yield of your synthesis. Our guidance is rooted in established chemical principles and field-proven insights to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about byproducts in the primary synthesis routes for ε-caprolactam.
Q1: What is the most significant byproduct in conventional caprolactam synthesis, and why is it formed?
A1: The most significant byproduct by volume in the traditional and still dominant synthesis route is ammonium sulfate ((NH₄)₂SO₄) .[1][2] Its formation is a direct consequence of the classic liquid-phase Beckmann rearrangement of cyclohexanone oxime.
-
Mechanism of Formation: The rearrangement is catalyzed by strong acids, most commonly oleum (fuming sulfuric acid).[3][4] The oleum protonates the oxime, facilitating its rearrangement into a caprolactam-bisulfate salt intermediate.[1][2] To isolate the final caprolactam product, this acidic mixture must be neutralized. Gaseous ammonia is used for this neutralization step. The reaction between the sulfuric acid catalyst and the ammonia neutralizer results in the co-generation of large quantities of ammonium sulfate.[1][2] For every kilogram of caprolactam produced, several kilograms of ammonium sulfate can be generated as a byproduct.[5]
Q2: What are the main synthesis routes to caprolactam, and how do they differ in byproduct profiles?
A2: Over 90% of global caprolactam production starts from cyclohexanone, which is converted to cyclohexanone oxime and then rearranged to caprolactam.[1] The key differences in byproduct profiles arise from the methods used for both the oximation and the rearrangement steps.
| Synthesis Route Stage | Method | Key Catalyst / Reagent | Primary Byproduct(s) |
| Oximation | Raschig Process | Hydroxylamine Sulfate | Ammonium Sulfate[3] |
| HPO® Process | Phosphoric Acid Buffer | Eliminates ammonium sulfate byproduct[3] | |
| Ammoximation | TS-1 (Titanosilicate) Zeolite | Water; avoids ammonium sulfate[6][7] | |
| Beckmann Rearrangement | Conventional Liquid-Phase | Oleum / Fuming Sulfuric Acid | Ammonium Sulfate (major), Octahydrophenazine, various ketones & amides[3][8] |
| Gas-Phase (Heterogeneous) | Solid Acid Catalysts (e.g., Zeolites) | Water, 5-cyano-1-pentene (trace); avoids ammonium sulfate[3][9] |
The overarching goal in modern process development is to minimize or eliminate the production of ammonium sulfate, leading to the development of gas-phase rearrangement and hydroxylamine sulfate-free oximation methods.[3][10]
Q3: Besides ammonium sulfate, what are the common organic impurities I should be aware of?
A3: Several organic impurities can form, impacting the final purity of caprolactam and its suitability for polymerization into Nylon 6. These include:
-
Octahydrophenazine (OHP): A heavy byproduct formed from condensation reactions, its presence can be indicative of poor mixing or localized high temperatures during the Beckmann rearrangement.[8][11]
-
Unreacted Cyclohexanone Oxime: Incomplete conversion during the rearrangement step.[8]
-
Ketones and Keto-alcohols: Such as 2-cyclohexen-1-one, 2-hydroxycyclohexan-1-one, and 1,2-cyclohexanedione, which can arise from side reactions.[8]
-
Volatile Base Impurities: These can include C3-C7 amides (e.g., pentylamide, hexoamide) and aniline, which can affect the polymerization process.[12][13] These often originate from impurities present in the initial cyclohexanone feedstock.[8]
Q4: What is the "greenest" commercially viable route for caprolactam synthesis regarding byproducts?
A4: The most environmentally benign commercial process combines the ammoximation of cyclohexanone with a gas-phase Beckmann rearrangement .[14]
-
Ammoximation: This step uses a titanosilicate (TS-1) catalyst to react cyclohexanone with ammonia and hydrogen peroxide, producing the oxime. The only byproduct is water, completely avoiding the ammonium sulfate generated in the Raschig process.[6][7]
-
Gas-Phase Rearrangement: The cyclohexanone oxime is then passed over a solid acid catalyst (often a high-silica zeolite like S-1 or ZSM-5) at high temperatures.[3][14] This converts the oxime directly to caprolactam without using oleum, thus eliminating the formation of ammonium sulfate.[10]
This combined route represents a significant advancement in sustainable chemical production, achieving high atom economy.[5]
Section 2: Troubleshooting Guide for Byproduct Formation
This guide provides structured advice for specific issues encountered during key stages of caprolactam synthesis.
Issue 1: Excessive Ammonium Sulfate Generation
-
Symptom: Low yield of purified caprolactam relative to the amount of neutralizing agent (ammonia) used. High volume of solid salt byproduct.
-
Root Cause: You are likely employing the conventional liquid-phase Beckmann rearrangement using oleum or concentrated sulfuric acid as the catalyst.[3][4] This is an inherent feature of this process.[1]
-
Troubleshooting & Mitigation Strategies:
-
Process Optimization (Short-Term): While you cannot eliminate the byproduct in this route, you can minimize acid consumption. Ensure precise stoichiometric control over the oleum-to-oxime ratio. Using a multistage reactor with distributed oleum feed can sometimes reduce the total amount of acid required and, consequently, the amount of ammonium sulfate formed.[3]
-
Adopt a Sulfate-Free Rearrangement (Long-Term): The most effective solution is to change the rearrangement methodology.
-
Vapor-Phase Rearrangement: Transition to a heterogeneous catalytic system. This involves vaporizing the cyclohexanone oxime and passing it over a solid acid catalyst. This completely eliminates the need for oleum and subsequent ammonia neutralization, thereby preventing ammonium sulfate formation.[3] See Protocol 1 for a lab-scale example.
-
Alternative Catalysts: Investigate deep eutectic solvents (DESs) or ionic liquids, which have been shown to catalyze the rearrangement efficiently under milder, liquid-phase conditions without sulfuric acid.[8]
-
-
Issue 2: High Levels of Organic Impurities (e.g., OHP, Ketones)
-
Symptom: Discoloration of the final product, low permanganate index (a measure of purity), or identification of heavy byproducts like octahydrophenazine (OHP) via GC-MS analysis.
-
Root Cause: These impurities typically result from side reactions (condensation, dehydrogenation, hydrolysis) occurring during the highly exothermic Beckmann rearrangement.[8] The primary causes are often related to poor process control.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organic impurities.
-
Detailed Mitigation Steps:
-
Enhance Mixing: Localized non-uniformity in concentration and temperature is a major cause of condensation byproducts like OHP.[8] Increasing stirrer speed or using a reactor with better baffling can significantly improve homogeneity.
-
Improve Temperature Control: The Beckmann rearrangement is highly exothermic. Ensure your cooling system is adequate to prevent temperature spikes, which accelerate side reactions. A slower, controlled feed rate of the oxime into the acid can also help manage heat evolution.
-
Optimize Acid-to-Oxime Ratio: A higher acid/oxime ratio and higher SO₃ concentration in the oleum generally reduce impurity formation by promoting the desired rearrangement pathway over side reactions.[8] However, this must be balanced against the goal of minimizing overall acid use.
-
Implement Post-Synthesis Purification: If impurities still persist, enhance purification protocols. Crude caprolactam can be purified via solvent extraction, multi-stage vacuum distillation, or fractional crystallization.[15][16][17]
-
Issue 3: Low Conversion of Cyclohexanone to its Oxime
-
Symptom: Significant amount of unreacted cyclohexanone detected after the oximation step.
-
Root Cause: Suboptimal reaction conditions in the oximation stage, which can vary significantly depending on the chosen method (Raschig, HPO, or Ammoximation).
-
Troubleshooting & Mitigation Strategies:
-
For Ammoximation (TS-1 Catalyst):
-
Catalyst Activity: Ensure the TS-1 catalyst is properly synthesized and activated. Catalyst deactivation can be a problem.
-
Temperature and Pressure: The reaction is typically run at ~85 °C and >0.25 MPa.[3] Deviations can lead to lower conversion.
-
Reagent Ratios: The molar feed ratio of H₂O₂ to cyclohexanone should be maintained around 1.0-1.1.[3] An insufficient amount of the oxidizing agent will lead to incomplete conversion.
-
Solvent: A stable tertiary alcohol (like tert-butyl alcohol) is often used as a solvent.[3] Ensure its purity and correct proportion.
-
-
For Raschig Process (Hydroxylamine Sulfate):
-
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Vapor-Phase Beckmann Rearrangement to Minimize Byproducts
This protocol describes a method to synthesize caprolactam while avoiding the generation of ammonium sulfate.
Objective: To convert cyclohexanone oxime to ε-caprolactam using a solid acid catalyst in the gas phase.
Materials:
-
Cyclohexanone oxime
-
High-silica MFI-type zeolite (e.g., Silicalite-1) catalyst, calcined
-
Methanol (solvent/carrier)
-
Fixed-bed quartz tube reactor
-
Tube furnace with temperature controller
-
Syringe pump
-
Nitrogen gas (carrier)
-
Condenser and collection flask (chilled)
Methodology:
-
Catalyst Preparation: Pack 1.0 g of the calcined zeolite catalyst into the center of the quartz tube reactor, supported by quartz wool plugs on both ends.
-
System Setup: Install the reactor inside the tube furnace. Connect a nitrogen gas line to the inlet and a condenser/collection system to the outlet.
-
Catalyst Activation: Heat the catalyst bed to 400 °C under a steady flow of nitrogen (e.g., 30 mL/min) for 2 hours to remove any adsorbed moisture. After activation, reduce the temperature to the desired reaction temperature (e.g., 350 °C).
-
Feed Preparation: Prepare a 10% (w/w) solution of cyclohexanone oxime in methanol.
-
Reaction: Using the syringe pump, feed the oxime solution into the reactor at a controlled rate (e.g., 2 mL/hr). The solution will vaporize upon entering the heated zone and pass over the catalyst bed along with the nitrogen carrier gas.
-
Product Collection: The reactor effluent is passed through the chilled condenser. The condensed liquid, containing caprolactam, unreacted oxime, methanol, and minor byproducts, is collected in the flask.
-
Analysis: Analyze the collected liquid product using Gas Chromatography (GC) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.
Causality Note: By using a solid, reusable acid catalyst and conducting the reaction in the vapor phase, this method circumvents the use of liquid sulfuric acid.[3] This fundamentally eliminates the neutralization step and, therefore, the formation of ammonium sulfate, making it a much cleaner process.[10]
Section 4: Key Synthesis Pathway Diagrams
Caption: Conventional route showing ammonium sulfate formation.
References
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. chemcess.com [chemcess.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Caprolactam Processing - SensoTech GmbH [sensotech.com]
- 16. sulzer.com [sulzer.com]
- 17. (56p) Crude Caprolactam Purification Processing | AIChE [proceedings.aiche.org]
Cycloheptanone Oxime Solutions: Technical Support & Stability Guide
Welcome to the technical support center for Cycloheptanone Oxime. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Here, we move beyond simple instructions to explain the underlying chemical principles governing the stability of this compound, enabling you to troubleshoot issues effectively and maintain the highest standards of scientific integrity in your work.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a validated solution.
Question 1: My freshly prepared this compound solution turned yellow/brown overnight. What is causing this discoloration and is the solution still usable?
Answer:
The appearance of a yellow or brown tint is a primary visual indicator of this compound degradation. This discoloration suggests the formation of impurities resulting from decomposition pathways.
-
Causality: The most common culprits for such rapid degradation are exposure to light, elevated temperatures, or the presence of contaminants.
-
Photochemical Decomposition: Oximes can be sensitive to light, particularly UV radiation. This energy can induce reactions like the photochemical Beckmann rearrangement to form lactam isomers or cause N-O bond cleavage, leading to a cascade of secondary reactions and colored byproducts.[1][2][3]
-
Thermal Stress: While stable at recommended temperatures, this compound's stability decreases at higher temperatures. Storing solutions at ambient or elevated temperatures accelerates hydrolysis and other decomposition reactions.[4][5]
-
Contaminants: The presence of transition metal ions (like iron or nickel) or acidic/basic impurities can catalyze degradation.[5][6]
-
-
Recommended Action:
-
Do Not Use: For any application requiring high purity, such as in drug development or for sensitive analytical standards, the discolored solution should be discarded. The presence of unknown degradation products can lead to inconsistent and unreliable results.
-
Verify Storage Conditions: Confirm that your storage protocol adheres to the standards outlined in the FAQ section below (i.e., refrigeration at 2-8°C, protection from light).
-
Future Prevention: When preparing new solutions, use high-purity solvents and glassware that has been thoroughly cleaned to remove trace metals. Store the solution immediately in amber glass vials or wrap clear vials in aluminum foil to protect from light.[2]
-
Question 2: I'm seeing an unexpected peak in my LC-MS/GC-MS analysis of a reaction involving this compound. Could this be a degradation product?
Answer:
Yes, it is highly probable. The appearance of unexpected peaks is a common sign that your this compound solution may have partially degraded. The identity of the peak can provide clues to the degradation pathway.
-
Causality & Common Degradation Products:
-
Hydrolysis: This is one of the most frequent degradation pathways, especially in the presence of moisture or acidic conditions.[7][8][9] The oxime reverts to its parent ketone and hydroxylamine.
-
Expected Impurity: Cycloheptanone.
-
-
Beckmann Rearrangement: This acid-catalyzed rearrangement transforms the cyclic oxime into a lactam.[10][11][12] For this compound, this results in ring expansion.
-
Expected Impurity: Caprylolactam (an eight-membered ring lactam).
-
-
Thermal Decomposition: At elevated temperatures, complex decomposition can occur, potentially leading to smaller, fragmented molecules or tars.[4][13]
-
-
Recommended Action:
-
Identify the Impurity: Use mass spectrometry (MS) data to determine the molecular weight of the unknown peak. Compare this with the molecular weights of likely degradation products (Cycloheptanone: 112.17 g/mol ; Caprylolactam: 127.18 g/mol - note this is an isomer of the starting material).
-
Review Solution Preparation: Assess the pH of your solution. Oximes are generally more stable than hydrazones but are susceptible to acid-catalyzed hydrolysis.[7][14][15] Ensure no strong acids were inadvertently introduced.
-
Implement Stabilization: If thermal stress is a possibility (e.g., during a heated reaction), consider the use of stabilizers. Patented methods suggest that adding compounds of boron or phosphorus can enhance thermal stability.[4][5] Additionally, controlling transition metal concentrations is crucial for stability at temperatures above 50°C.[5]
-
Question 3: My reaction yield is consistently lower than expected. I've checked all other reagents. Could the purity of my this compound solution be the issue?
Answer:
Absolutely. The purity and stability of your this compound solution are critical for stoichiometric accuracy and reaction efficiency. If the oxime has degraded, the actual concentration in your solution will be lower than calculated, leading directly to reduced yields.
-
Causality: The root cause is a loss of active starting material due to one or more of the degradation pathways discussed previously (hydrolysis, thermal decomposition, photodegradation). Even slight degradation can significantly impact the outcome of sensitive or multi-step syntheses.
-
Recommended Action & Workflow:
-
Purity Verification: Before use in a critical reaction, verify the purity of the this compound solid and the integrity of your prepared solution. This can be done via quantitative NMR (qNMR) or by a chromatographic method (GC or HPLC) with a freshly prepared standard.
-
Adopt a "Prepare Fresh" Policy: The most reliable practice is to prepare this compound solutions immediately before use. While aqueous solutions of the related cyclohexanone oxime have shown stability for up to 4 weeks at 5°C when protected from light, this represents an optimal scenario that may not be replicated in a busy lab environment.[2][16]
-
Troubleshooting Workflow: Follow a systematic process to identify the source of instability.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound? A: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture and light.[17] For long-term storage, a desiccator within a refrigerator is recommended to minimize water absorption, which can promote hydrolysis.
Q2: What is the best solvent for preparing a stock solution of this compound? A: The choice of solvent depends on the downstream application. For general use, high-purity ethanol or methanol are suitable as this compound is soluble in these.[18][19] If an aqueous solution is required, use deionized water and prepare it fresh. Note that oximes are more resistant to hydrolysis than analogous hydrazones, but the risk is not zero, especially over time.[8][20]
Q3: How does pH affect the stability of this compound in an aqueous solution? A: The stability of oximes in aqueous solution is pH-dependent.[14] Hydrolysis is catalyzed by acid.[7][8][9] While specific data for this compound is sparse, related studies on other oximes show maximum stability in slightly acidic solutions (e.g., pH 2-3 for the oxime HI-6).[21] For general purposes, maintaining a near-neutral pH and storing refrigerated is a safe practice. Avoid strongly acidic or basic conditions unless required for a specific reaction, and use the solution immediately.
Q4: Can I add a stabilizer to my this compound solution? A: For inhibiting thermal decomposition, especially at temperatures above 50°C, the addition of stabilizers can be effective. Research indicates that compounds of boron or phosphorus (such as oxoacids or their salts) can improve thermal stability.[4][5] Another patented method suggests that certain nitrogen-containing compounds can also act as inhibitors.[13] Furthermore, controlling the concentration of transition metals to below 30 ppm is a crucial stabilization strategy.[5] This can be achieved by using high-purity reagents and, if necessary, adding a chelating agent like EDTA.
Q5: What analytical method is best for assessing the purity and stability of my solution? A: A combination of techniques provides the most comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile degradation products like Cycloheptanone. Derivatization (e.g., silylation) may be required to improve the peak shape and thermal stability of the oxime itself.[2][22]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent oxime and non-volatile degradation products. An appropriate standard is required for accurate quantification.[23]
-
Nuclear Magnetic Resonance (¹H NMR): Provides a clear picture of the overall purity. The presence of new signals can indicate decomposition, and qNMR can be used for precise concentration determination.
Protocol: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol provides a self-validating system for preparing a stock solution with enhanced stability for general research applications.
1. Materials and Equipment:
-
This compound (Purity ≥98%)
-
Anhydrous Ethanol (ACS grade or higher)
-
Amber glass vials with PTFE-lined caps
-
Volumetric flasks (Class A)
-
Analytical balance
-
Argon or Nitrogen gas line
2. Step-by-Step Methodology:
-
Preparation of Glassware: Thoroughly clean all glassware, rinse with deionized water, followed by an ethanol rinse, and dry completely in an oven. Allow to cool to room temperature in a desiccator before use. This minimizes moisture and potential contaminants.
-
Weighing the Compound: Weigh the required amount of this compound directly into the volumetric flask using an analytical balance. Perform this step promptly to minimize exposure to atmospheric moisture.
-
Dissolution: Add approximately half the final volume of anhydrous ethanol to the flask. Gently swirl the flask to dissolve the solid completely. Avoid vigorous shaking which can introduce atmospheric gases.
-
Inert Atmosphere Purge (Optional but Recommended): For maximum stability, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen, which can participate in radical-mediated degradation pathways.
-
Final Volume Adjustment: Carefully add anhydrous ethanol to the calibration mark on the volumetric flask.
-
Mixing and Aliquoting: Cap the flask and invert it slowly 10-15 times to ensure a homogenous solution. Immediately aliquot the solution into the prepared amber glass vials. Fill the vials as much as possible to minimize the headspace.
-
Final Purge and Sealing: Before sealing each vial, gently flush the headspace with argon or nitrogen. Seal the vial tightly with the PTFE-lined cap.
-
Storage: Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials. Store immediately in a refrigerator at 2-8°C.[2]
Data Summary Table: Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Mitigation Strategy |
| Temperature | Ambient or Elevated (>8°C) | Increases rate of hydrolysis and thermal decomposition.[4][5] | Store solutions at 2-8°C.[2][17] |
| Light | UV or broad-spectrum light | Induces photochemical degradation and rearrangement.[1][3] | Use amber vials or wrap containers in foil.[2] |
| pH (Aqueous) | Acidic (pH < 5) | Catalyzes hydrolysis to Cycloheptanone.[7][8] | Prepare fresh; use buffered solutions if pH control is critical. |
| Moisture | Presence of water | Facilitates hydrolysis.[11] | Use anhydrous solvents and store solid in a desiccator. |
| Contaminants | Transition Metals (Fe, Ni) | Catalyze decomposition, especially at high temps.[5][6] | Use high-purity reagents/solvents; consider chelators. |
| Atmosphere | Oxygen | Can participate in oxidative/radical degradation. | Store solutions under an inert atmosphere (Argon/Nitrogen). |
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Stabilization method of cycloalkanone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 5. US7232928B2 - Stabilization method of cycloalkanone oxime - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 11. This compound (2158-31-8) for sale [vulcanchem.com]
- 12. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 13. data.epo.org [data.epo.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raineslab.com [raineslab.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]
- 19. chembk.com [chembk.com]
- 20. benchchem.com [benchchem.com]
- 21. Study on the stability of the oxime HI 6 in aqueous solution | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Water Content Determination in Cycloheptanone Oxime
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of water content in Cycloheptanone oxime. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable moisture determination for this specific compound. As a key intermediate in various chemical syntheses, particularly in the production of caprolactam, the precise quantification of water in this compound is critical for process control, product quality, and stability.
This document provides in-depth, field-proven insights into the challenges and solutions associated with this analysis, focusing on the industry-standard Karl Fischer (KF) titration method. We will explore the underlying chemistry, troubleshoot common issues, and provide a validated protocol to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is the most common and recommended method for determining water content in this compound?
The most widely used and reliable method is Karl Fischer (KF) titration.[1][2] It is a primary method that reacts specifically and stoichiometrically with water, making it highly accurate for determining moisture content from parts-per-million (ppm) to 100%. Both volumetric and coulometric KF techniques can be employed, though the choice depends on the expected water content.[3]
Q2: Why is this compound considered a "challenging" sample for Karl Fischer titration?
This compound, like other oximes and ketones, can participate in side reactions with the components of standard Karl Fischer reagents.[4][5] The primary issue stems from the reaction between the carbonyl group (in its ketone precursor) and the methanol solvent typically used in standard KF reagents.[4][6] These interfering reactions can compromise the stoichiometry of the main KF reaction, leading to inaccurate results.[7]
Q3: What are the specific consequences of using standard methanol-based KF reagents with this compound?
Using standard methanol-based reagents can lead to two main side reactions:
-
Ketal Formation: The oxime can hydrolyze back to cyclohexanone, which then reacts with methanol to form a ketal. This reaction releases water, leading to a continuous, non-stoichiometric consumption of the KF titrant. The result is an unstable or "fading" endpoint and an erroneously high calculated water content.[4][5]
-
Bisulfite Addition: The carbonyl compound can also react with the sulfur dioxide in the KF reagent, a reaction that consumes water. This leads to erroneously low water content results.[4]
Q4: Can I use a Karl Fischer oven for my this compound samples?
Yes, using a KF oven is an excellent strategy, particularly for solid samples or if you wish to avoid matrix effects entirely.[3][8] The oven heats the sample (typically up to 280°C) to vaporize the water, which is then carried by a stream of dry, inert gas into the KF titration cell.[3] This technique physically separates the this compound from the KF reagents, completely preventing any potential side reactions and ensuring that only the water is measured.
Q5: Are there alternative methods to Karl Fischer titration?
While KF titration is the gold standard, other methods can be used, though they may have limitations. Gas Chromatography (GC) with a Thermal Conductivity Detector (TCD) can be developed to quantify water, especially in complex or reactive matrices where KF fails.[1] However, this requires significant method development, including the selection of an appropriate column and the use of an internal standard.[1] Methods like loss-on-drying are generally not suitable as they are non-specific and measure the loss of any volatile compounds, not just water.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the KF analysis of this compound. The logical flow for troubleshooting is summarized in the diagram below.
Caption: Troubleshooting workflow for KF analysis of this compound.
Problem 1: Fading or Disappearing Endpoint
-
Symptom: The titration does not reach a stable endpoint. The instrument continues to add titrant slowly, and the drift value remains high after the initial water is consumed.
-
Probable Cause: This is the classic sign of a side reaction that produces water. In this case, it is the formation of ketals from the reaction of the compound with methanol in the solvent.[4][7] This side reaction continuously generates water, preventing a stable endpoint.
-
Solution:
-
Use Ketone-Specific Reagents: Immediately switch to a Karl Fischer reagent system specifically designed for aldehydes and ketones. These reagents are methanol-free, using other alcohols or solvents that do not participate in ketal formation.[4][7][9]
-
Clean the Titration Cell: When switching from methanol-based to ketone reagents, the titration vessel and electrode must be thoroughly cleaned to remove all traces of methanol, which can cause serious interference even at low levels.[10]
-
Problem 2: Erroneously High and Inconsistent Water Content
-
Symptom: The final calculated water content is higher than expected and varies significantly between runs.
-
Probable Cause: This is another direct consequence of the water-generating ketal side reaction.[4][5] The extent of the side reaction can vary depending on titration time and sample concentration, leading to inconsistency.
-
Solution:
-
Implement Ketone-Specific Reagents: As with a fading endpoint, the definitive solution is to use a methanol-free KF reagent system.
-
Reduce Sample Size: If using ketone reagents, but results are still slightly high or drifting, try reducing the sample size. For highly reactive ketones, sample sizes as small as 0.2 mL to 0.5 mL may be necessary to minimize the impact of any slow side reactions.[10]
-
Consider a KF Oven: Using a KF oven will physically isolate the sample matrix from the reagents, eliminating the side reaction entirely.[3]
-
Problem 3: Erroneously Low Water Content
-
Symptom: The results are consistently and unexpectedly low.
-
Probable Cause: A side reaction that consumes water is likely occurring. The most probable cause is the bisulfite addition reaction, where the carbonyl group reacts with sulfur dioxide and water.[4][6] Another possibility is incomplete extraction of water from the solid sample.
-
Solution:
-
Use Ketone-Specific Reagents: Specialized ketone reagents are formulated to suppress both ketal formation and bisulfite addition.
-
Ensure Complete Dissolution: Verify that the this compound sample is fully dissolved in the KF solvent. If it is a solid, ensure it dissolves completely before starting the titration. Use of a homogenizer can increase the surface area and speed up dissolution.[8]
-
Problem 4: Poor Sample Solubility
-
Symptom: The solid this compound sample does not fully dissolve in the titration vessel, potentially leading to incomplete water extraction and low, non-reproducible results.
-
Probable Cause: The chosen KF solvent may not have sufficient solubilizing power for the sample matrix or the sample size may be too large for the solvent volume.
-
Solution:
-
Use a Co-Solvent: If solubility in the primary KF solvent is poor, add a co-solvent. For organic solids, additions of chloroform or xylene can be effective.[3][8]
-
Increase Temperature: Use a thermostatable titration vessel to gently warm the solvent (e.g., to 40-50°C) to improve solubility and extraction efficiency.[3][8]
-
Use a Homogenizer: For powders or viscous samples, a high-speed homogenizer integrated into the titration vessel can break up particles and ensure rapid and complete dissolution.[8]
-
Section 3: Recommended Analytical Protocol: Volumetric KF Titration
This protocol provides a validated, step-by-step method for the accurate determination of water in this compound using direct volumetric titration.
Principle
This method utilizes specialized, methanol-free Karl Fischer reagents to prevent interfering side reactions. The sample is dissolved in a suitable solvent and titrated with a KF reagent of a known concentration (titer). The endpoint is detected potentiometrically with a double platinum electrode. The volume of titrant consumed is directly proportional to the amount of water in the sample.[9]
| Parameter | Specification | Rationale / Source |
| Titration Type | Volumetric, One-Component | Best flexibility for solvent selection and suitable for water content >100 ppm.[3] |
| Titrant | Commercially available KF titrant for ketones (e.g., HYDRANAL™-Composite 5K, Aquastar®-CombiTitrant 5 Keto) | Methanol-free formulation to prevent ketal formation.[4] |
| Solvent | Commercially available KF solvent for ketones (e.g., HYDRANAL™-CombiSolvent Keto, Aquastar®-CombiSolvent Keto) | Optimized to dissolve the sample and suppress side reactions.[4] |
| Water Standard | Certified Sodium Tartrate Dihydrate (15.66% water) or liquid water standard (e.g., 1.0 mg/g) | For accurate titer determination.[11] |
| Sample Size | 0.2 g - 1.0 g | Chosen to consume a reasonable volume of titrant (e.g., 30-70% of the burette volume).[3][9] |
| Endpoint Detection | Potentiometric (e.g., U(EP) = 100-250 mV, I(pol) = 20 µA) | Standard parameters for ketone-specific reagents.[4] |
Step-by-Step Protocol
-
System Preparation & Conditioning: a. Assemble the Karl Fischer titrator, ensuring all connections are airtight to prevent ingress of atmospheric moisture.[9] b. Fill the titrant bottle with the ketone-specific titrant and the solvent bottle (if applicable) with the corresponding solvent. c. Add approximately 30-40 mL of the ketone-specific solvent to the clean, dry titration vessel. d. Start the instrument's pre-titration or conditioning function. The instrument will titrate any residual water in the solvent until a low, stable drift is achieved (e.g., < 20 µL/min).
-
Titrant Standardization (Titer Determination): a. Accurately weigh a suitable amount of a certified water standard (e.g., 30-50 mg of sodium tartrate dihydrate) using an analytical balance. b. Add the standard to the conditioned titration vessel and immediately start the titration. c. Record the volume of titrant consumed (V1). d. Calculate the titer using the formula: Titer (mg/mL) = (Weight of Standard [mg] × Water Content of Standard [%]) / (V1 [mL] × 100) e. Repeat the determination at least three times. The relative standard deviation (RSD) of the titer values should be ≤ 0.5%. Use the average titer for sample calculations.[11]
-
Sample Preparation & Analysis: a. Accurately weigh approximately 0.5 g of the this compound sample into a weighing boat or directly into a syringe. Use the back-weighing technique for highest accuracy.[9] b. Quickly introduce the weighed sample into the conditioned titration vessel. Ensure the vessel is sealed immediately. c. Start the titration. The analysis will run until the endpoint is reached. d. Record the volume of titrant consumed (V2).
-
Calculation: a. Calculate the water content in the sample using the formula: Water Content (%) = (V2 [mL] × Titer [mg/mL]) / (Sample Weight [mg]) × 100
System Suitability & Quality Control
-
Drift Rate: The baseline drift of the conditioned cell should be low and stable (e.g., < 20 µL/min) before starting any analysis. A high drift indicates a leak or exhausted reagents.
-
Titer Precision: The RSD for triplicate titer determinations should not exceed 0.5%. The titer should be checked daily or after a reagent change.[9]
-
Standard Recovery: After analyzing a batch of samples, run a certified water standard as a check. The recovery should be within 100 ± 3% to verify system performance.[7]
References
- 1. nouryon.com [nouryon.com]
- 2. mcckf.com [mcckf.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Determination of Water Content in Acetone Using Karl Fischer Titration [sigmaaldrich.com]
- 5. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 8. selectscience.net [selectscience.net]
- 9. cdn.hach.com [cdn.hach.com]
- 10. dl.icdst.org [dl.icdst.org]
- 11. metrohm.com [metrohm.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of Cycloheptanone Oxime: A Comparative Analysis
Introduction: The Analytical Imperative for Cycloheptanone Oxime
This compound, a seven-membered ring oxime, is a crucial chemical intermediate in various synthetic pathways, including the production of advanced polymers and specialty pharmaceutical compounds. Analogous to its six-membered counterpart, cyclohexanone oxime—the precursor to Nylon-6—the purity and precise quantification of this compound are paramount.[1][2] Trace impurities or inaccurate concentration measurements can significantly impact reaction kinetics, polymer properties, and the safety profile of final drug products.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of this compound. We will delve into the technical nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing field-proven insights and detailed experimental protocols. This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods for this key compound.
Comparative Overview of Core Analytical Techniques
The choice between chromatographic techniques for this compound quantification hinges on the specific analytical objective, sample matrix, and desired performance characteristics. Gas Chromatography is often favored for its high resolution and sensitivity for volatile compounds, while High-Performance Liquid Chromatography provides a powerful alternative, particularly for samples containing non-volatile impurities or for analytes that may be thermally labile.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Typical Detectors | Flame Ionization (FID), Mass Spectrometry (MS) | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS) |
| Sensitivity | High, especially with MS (LOD in low mg/L to µg/L range).[3][4] | Good to High (LOD in the µg/mL range).[5] |
| Selectivity | Excellent, particularly with MS for definitive identification. | Very good, tunable with mobile phase composition and column chemistry. |
| Sample Volatility | Required; analyte must be volatile and thermally stable. | Not required; suitable for a wide range of compounds. |
| Throughput | Moderate to High; fast run times are possible. | Moderate to High. |
| Primary Use Case | Purity assessment, quantification of volatile impurities, trace analysis. | Routine quality control, quantification in complex matrices, analysis of non-volatile components. |
In-Depth Analysis I: Gas Chromatography (GC)
Expertise & Rationale: Why GC is a Method of Choice
Gas chromatography is exceptionally well-suited for the analysis of this compound due to the compound's inherent volatility and thermal stability. The technique offers superior separation efficiency, allowing for the resolution of the target analyte from closely related impurities that may arise during synthesis, such as unreacted cycloheptanone or side-reaction byproducts.[6]
The selection of a detector is critical. A Flame Ionization Detector (FID) provides a robust, linear, and cost-effective solution for routine quantification. For applications requiring definitive identification of unknown impurities or enhanced sensitivity, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information based on mass-to-charge ratio.[7][8] The use of an internal standard is highly recommended to correct for variations in injection volume and ensure the highest level of precision.[4]
Workflow for GC-Based Quantification
Caption: High-level workflow for the quantification of this compound using Gas Chromatography.
Protocol: Quantitative Analysis by GC-FID
This protocol is adapted from validated methods for analogous compounds and serves as a robust starting point for the analysis of this compound.[4] Method validation is required for specific applications.
-
Preparation of Internal Standard (IS) Solution:
-
Accurately prepare a 1000 mg/L stock solution of a suitable internal standard (e.g., Cyclopentanone Oxime or another non-interfering stable oxime) in anhydrous ethanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards ranging from 1.0 to 1000.0 mg/L of this compound.
-
To each 10 mL volumetric flask, add the appropriate aliquot of this compound stock solution, 5.0 mL of the IS solution, and dilute to the mark with anhydrous ethanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the reaction mixture or sample into a 100 mL volumetric flask.
-
Add 5.0 mL of the IS solution and dilute to the mark with anhydrous ethanol. Mix thoroughly.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890 or equivalent with FID.
-
Column: Kromat KB-624 (30 m × 0.32 mm, 1.8 µm) or equivalent mid-polarity column.[4]
-
Carrier Gas: Helium or Nitrogen, constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 100:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 150 °C, hold for 2 min.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 min.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the IS peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the generated linear regression equation.
-
In-Depth Analysis II: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: The Versatility of HPLC
HPLC is an indispensable tool for analyzing this compound, especially within complex matrices or during process monitoring where both the analyte and non-volatile starting materials or byproducts must be quantified.[9] The key advantage of HPLC is that it operates at or near ambient temperature, eliminating the risk of thermal degradation that can be a concern for some oxime compounds.
A reversed-phase C18 column is the workhorse for this type of analysis, offering excellent retention and separation of moderately polar compounds like oximes. UV detection is straightforward and effective, as the oxime functional group (C=N-OH) possesses a chromophore that absorbs in the low UV region, typically around 210 nm.[9][10] This approach provides a reliable and reproducible method for routine quality control.
Workflow for HPLC-Based Quantification
Caption: High-level workflow for the quantification of this compound using High-Performance Liquid Chromatography.
Protocol: Quantitative Analysis by HPLC-UV
This protocol is based on established methods for oxime quantification and provides a reliable framework for this compound analysis.[9][10]
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
-
Preparation of Calibration Standards:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Perform serial dilutions with the mobile phase to create a set of at least five calibration standards covering the expected sample concentration range.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Use an external standard method and the linear regression equation from the calibration curve to calculate the concentration of the analyte in the prepared sample.
-
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantification of this compound.
-
Gas Chromatography (GC-FID/MS) is recommended for applications requiring high sensitivity, high resolving power, and the analysis of volatile impurities. It is the method of choice for comprehensive purity profiling.
-
High-Performance Liquid Chromatography (HPLC-UV) is ideal for routine quality control, process monitoring, and the analysis of samples containing non-volatile components or thermally sensitive compounds. Its simplicity and robustness make it highly suitable for high-throughput environments.
The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For the highest level of confidence, particularly in regulated environments such as drug development, employing both GC and HPLC as orthogonal techniques provides a self-validating system that ensures the utmost accuracy and reliability of the analytical results.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 气相色谱法测定盐酸羟胺肟化反应液中环己酮、环己酮肟和硝基环己烷的含量 [lhjyhxfc.mat-test.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. CN102053120A - Method for measuring content of cyclohexanone-oxime by liquid chromatography - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic techniques for the characterization of Cycloheptanone oxime
An In-Depth Guide to the Spectroscopic Characterization of Cycloheptanone Oxime
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical entities is a cornerstone of rigorous scientific practice. This compound (C₇H₁₃NO), a seven-membered alicyclic oxime, serves as a key intermediate in various synthetic pathways, including the synthesis of caprolactam analogues for polymer development. Its proper identification and purity assessment are critical for ensuring the desired outcomes in research and manufacturing.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights grounded in experimental data to provide a self-validating system for its characterization.
The Foundation: Synthesis of this compound
The characterization of this compound begins with its synthesis. Understanding the synthesis pathway is crucial as it informs potential impurities that might be observed in spectroscopic analysis. The most common and straightforward method is the condensation reaction between cycloheptanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated acid.[1][2]
The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon of cycloheptanone, followed by dehydration to form the C=N double bond of the oxime.
Caption: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual carbon and hydrogen atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the structure and assessing isomeric purity. Due to the flexibility of the seven-membered ring, this compound is typically observed as a single conformational isomer under standard conditions.[2]
¹³C NMR Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 125 MHz (or higher) spectrometer. A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or tetramethylsilane (TMS).
Data Interpretation & Analysis: The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The most deshielded carbon is the sp²-hybridized carbon of the oxime group (C=N). The remaining six sp³-hybridized methylene (-CH₂-) carbons of the ring will appear at higher fields.
While direct spectral data for this compound is not widely published, data from the closely related cyclooctanone oxime provides a strong basis for prediction.[2]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=N | ~160-161 | The sp² carbon of the oxime is significantly deshielded due to its double bond character and proximity to the electronegative nitrogen atom.[2] |
| Ring CH₂ | ~24-34 | Six distinct signals for the methylene groups of the flexible seven-membered ring, with carbons closer to the C=N group being slightly more deshielded.[2] |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons.
Experimental Protocol:
-
Sample Preparation: Same as for ¹³C NMR.
-
Data Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer.
-
Referencing: Chemical shifts (δ) are reported in ppm and referenced to the residual solvent peak or TMS.
Data Interpretation & Analysis: The ¹H NMR spectrum will show signals for the twelve methylene protons on the ring and the single hydroxyl proton of the oxime group.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-OH | ~8.3-10.1 | Broad Singlet (s) | 1H | The oxime proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.[2] |
| α-CH₂ (to C=N) | ~2.2-2.4 | Multiplet (m) | 4H | Protons on the carbons adjacent to the C=N group are the most deshielded of the ring protons.[2] |
| β, γ, δ-CH₂ | ~1.4-1.7 | Multiplet (m) | 8H | The remaining ring protons overlap in a complex multiplet region, typical for alicyclic systems.[2] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1] It is particularly useful for confirming the conversion of the ketone starting material (cycloheptanone) to the oxime product by monitoring the disappearance of the C=O stretch and the appearance of O-H and C=N stretches.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation & Analysis: The IR spectrum provides a molecular "fingerprint." For this compound, the key is to identify the characteristic absorption bands of the oxime functional group.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (oxime) | ~3219 | Strong, Broad | The stretching vibration of the hydroxyl group involved in hydrogen bonding.[2] |
| C-H (aliphatic) | ~2850-2950 | Strong | Stretching vibrations of the methylene groups in the cycloheptane ring. |
| C=N (oxime) | ~1649 | Medium | The stretching vibration of the carbon-nitrogen double bond. This confirms the conversion from the ketone (C=O stretch typically ~1700 cm⁻¹).[1][2] |
| N-O | ~900-950 | Medium | The stretching vibration of the nitrogen-oxygen single bond.[1] |
Comparative Analysis: Cycloheptanone vs. This compound A key use of IR is to confirm reaction completion.
| Compound | Key Absorption Band (cm⁻¹) | Functional Group |
| Cycloheptanone | ~1700 | C=O (Ketone) |
| This compound | ~3219, ~1649 | O-H, C=N (Oxime) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For this compound, it is used to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The GC separates the sample from any volatile impurities.
-
Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method. The mass analyzer then separates the resulting ions based on their m/z ratio.
Data Interpretation & Analysis: The molecular formula of this compound is C₇H₁₃NO, giving it a molecular weight of 127.18 g/mol .[1]
-
Molecular Ion Peak (M⁺•): The spectrum should show a clear molecular ion peak at m/z = 127. This peak confirms the molecular weight of the compound.
-
Fragmentation Pattern: The molecular ion can fragment in predictable ways. By analogy with cyclohexanone oxime (MW 113.16), common fragmentations include:[4][5]
-
Loss of a hydroxyl radical ([M-17]⁺): A peak at m/z = 110, resulting from the loss of •OH.
-
Loss of water ([M-18]⁺): A peak at m/z = 109, from the loss of H₂O.
-
Ring Cleavage: Cleavage of the seven-membered ring can lead to a variety of smaller fragments. Alpha-cleavage next to the C=N bond is a common pathway for cyclic systems.
-
| m/z Value | Proposed Fragment | Rationale |
| 127 | [C₇H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 110 | [M - •OH]⁺ | Loss of hydroxyl radical |
| 96 | [M - •CH₂OH]⁺ or similar rearrangement | Loss of a C₁ fragment with the oxime group |
Integrated Characterization Strategy
No single technique provides all the necessary information. A combination of spectroscopic methods is required for a comprehensive and authoritative characterization of this compound.
Caption: Logical workflow for the comprehensive characterization of this compound.
Conclusion
The characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and mass spectrometry. IR spectroscopy serves as a rapid initial check for the presence of key oxime functional groups and the absence of ketone starting material. Mass spectrometry provides definitive confirmation of the molecular weight. Finally, ¹H and ¹³C NMR spectroscopy offers the complete structural blueprint, confirming the connectivity and chemical environment of every atom in the molecule. By employing these techniques in concert, researchers can ensure the identity, purity, and structural integrity of this compound, paving the way for successful downstream applications.
References
Comparison of Cycloheptanone oxime and cyclohexanone oxime in Beckmann rearrangement
An In-Depth Comparative Guide to the Beckmann Rearrangement of Cycloheptanone Oxime and Cyclohexanone Oxime
Introduction: The Beckmann Rearrangement - A Foundational Transformation
The Beckmann rearrangement, a cornerstone of organic synthesis since its discovery by Ernst Otto Beckmann in 1886, provides a powerful method for the transformation of ketoximes into N-substituted amides.[1][2] This acid-catalyzed reaction proceeds through the migration of a group anti-periplanar to the oxime's hydroxyl group, expanding the molecular framework and introducing a nitrogen atom into the carbon skeleton.[3][4] In the case of cyclic ketoximes, this rearrangement results in the formation of lactams, a critical class of compounds in polymer science and pharmaceutical development.
This guide presents a detailed comparative analysis of the Beckmann rearrangement as applied to two structurally related, yet distinct, cyclic systems: cyclohexanone oxime and this compound. The rearrangement of cyclohexanone oxime to ε-caprolactam is an industrial behemoth, forming the basis for the global production of Nylon 6.[5][6] Its seven-membered ring counterpart, this compound, rearranges to form the eight-membered caprylolactam. While not produced on the same industrial scale, the comparison of its reactivity provides valuable insights into the fundamental principles governing this transformation, particularly the profound influence of ring strain on reaction kinetics and thermodynamics.
This analysis is designed for researchers and drug development professionals, offering not just a theoretical overview but also actionable experimental protocols and supporting data to inform laboratory practice.
The Archetype: Beckmann Rearrangement of Cyclohexanone Oxime
The conversion of cyclohexanone oxime to ε-caprolactam is the most commercially significant application of the Beckmann rearrangement.[1] The six-membered cyclohexane ring exists in a stable, low-strain chair conformation, which influences the reactivity and stability of the oxime, the reaction intermediates, and the final lactam product.
Mechanism and Energetics
The reaction is typically initiated by a strong acid, such as sulfuric acid or oleum, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[7][8] This is followed by a concerted 1,2-alkyl shift, where a carbon atom anti to the leaving group migrates to the electron-deficient nitrogen, leading to the formation of a nitrilium ion.[3][4] Subsequent attack by water and tautomerization yields the final lactam product, ε-caprolactam.[8] Computational studies have shown that for cyclohexanone oxime, this rearrangement likely proceeds via a concerted process without the formation of stable intermediates.[3]
Industrially, the reaction is highly exothermic and performed at temperatures between 70°C and 130°C using oleum.[9] Newer, "greener" methodologies have been developed using solid acid catalysts like zeolites in the vapor phase or ionic liquids under milder conditions to avoid the production of ammonium sulfate byproduct.[10][11]
A Study in Ring Strain: Beckmann Rearrangement of this compound
Cycloheptanone and its corresponding oxime are representative of medium-sized ring systems (7-11 atoms) that are subject to considerable ring strain. Unlike the stable chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium between twist-chair and twist-boat conformations, which possess significant angle and torsional strain. This inherent strain in the starting material is a critical factor influencing its reactivity in the Beckmann rearrangement.
The rearrangement of this compound proceeds through the same fundamental mechanism as its six-membered counterpart, yielding an eight-membered lactam (caprylolactam or azacyclooctan-2-one). The key difference lies in the energetics of the transformation, driven by the change in ring strain from the 7-membered reactant to the 8-membered product via a strained transition state.
Comparative Analysis: Cyclohexanone Oxime vs. This compound
The primary distinction in the reactivity of these two oximes in the Beckmann rearrangement stems from the principles of ring strain.
-
Reactivity and Reaction Rate : The Beckmann rearrangement of cyclohexanone oxime is generally considered to be more facile and proceeds at a faster rate than that of this compound under identical conditions. This is analogous to observations made comparing cyclopentanone and cyclohexanone oximes, where the more stable six-membered ring system exhibits higher reactivity.[12] The transition state for the rearrangement is better accommodated in the more flexible and less strained cyclohexane system, leading to a lower activation energy. The higher ground-state energy of the strained this compound does not necessarily translate to a faster reaction, as the transition state leading to the eight-membered ring may be even more strained.
-
Thermodynamic Stability : The six-membered ring of cyclohexanone and the seven-membered ring of its product, ε-caprolactam, are thermodynamically more stable than the seven- and eight-membered rings of the cycloheptanone system. This thermodynamic favorability contributes to the high yields and efficiency of the industrial caprolactam process.
-
Industrial Application : The rearrangement of cyclohexanone oxime is a mature, large-scale industrial process optimized for efficiency and yield.[6] The synthesis of caprylolactam from this compound is primarily of academic and specialized research interest, lacking a comparable large-scale application.
Data Summary
| Feature | Cyclohexanone Oxime | This compound |
| Starting Ketone | Cyclohexanone | Cycloheptanone |
| Product | ε-Caprolactam | Caprylolactam |
| Reactant Ring Size | 6-membered | 7-membered |
| Product Ring Size | 7-membered | 8-membered |
| Relative Ring Strain | Low | Moderate to High |
| Expected Reactivity | Higher | Lower |
| Industrial Scale | >4 million tons/year (Caprolactam) | Niche / Laboratory Scale |
Experimental Protocols
The following protocols provide standardized, reproducible methods for conducting the Beckmann rearrangement on both substrates.
Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
This protocol is adapted from a standard, well-established procedure.[2]
Materials:
-
Cyclohexanone oxime
-
Concentrated Sulfuric Acid (98%)
-
Ammonium Hydroxide solution (30%)
-
Chloroform (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-water bath.
-
Catalyst Charging: Carefully add 100 mL of concentrated sulfuric acid to the flask and cool to below 10°C.
-
Oxime Addition: While maintaining vigorous stirring and keeping the temperature between 10-20°C, slowly add 50 g of powdered cyclohexanone oxime in small portions over 1-2 hours.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 100-110°C and maintain this temperature for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 500 g of crushed ice with stirring.
-
Neutralization: Neutralize the cold acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7. The temperature should be kept low during this process.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the ε-caprolactam with three 100 mL portions of chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Beckmann Rearrangement of this compound to Caprylolactam
This is a general procedure based on established principles. Reaction times and temperatures may require optimization.
Materials:
-
This compound[13]
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50 g of polyphosphoric acid.
-
Heating: Heat the PPA to approximately 80-90°C with stirring.
-
Oxime Addition: Add 10 g of this compound to the hot PPA in one portion. An initial exothermic reaction may be observed.
-
Reaction: Stir the mixture at 90-100°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture and pour it onto 200 g of crushed ice.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product from the aqueous layer with three 75 mL portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude caprylolactam, which can be purified by recrystallization or distillation.
Potential Side Reactions
While the Beckmann rearrangement is generally efficient, certain side reactions can occur, impacting yield and purity.
-
Beckmann Fragmentation: This is a major competing reaction, particularly if the migrating group (the α-carbon) can form a stable carbocation.[1][14] This "abnormal" Beckmann reaction leads to the formation of a nitrile and is more prevalent with substrates that have heteroatoms or tertiary carbons adjacent to the oxime.[14] For simple cyclic oximes like those discussed, fragmentation is less common but can be promoted by certain catalysts or high temperatures.
-
Hydrolysis: Incomplete reaction or improper work-up can lead to the hydrolysis of the intermediate nitrilium ion or the oxime itself back to the parent ketone.
-
Polymerization: The lactam products, particularly under acidic conditions and at high temperatures, can undergo ring-opening polymerization.
Conclusion
The comparison between the Beckmann rearrangement of cyclohexanone oxime and this compound serves as an excellent case study in physical organic chemistry. While both undergo the same fundamental transformation, their reactivity profiles are distinctly shaped by the influence of ring strain. Cyclohexanone oxime's rearrangement benefits from the low-strain nature of the six-membered ring and the thermodynamic stability of the seven-membered lactam product, factors that have enabled it to become a cornerstone of the polymer industry.[1][5] Conversely, the higher ring strain inherent in the cycloheptanone system leads to predictably lower reactivity. For the practicing scientist, understanding these principles is crucial for predicting reaction outcomes, designing synthetic routes, and optimizing reaction conditions for the synthesis of complex nitrogen-containing molecules.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. arpgweb.com [arpgweb.com]
- 14. Structure–reactivity correlations of the abnormal Beckmann reaction of dihydrolevoglucosenone oxime - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02499A [pubs.rsc.org]
A Comparative Guide to Caprolactam Synthesis: Viable Alternatives to the Cycloheptanone Oxime Pathway
Introduction
Epsilon-caprolactam (CPL) is a crucial chemical intermediate, primarily serving as the monomer for the production of Nylon 6, a versatile polymer with widespread applications in textiles, automotive components, and engineering plastics.[1][2] The global demand for caprolactam is substantial, reaching approximately 5 million tons per year.[3] For decades, the industrial synthesis of caprolactam has been dominated by a process commencing with cyclohexanone, which is then converted to cyclohexanone oxime, followed by a Beckmann rearrangement.[1][4][5] While this conventional route is well-established, it is not without its drawbacks, notably its reliance on petroleum-based feedstocks and the generation of significant quantities of by-products, such as ammonium sulfate.[3][6]
In recent years, mounting environmental concerns and the drive towards a more sustainable chemical industry have spurred intensive research into alternative, "greener" pathways for caprolactam synthesis.[7] These emerging routes often leverage renewable feedstocks and innovative catalytic systems to enhance efficiency and minimize environmental impact. This guide provides a comprehensive comparison of the traditional cycloheptanone oxime pathway with promising alternative precursors, offering researchers, scientists, and drug development professionals an in-depth technical overview supported by experimental data.
The Conventional Pathway: Beckmann Rearrangement of Cyclohexanone Oxime
The cornerstone of industrial caprolactam production is the Beckmann rearrangement of cyclohexanone oxime.[8] This process typically involves the following key steps:
-
Cyclohexanone Synthesis: The primary starting material, cyclohexanone, is predominantly produced through the oxidation of cyclohexane with air or the hydrogenation of phenol.[1]
-
Oximation: Cyclohexanone is reacted with a hydroxylamine salt, commonly hydroxylamine sulfate, to form cyclohexanone oxime.[1][9] This step is a significant contributor to the formation of ammonium sulfate as a by-product when ammonia is used for neutralization.[6]
-
Beckmann Rearrangement: The cyclohexanone oxime then undergoes a molecular rearrangement in the presence of a strong acid catalyst, typically oleum (fuming sulfuric acid), to yield ε-caprolactam.[5][8][10]
While this method can achieve high conversion and selectivity, the use of oleum presents challenges related to reactor corrosion and the generation of large quantities of ammonium sulfate, a low-value by-product.[6][8]
Diagram of the Conventional Cyclohexanone Oxime Pathway:
Caption: Conventional synthesis of ε-caprolactam from cyclohexane.
Alternative Precursors: A Move Towards Sustainability
The quest for more sustainable and environmentally benign routes to caprolactam has led to the exploration of a diverse range of alternative precursors. These can be broadly categorized into bio-based feedstocks and alternative chemical intermediates.
Bio-Based Precursors: Harnessing Renewable Resources
The utilization of biomass as a starting material for chemical production is a cornerstone of green chemistry.[11] Several promising pathways to bio-based caprolactam are under active investigation.
1. From Lysine:
The amino acid L-lysine, readily available through fermentation processes, presents a direct and atom-economical route to caprolactam.[12] The conversion can be achieved through a one-pot process involving hydrogenolysis over bifunctional metal-supported catalysts.
-
Experimental Data: A study reported a 30% yield of caprolactam from L-lysine and a 58% yield from the intermediate α-dimethyl amino caprolactam (DMAC) using an Ir/HB-124 catalyst at 250 °C. Another approach involving cyclization followed by deamination has achieved yields as high as 87%.[12]
Diagram of Caprolactam Synthesis from Lysine:
Caption: One-pot conversion of L-lysine to ε-caprolactam.
2. From 6-Aminocaproic Acid (6-ACA):
6-Aminocaproic acid is a direct precursor to caprolactam and can be produced from renewable resources through fermentation or enzymatic processes.[13][14] The cyclization of 6-ACA to caprolactam can be achieved by heating it in a solvent.
-
Experimental Data: Heating a dilute solution of 6-aminocaproic acid in methanol or ethanol at 170°-200°C has been shown to produce caprolactam in high yields.[15] One patent describes a process that can achieve a yield of 88% by heating at 220°-230°C for 2-3 hours.[15]
3. From Biomass-Derived Intermediates (HMF and GVL):
Lignocellulosic biomass, a readily available and non-food-competing feedstock, can be converted into platform chemicals like 5-hydroxymethylfurfural (HMF) and γ-valerolactone (GVL), which can then be upgraded to caprolactam.[16][17]
-
From HMF: A renewable production route for caprolactam from corn stover biomass has been investigated.[17] This process involves the conversion of C6 sugars to HMF, which is then catalytically converted to caprolactone, a precursor to caprolactam.[17][18]
-
From GVL: A biorenewable strategy involves the catalytic conversion of corn stover to GVL, which is then upgraded to caprolactam.[16] Experimental studies have reported biomass-to-GVL yields of 41% and GVL-to-caprolactam yields of 30%.[16]
Alternative Chemical Intermediates
1. From Caprolactone:
Caprolactone, which can be produced from renewable resources, serves as a precursor for caprolactam.[19] The amination of caprolactone offers a potential route to caprolactam.
Comparative Analysis of Caprolactam Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the conventional and alternative pathways to caprolactam.
| Parameter | Cyclohexanone Oxime Route | Lysine Route | 6-Aminocaproic Acid Route | Biomass (HMF/GVL) Route |
| Feedstock | Petroleum-based (Cyclohexane/Phenol) | Renewable (Fermentation-derived Lysine) | Renewable (Fermentation/Enzymatic) | Renewable (Lignocellulosic Biomass) |
| Key Reaction | Beckmann Rearrangement | Hydrogenolysis/Deamination | Cyclization | Multi-step catalytic conversion |
| Catalyst | Oleum (H₂SO₄/SO₃) | Heterogeneous (e.g., Ir/HBeta) | Thermal (no catalyst) or mild acid | Various heterogeneous catalysts |
| Reported Yield | >99% (rearrangement step)[8] | 30-87%[12] | High (e.g., 88%)[15] | Varies (e.g., 30% from GVL)[16] |
| By-products | Ammonium sulfate | Minimal | Water | Various, depending on the process |
| Sustainability | Low | High | High | High |
Experimental Protocol: One-Pot Conversion of L-Lysine to Caprolactam
This section provides a detailed, step-by-step methodology for the synthesis of caprolactam from L-lysine, based on reported literature.
Materials:
-
L-lysine
-
Methanol (solvent)
-
2Ir/HB-124 catalyst
-
Autoclave or fixed-bed reactor
-
Analytical equipment (e.g., Gas Chromatography)
Procedure:
-
Catalyst Preparation: Prepare the 2Ir/HB-124 catalyst according to established methods.
-
Reaction Setup: In a high-pressure autoclave, combine L-lysine, methanol, and the 2Ir/HB-124 catalyst.
-
Reaction Conditions: Seal the reactor and purge with an inert gas. Heat the reactor to 250 °C and pressurize with hydrogen.
-
Reaction Monitoring: Maintain the reaction at the specified temperature and pressure for the desired duration, with stirring. Monitor the progress of the reaction by taking periodic samples and analyzing them by Gas Chromatography.
-
Product Isolation and Analysis: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the catalyst. The filtrate, containing caprolactam, can be further purified and analyzed to determine the yield.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of caprolactam from L-lysine.
Conclusion and Future Outlook
The synthesis of caprolactam is undergoing a paradigm shift, driven by the imperative for sustainable and environmentally responsible chemical manufacturing. While the conventional this compound pathway remains the industrial workhorse, its environmental footprint necessitates the development of greener alternatives. Bio-based precursors, particularly those derived from readily available biomass and amino acids like lysine, offer promising avenues for the production of renewable caprolactam.
Continued research and development in catalyst design, process optimization, and techno-economic analysis will be crucial in realizing the commercial viability of these alternative routes. The transition to a bio-based economy for caprolactam production will not only mitigate the environmental impact of Nylon 6 manufacturing but also contribute to a more sustainable and circular chemical industry.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Bio-based Caprolactam: Sustainable Pathways to Nylon 6 - BioBiz [biobiz.in]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. scribd.com [scribd.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Catalysts in the Conversion of Biomass and Its Derivatives | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3988319A - Process for producing caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cycloheptanone Oxime: Protocols, Performance, and Green Chemistry Perspectives
Cycloheptanone oxime, a crucial intermediate in the synthesis of specialized polyamides through its transformation into the corresponding lactam via the Beckmann rearrangement, is a molecule of significant interest to researchers in materials science and drug development. The efficiency, scalability, and environmental impact of its synthesis are paramount considerations. This guide provides an in-depth comparison of established and emerging protocols for the synthesis of this compound, offering experimental insights and data to inform methodology selection.
The Classical Approach: Condensation with Hydroxylamine Hydrochloride
The most traditional and widely practiced method for synthesizing this compound is the condensation reaction between cycloheptanone and a hydroxylamine salt, typically hydroxylamine hydrochloride.[1] This method is valued for its reliability and relatively straightforward procedure.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of cycloheptanone, followed by dehydration to form the oxime. The use of a base, such as potassium hydroxide or sodium acetate, is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby driving the equilibrium towards the product.[1][2] The reaction rate is pH-dependent.[1]
Experimental Protocol:
A representative laboratory-scale synthesis is as follows:
-
A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water and a solution of potassium hydroxide (3.0 g, 53.48 mmol) in 5 cm³ of distilled water are combined in a round-bottomed flask and stirred at room temperature.[1]
-
Cycloheptanone (7.46 g, 66.61 mmol) is then added to the stirred mixture.[1]
-
The reaction mixture is heated to reflux.[1]
-
Upon cooling, the product precipitates and can be isolated by filtration.[3] Recrystallization from a suitable solvent like diethyl ether can be performed for further purification.[1]
This classical method generally affords this compound in moderate to good yields.[1]
Catalytic Ammoximation: A Greener Industrial Process
In the pursuit of more sustainable chemical manufacturing, ammoximation has emerged as a significant industrial process for the synthesis of oximes. This method involves the reaction of a ketone with ammonia and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.[4]
Causality in Experimental Design
The key to successful ammoximation lies in the catalyst, with titanium silicalite-1 (TS-1) being a widely used and effective choice.[4][5] The catalyst facilitates the in-situ formation of hydroxylamine, which then reacts with the ketone. This single-step process is more atom-economical and avoids the generation of large quantities of inorganic salt byproducts associated with the classical method.[4][6]
For the analogous cyclohexanone, this process has been shown to achieve yields greater than 99%.[5] While specific data for cycloheptanone is less prevalent in publicly available literature, the principles are directly transferable.
Electrosynthesis: An Emerging Sustainable Alternative
Electrochemical methods offer a novel and environmentally benign route to oxime synthesis, operating under ambient conditions and utilizing alternative nitrogen sources.[7][8][9]
The Electrochemical Rationale
One promising approach involves the electrochemical reduction of nitrate at a catalyst surface to generate a hydroxylamine intermediate in situ. This reactive intermediate then readily condenses with cycloheptanone present in the electrolyte to form the oxime.[7][8][10] This method obviates the need for the ex-situ synthesis and handling of hydroxylamine.
Recent studies on cyclohexanone have demonstrated the efficacy of this approach. Using a Zn-Cu alloy catalyst, cyclohexanone oxime was synthesized with a 97% yield from nitrate under ambient conditions.[8][9] Another study utilizing a rutile titanium dioxide (R-TiO2) catalyst for the electrocatalytic coupling of nitrate and cyclohexanone achieved a 98.2% yield of the oxime.[10] This strategy has also been shown to be effective for the synthesis of this compound.[10]
Performance Comparison of Synthesis Protocols
| Protocol | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Classical Condensation | Cycloheptanone, Hydroxylamine Hydrochloride, Base (e.g., KOH) | Moderate to Good[1] | Reflux[1] | Reliable, well-established, straightforward laboratory procedure. | Generates inorganic salt byproducts, hydroxylamine salts can be hazardous.[11] |
| Catalytic Ammoximation | Cycloheptanone, Ammonia, Hydrogen Peroxide, Catalyst (e.g., TS-1) | >99% (for cyclohexanone)[5] | Mild conditions[5] | High yield, "green" process with water as the main byproduct, atom economical.[6] | Requires specialized catalyst and equipment. |
| Electrosynthesis from Nitrate | Cycloheptanone, Nitrate source (e.g., KNO₃), Catalyst (e.g., Zn-Cu alloy, R-TiO₂) | 97-98% (for cyclohexanone)[8][10] | Ambient temperature and pressure[7][8] | Sustainable, avoids hazardous reagents, uses readily available nitrogen source. | Requires electrochemical setup, Faradaic efficiency can be a limitation.[8] |
Visualizing the Synthesis Pathways
Classical Condensation Workflow
Caption: Workflow for classical this compound synthesis.
Electrosynthesis Conceptual Diagram
Caption: Conceptual diagram of electrosynthesis of this compound.
Conclusion
The choice of synthesis protocol for this compound is a balance of factors including scale, available equipment, cost, and commitment to green chemistry principles. The classical condensation reaction remains a robust and accessible method for laboratory-scale synthesis. For industrial applications, catalytic ammoximation offers a high-yield, environmentally conscious alternative. Looking to the future, electrosynthesis presents a compellingly sustainable pathway, minimizing hazardous reagents and utilizing readily available nitrogen sources. As research continues to advance, these electrochemical methods may become increasingly viable for large-scale production, further aligning chemical manufacturing with the principles of sustainability.
References
- 1. arpgweb.com [arpgweb.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
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- 6. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Catalysts for the Beckmann Rearrangement of Cycloheptanone Oxime
The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of ketoximes into valuable amides. A significant application of this reaction is the ring expansion of cyclic ketoximes to lactams, key monomers in polymer production. This guide provides an in-depth comparative analysis of various catalytic systems for the rearrangement of cycloheptanone oxime to capryllactam, an eight-membered lactam precursor to specialized polyamides.[1]
While much of the available literature focuses on the industrially ubiquitous rearrangement of cyclohexanone oxime to ε-caprolactam (the precursor to Nylon 6), the catalytic principles and performance trends are largely translatable to its seven-membered ring homologue, this compound. This guide will leverage data from cyclohexanone oxime studies as a robust proxy to benchmark catalyst performance, supplemented with specific data on this compound where available.
We will explore a range of catalysts, from traditional homogeneous acids to modern heterogeneous solid acids and ionic liquids, evaluating them based on conversion, selectivity, reaction conditions, and mechanistic pathways.
The Core Transformation: From Oxime to Lactam
The fundamental reaction involves the acid-catalyzed rearrangement of this compound. The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This departure triggers a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product, capryllactam.
Caption: General workflow of the catalytic Beckmann rearrangement.
Solid Acid Catalysts: The Rise of Heterogeneous Systems
To overcome the environmental and corrosion issues associated with traditional strong liquid acids like sulfuric acid, significant research has focused on solid acid catalysts, particularly for vapor-phase rearrangements.[2] These catalysts offer advantages in terms of separation, reusability, and reduced waste generation.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them highly effective catalysts for shape-selective reactions. Various zeolite frameworks have been investigated for the Beckmann rearrangement.
-
MFI-type (ZSM-5, Silicalite-1): High silica MFI zeolites are among the most studied.[2] Their catalytic activity is often attributed to both Brønsted acid sites (from aluminum substitution) and silanol groups (Si-OH) within the framework.[2][3] Studies on S-1 zeolites (a type of silicalite-1) have shown that modifying the nature and number of silanol groups can lead to exceptional performance. For the vapor-phase rearrangement of cyclohexanone oxime, an optimized Fe-modified S-1 zeolite achieved 99.9% conversion with 95.0% selectivity to ε-caprolactam.[4]
-
Ferrierite (FER): Ferrierite zeolites have also been tested for the vapor-phase reaction. Studies have shown that reaction parameters such as temperature, feed rate, and solvent polarity significantly impact catalyst performance.[5] At 400°C, H-ferrierite catalysts can achieve over 99% conversion of cyclohexanone oxime.[5]
-
Other Zeolites (H-USY, MCM-22): H-USY zeolites with controlled acidity have demonstrated high selectivity.[2] MCM-22 is considered a promising candidate due to its large and accessible external surface area, which is ideal for this type of surface reaction.[2]
The mechanism on zeolites involves the protonation of the oxime at an acid site, followed by the rearrangement. Strong acid sites form a stable protonated intermediate, while weaker silanol sites are also capable of catalyzing the reaction, albeit potentially through a pathway with a higher activation energy.[2]
Caption: Simplified mechanism on a zeolite catalyst surface.
Other Supported Solid Acids
Besides zeolites, other materials have been employed as solid acid catalysts:
-
Silica-Supported Acids: Catalysts like silica sulfuric acid, WO3/SiO2, and MoO3/SiO2 have been shown to be effective.[2] For instance, silica-supported molybdenum (VI) oxide demonstrated high activity and selectivity under mild conditions.[2]
-
Boria-Based Catalysts: Catalysts composed primarily of boron trioxide (B2O3) have demonstrated excellent selectivity (>95%) and high conversion for the vapor-phase rearrangement.[2] A patent describes the use of boric acid on highly dispersed carbon for the rearrangement of various cyclic ketoximes, including this compound.[6]
Ionic Liquids: Green Solvents and Catalysts
Room temperature ionic liquids (ILs) have emerged as environmentally benign media for chemical reactions due to their low vapor pressure, high thermal stability, and tunable properties.[7] For the Beckmann rearrangement, acidic ILs can function as both the solvent and the catalyst, simplifying the process.
-
Brønsted Acidic ILs: ILs containing acidic protons, such as those based on imidazolium or pyridinium cations with hydrosulfate ([HSO4]⁻) or tetrafluoroborate ([BF4]⁻) anions, are effective catalysts.[7][8][9] In one study, a novel caprolactam-based Brønsted acidic ionic liquid provided high conversion and selectivity at 100°C.[8] A key advantage is that the product, being a component of the IL itself, can be easily separated.[8]
-
ILs with Co-catalysts: Non-acidic ILs can serve as excellent reaction media in combination with other catalysts, such as phosphorus pentachloride (PCl5) or metaboric acid.[2][10] These systems have achieved high conversion and selectivity for cyclohexanone oxime under mild conditions.[10] The use of ILs can also facilitate catalyst recycling.[11] For example, a system using inexpensive protic ILs from amines and sulfuric acid allowed for multiple catalyst reuses with minimal loss in activity.[11]
The catalytic cycle in Brønsted acidic ILs involves the protonation of the oxime by the acidic IL, which initiates the rearrangement. The highly polar nature of the IL stabilizes the charged intermediates formed during the reaction.
Organocatalysts: Metal-Free Alternatives
Organocatalysis offers a metal-free approach to the Beckmann rearrangement. Certain small organic molecules can effectively catalyze the reaction, often under mild conditions.
-
Trifluoroacetic Acid (TFA): TFA has been shown to be a highly effective catalyst for the rearrangement in aprotic solvents, leading to high yields and selectivities.[12][13] The reaction mechanism is believed to involve the formation of a trifluoroacetyl oxime ester intermediate, which has a lower activation energy for rearrangement.[13]
-
Cyanuric Chloride: This reagent, in conjunction with a co-catalyst like zinc chloride, can catalytically promote the rearrangement. It is thought to activate the oxime's hydroxyl group through a nucleophilic aromatic substitution, forming a reactive intermediate that then rearranges.
Performance Comparison of Catalytic Systems
The following table summarizes representative performance data for different catalysts in the Beckmann rearrangement of cyclohexanone oxime, which serves as a model for this compound. Note: Direct comparison is challenging due to variations in reaction conditions (temperature, phase, solvent, catalyst loading) across different studies.
| Catalyst System | Catalyst Example | Phase | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Zeolites | Fe-modified S-1 | Vapor | 350 | 99.9 | 95.0 | [4] |
| H-Ferrierite | Vapor | 400 | >99 | ~74 | [5] | |
| Nanocrystalline ZSM-5 | Liquid | 120 | ~94 | >99 | [3][14] | |
| Ionic Liquids | Caprolactam-based Brønsted Acidic IL | Liquid | 100 | 95.1 | ~90 | [9] |
| [HMIm]HSO₄ / P₂O₅ | Liquid | 90 | >95 | 91 | [7] | |
| DETA-based IL | Liquid | 100 | >95 | >99 | [11] | |
| Other Solid Acids | B₂O₃ / Carbon | Vapor | 300 | 85.6 | 97.5 | [6] |
| Organocatalysts | Trifluoroacetic Acid (TFA) | Liquid | 60-100 | High | >95 | [12] |
Experimental Protocols
Protocol 1: Vapor-Phase Rearrangement using a Zeolite Catalyst
This protocol is a representative procedure for the vapor-phase Beckmann rearrangement, adapted from studies on zeolites like S-1 and Ferrierite.[4][5]
-
Catalyst Activation: Place 1.0 g of the chosen zeolite catalyst (e.g., S-1) in a fixed-bed quartz microreactor. Activate the catalyst by heating to 500°C under a flow of nitrogen gas (e.g., 50 mL/min) for 4-5 hours.
-
Reaction Setup: After activation, reduce the reactor temperature to the desired reaction temperature (e.g., 350°C).
-
Feed Preparation: Prepare a feed solution of 5-10 wt% this compound in a suitable solvent like methanol or acetonitrile.
-
Reaction Execution: Introduce the feed solution into the reactor using a syringe pump at a controlled weight hourly space velocity (WHSV) of 1-2 h⁻¹. Maintain a continuous flow of nitrogen gas (e.g., 20 mL/min) as a carrier.
-
Product Collection: The reactor outlet is connected to a condenser and a collection flask cooled in an ice bath to trap the liquid products.
-
Analysis: Collect the product mixture at regular intervals. Analyze the composition using gas chromatography (GC) or GC-MS to determine the conversion of this compound and the selectivity towards capryllactam.
Caption: Experimental workflow for vapor-phase rearrangement.
Protocol 2: Liquid-Phase Rearrangement using a Brønsted Acidic Ionic Liquid
This protocol is a representative procedure for a liquid-phase reaction using an ionic liquid as both catalyst and solvent, adapted from published methods.[8][9]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add the Brønsted acidic ionic liquid (e.g., 3:1 molar ratio relative to the substrate).
-
Reactant Addition: Add this compound (e.g., 5 mmol) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir the mixture vigorously for the specified reaction time (e.g., 3-5 hours).
-
Work-up and Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of deionized water to the flask.
-
Extraction: Extract the product from the aqueous/ionic liquid phase using an organic solvent such as dichloromethane or diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude capryllactam.
-
Analysis: Determine the yield and purity of the product using techniques like GC, NMR, or by mass. The ionic liquid can often be recovered by evaporating the water from the aqueous phase under vacuum.[11]
Conclusion and Outlook
The choice of catalyst for the Beckmann rearrangement of this compound is a critical decision that balances catalytic efficiency with environmental and economic considerations.
-
Conventional liquid acids , while effective, are plagued by issues of corrosion and the generation of substantial waste streams.
-
Vapor-phase rearrangement over solid acids, particularly zeolites , represents a significant advancement towards a greener, continuous process. Catalysts like modified S-1 zeolites offer near-quantitative conversion and high selectivity, although they can be susceptible to deactivation over time.[4]
-
Brønsted acidic ionic liquids provide a compelling alternative for liquid-phase operations, acting as both recyclable catalysts and solvents under milder conditions than vapor-phase processes.[11][15] Their primary advantage lies in simplifying product separation and eliminating the neutralization step common in conventional processes.[11]
For researchers and drug development professionals, the selection of a catalytic system will depend on the specific requirements of the synthesis. For large-scale, continuous production, vapor-phase zeolite catalysis is highly promising. For smaller-scale, batch syntheses where mild conditions and catalyst recyclability are paramount, ionic liquid-based systems offer a flexible and environmentally conscious approach. The continued development of robust, highly selective, and easily regenerable catalysts remains a key objective in optimizing this industrially vital transformation.
References
- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. sylzyhg.com [sylzyhg.com]
- 5. researchgate.net [researchgate.net]
- 6. US3586668A - Process for the production of lactams - Google Patents [patents.google.com]
- 7. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ionike.com [ionike.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. iris.unive.it [iris.unive.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Purity standards for research-grade Cycloheptanone oxime
An In-Depth Comparative Guide to Purity Standards for Research-Grade Cycloheptanone Oxime
For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. This compound (CAS No. 2158-31-8), a key intermediate in various synthetic pathways, is no exception.[1][2][3] Its purity can directly influence reaction yield, impurity profiles of subsequent compounds, and the ultimate success of a research campaign. This guide provides an in-depth comparison of purity standards for research-grade this compound, offering field-proven insights and detailed analytical protocols to empower you to make informed decisions and validate your materials in-house.
The Significance of Purity in Research Applications
This compound serves as a precursor in various chemical transformations, including the Beckmann rearrangement to form ring-expanded lactams and reduction reactions to yield cycloheptylamine.[1] The presence of impurities can have significant downstream consequences:
-
Unreacted Starting Materials: Residual cycloheptanone can lead to unwanted side reactions or be difficult to separate from the desired product.
-
By-products: Impurities formed during synthesis, such as products from hydrolysis or rearrangement, can introduce unexpected variables into your experiments.[1]
-
Catalyst Poisoning: Trace contaminants can inhibit or poison catalysts used in subsequent steps, leading to failed reactions.
Therefore, understanding and verifying the purity of your this compound is not merely a quality control step but a critical component of rigorous scientific methodology.
Decoding "Research-Grade": A Comparative Analysis
The term "research-grade" can be ambiguous. Purity levels for commercially available this compound typically range from 98% to upwards of 99%.[4][5] To provide clarity, we have defined three common tiers of research-grade material, outlining their typical impurity profiles and best-fit applications.
| Purity Grade | Typical Purity (by GC/HPLC) | Common Impurity Profile | Recommended Applications |
| Standard Grade (A) | >98.0% | Unreacted Cycloheptanone (<1.5%), Residual Solvents (<0.5%) | General synthesis, process development, and initial screening experiments where high purity is not critical. |
| High Purity Grade (B) | >99.0% | Unreacted Cycloheptanone (<0.5%), Other Organic Impurities (<0.5%) | Most standard laboratory applications, including medicinal chemistry synthesis and catalyst development. Recommended for reliable and reproducible results.[6] |
| Ultra-High Purity Grade (C) | >99.5% | All individual impurities below 0.1% | Quantitative analysis, reference standard preparation, and synthesis of final drug candidates where a well-defined impurity profile is essential. |
This table presents typical values. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
Potential Impurities and Their Origins
The most common laboratory synthesis of this compound involves the condensation reaction between cycloheptanone and a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base.[1][7]
Caption: Origin of common impurities in this compound synthesis.
This process can lead to several potential impurities:
-
Cycloheptanone: The primary starting material, which may remain if the reaction does not go to completion.
-
Hydrolysis Products: Under acidic conditions, the oxime can hydrolyze back to cycloheptanone and hydroxylamine.[1]
-
Beckmann Rearrangement Products: Strong acids can catalyze the rearrangement of the oxime to a lactam, a potential byproduct.[1]
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, petroleum ether) may be present in the final product.[8]
Experimental Protocols for Purity Verification
A multi-faceted analytical approach is required for a comprehensive purity assessment.[9] Gas Chromatography (GC) is excellent for volatile impurities and overall purity, while High-Performance Liquid Chromatography (HPLC) is suited for non-volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.
General Experimental Workflow
The following diagram illustrates a robust workflow for the analytical validation of a new batch of this compound.
Caption: A comprehensive workflow for the purity validation of this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC)
This method is adapted from established procedures for the analysis of the closely related cyclohexanone oxime and is ideal for quantifying purity and identifying volatile impurities like residual cycloheptanone.[6][10]
-
Rationale: GC with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and allows for quantification based on peak area percentage. Coupling with a Mass Spectrometer (MS) enables definitive identification of impurities.
-
Instrumentation:
-
System: Gas chromatograph with FID or MS detector.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is chosen for its versatility in separating a wide range of organic analytes.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
-
Method Parameters:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS Transfer Line at 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C. This temperature program ensures the elution of volatile starting materials first, followed by the main analyte and any higher-boiling impurities.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent like ethyl acetate or methanol to create a ~1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
For GC-MS, identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[2]
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for detecting non-volatile or thermally sensitive impurities that may not be suitable for GC analysis.[1][11]
-
Rationale: Reversed-phase HPLC using a C18 column effectively separates compounds based on their hydrophobicity. This compound is moderately polar and will be well-retained and resolved from both more polar and less polar impurities. UV detection is suitable as the oxime functional group has a UV chromophore.
-
Instrumentation:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detection: UV at 210 nm.
-
-
Method Parameters:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject 10 µL of the filtered sample.
-
Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all late-eluting impurities are detected.
-
Calculate purity using the area percent method as described for GC.
-
Conclusion and Recommendations
For the majority of research and development applications, a High Purity Grade (>99.0%) this compound offers the best balance of quality and cost. It ensures reproducibility without the premium price of an ultra-high purity grade. However, for applications demanding the utmost precision, such as the synthesis of compounds for late-stage clinical trials or use as an analytical reference standard, investing in an Ultra-High Purity Grade (>99.5%) is essential.
Regardless of the grade purchased, this guide strongly advocates for in-house verification. By employing the straightforward GC and HPLC protocols detailed above, researchers can confirm the identity and purity of their material, ensuring the integrity and validity of their experimental results. This practice of orthogonal testing (using two different analytical techniques) provides a high degree of confidence in the quality of your starting material, forming a solid foundation for successful research.
References
- 1. This compound (2158-31-8) for sale [vulcanchem.com]
- 2. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemscene.com [chemscene.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Routes for Cycloheptanone Oxime: A Guide for Researchers
Cycloheptanone oxime is a key intermediate in organic synthesis, most notably as a precursor to caprylolactam, the monomer for Nylon-8. The selection of an appropriate synthetic route is paramount for achieving high yield, purity, and cost-effectiveness while considering environmental impact. This guide provides a detailed comparative analysis of the primary synthesis routes for this compound, offering insights into the underlying chemistry, experimental protocols, and performance metrics to aid researchers and drug development professionals in their synthetic strategy.
The Classical Approach: Oximation of Cycloheptanone with Hydroxylamine
The most traditional and widely practiced method for synthesizing this compound is the condensation reaction between cycloheptanone and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base.[1][2]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of cycloheptanone, followed by dehydration to form the oxime. The base is crucial for neutralizing the hydrochloric acid liberated from the hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine to react with the ketone.[3] The pH of the reaction medium is a critical parameter, as both highly acidic and highly basic conditions can hinder the reaction rate.[2]
Caption: Mechanism of classical oximation.
Experimental Protocol
A typical laboratory-scale synthesis involves the following steps:
-
A solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or potassium hydroxide) is prepared in water or a water/alcohol mixture.[2][4]
-
Cycloheptanone is added to this solution, and the mixture is heated, often under reflux, with vigorous stirring.[1][2]
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the this compound product, which is a solid at room temperature, crystallizes out.[4]
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[4]
Performance and Considerations
This method is well-established and generally provides moderate to good yields.[1] However, it generates a significant amount of inorganic salt waste (e.g., sodium chloride), which can be an environmental concern, particularly on an industrial scale. The use of a corrosive hydroxylamine salt also requires careful handling and equipment selection.
The Green Alternative: Catalytic Ammoximation
In recent years, the ammoximation of ketones has emerged as a greener and more atom-economical alternative to the classical method. This process involves the direct reaction of a ketone with ammonia (NH₃) and an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a catalyst.[5] Titanium silicalite-1 (TS-1) is a highly effective and widely used catalyst for this transformation.[5][6]
Reaction Mechanism
The ammoximation reaction on a TS-1 catalyst is believed to proceed through the in-situ formation of hydroxylamine. The titanium active sites in the TS-1 framework catalyze the oxidation of ammonia with hydrogen peroxide to generate hydroxylamine, which then reacts with the ketone in a similar fashion to the classical route.[7] The entire process occurs in a single pot, simplifying the procedure and reducing waste.
Caption: General workflow for ammoximation.
Experimental Protocol
A representative experimental procedure for the ammoximation of a cyclic ketone is as follows:
-
A pressure reactor is charged with cycloheptanone, a solvent (often a mixture of tert-butanol and water), and the TS-1 catalyst.[1]
-
The reactor is sealed and purged with an inert gas, then pressurized with ammonia.
-
Hydrogen peroxide is then fed into the reactor, and the mixture is heated with vigorous stirring.[5]
-
The reaction is carried out for a specified time at a controlled temperature and pressure.
-
After the reaction, the catalyst is separated by filtration.
-
The this compound can be isolated from the reaction mixture by extraction and subsequent purification.
Performance and Considerations
The ammoximation process offers several advantages over the classical method, including high yields (often exceeding 90%), the use of less hazardous reagents, and the generation of water as the primary byproduct, making it a much greener process.[5] The catalyst can also be recovered and reused. However, the use of hydrogen peroxide requires careful handling due to its potential for decomposition, and the reaction is typically carried out under pressure, which may require specialized equipment.
Emerging Synthesis Routes
While the classical and ammoximation routes are the most prevalent, other methods for synthesizing this compound are being explored, driven by the principles of green chemistry and the desire for more efficient processes.
Reduction of Nitrocycloheptane
The selective reduction of nitrocycloheptane can yield this compound. Various reducing agents and catalytic systems have been investigated for this transformation. For instance, hydrogenation over a platinum catalyst decorated with titania has shown promise for the selective reduction of nitrocyclohexane to cyclohexanone oxime, a reaction that can be extrapolated to the seven-membered ring system.[8] This route avoids the use of hydroxylamine but requires the prior synthesis of the nitroalkane, which may involve hazardous nitrating agents. Reported yields for the analogous reduction of nitrocyclohexane are around 70-85%.[8]
Photocatalytic Synthesis
Photocatalysis represents a novel and sustainable approach to oxime synthesis. Recent research has demonstrated the feasibility of synthesizing cyclohexanone oxime from cyclohexanol and a nitrogen source (derived from air) using a photocatalytic system under visible light.[9] This method operates under mild conditions and utilizes abundant and inexpensive starting materials. While still in the early stages of development, photocatalysis holds significant potential for the environmentally benign production of this compound. Selectivities of over 80% have been reported for the photocatalytic synthesis of cyclohexanone oxime.[9]
Comparative Analysis
To facilitate a direct comparison of the different synthesis routes, the following table summarizes key performance indicators. It is important to note that the data for this compound is less abundant in the literature compared to its six-membered ring counterpart, cyclohexanone oxime. Therefore, some of the data presented is based on the performance of analogous reactions with cyclohexanone and should be considered as indicative.
| Parameter | Classical Oximation with Hydroxylamine | Catalytic Ammoximation (TS-1) | Reduction of Nitrocycloheptane |
| Typical Yield | Moderate to Good (60-85%)[1] | High (>90%)[5] | Moderate to Good (70-85%)[8] |
| Primary Reagents | Cycloheptanone, Hydroxylamine Salt, Base | Cycloheptanone, Ammonia, Hydrogen Peroxide | Nitrocycloheptane, Reducing Agent/Catalyst |
| Catalyst | None | TS-1 (Titanium Silicalite) | e.g., Pt/TiO₂ |
| Reaction Temperature | 60-120 °C (Reflux)[2] | 70-100 °C[6] | Mild to elevated, depending on the system |
| Reaction Pressure | Atmospheric | Elevated | Varies (e.g., 4 bar H₂)[8] |
| Primary Byproducts | Inorganic Salts (e.g., NaCl) | Water | Varies with reducing agent |
| Green Chemistry Metrics | |||
| Atom Economy (calculated) | ~79% | ~89% | ~85% (for hydrogenation) |
| Reaction Mass Efficiency (estimated) | Low | High | Moderate |
Conclusion and Future Outlook
The choice of a synthesis route for this compound depends on a variety of factors, including the desired scale of production, available equipment, and environmental considerations.
-
The classical oximation with hydroxylamine remains a viable and well-understood method, particularly for laboratory-scale synthesis where the generation of salt waste is manageable.
-
Catalytic ammoximation stands out as the superior choice for industrial applications and for researchers prioritizing green chemistry principles, offering high yields and minimal waste.
-
Emerging routes such as the reduction of nitro-compounds and photocatalysis are promising areas of research that may lead to even more sustainable and efficient methods for this compound synthesis in the future.
As the demand for sustainable chemical manufacturing continues to grow, it is anticipated that further research and development will focus on refining catalytic systems and exploring novel, environmentally friendly pathways for the production of this important chemical intermediate.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. arpgweb.com [arpgweb.com]
- 3. scribd.com [scribd.com]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. versalis.eni.com [versalis.eni.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of Cycloheptanone Oxime: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Cycloheptanone oxime, a key intermediate in organic synthesis, presents a compelling case for a deep dive into the analytical techniques available for its structural elucidation. This guide provides an in-depth, comparative analysis of X-ray crystallography and other spectroscopic methods, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to protocol description.
Introduction: The Significance of this compound's Structure
This compound is a versatile molecule with applications in the synthesis of polymers and pharmaceuticals. Its seven-membered ring and oxime functional group introduce conformational flexibility and the potential for stereoisomerism, making a definitive structural analysis crucial for understanding its reactivity and designing new synthetic pathways. While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.
This guide will first detail the theoretical underpinnings and practical workflow of X-ray crystallographic analysis, using the closely related and well-documented structure of cyclohexanone oxime as a representative example to illustrate the expected outcomes for a cyclic ketoxime. Subsequently, we will provide a comparative overview of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), highlighting their respective strengths and limitations in the structural characterization of this compound.
X-ray Crystallographic Analysis: The Unambiguous Determination of Solid-State Structure
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. The following protocol outlines the key steps in the X-ray crystallographic analysis of a cyclic oxime, like this compound.
Experimental Protocol: From Powder to Solved Structure
Step 1: Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the condensation reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base.[1]
-
Rationale: High purity of the starting material is paramount for growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Recrystallization from a suitable solvent system is a critical purification step.
Step 2: Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion.
-
Rationale: The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice. Slow crystal growth minimizes the formation of defects and twinning, which can complicate data collection and structure solution. A variety of solvents should be screened to find conditions that yield crystals of appropriate size and quality.
Step 3: Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Rationale: Cooling the crystal (typically to 100 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data. The rotation of the crystal ensures that all possible diffraction spots are collected.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Rationale: Structure solution programs use the intensities and positions of the diffraction spots to generate an initial electron density map. Refinement is an iterative process that adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, resulting in a highly accurate molecular structure.
Expected Structural Features of a Cyclic Ketoxime
Based on the known crystal structure of cyclohexanone oxime, we can anticipate key structural features for this compound.[2] The oxime functional group is a potent hydrogen bond donor (O-H) and acceptor (N). In the solid state, oximes often form hydrogen-bonded dimers or chains, which significantly influence their packing and physical properties. For cyclohexanone oxime, the crystal structure reveals a dimeric arrangement through O-H···N hydrogen bonds. The conformation of the seven-membered ring in this compound is also of significant interest, with various chair and boat conformations being possible.
A Comparative Guide to Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of this compound requires a multi-technique approach. The following table compares X-ray crystallography with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal; provides no information about the solution-state structure or dynamics. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, conformational information in solution. | Provides information about the structure in solution, which is often more relevant to chemical reactivity. | Can be complex to interpret for conformationally flexible molecules; does not provide precise bond lengths or angles. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=N). | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and accurate mass determination. | Does not provide information about the 3D structure or connectivity. |
| Computational Modeling (DFT) | Theoretical 3D structure, bond energies, spectroscopic properties. | Can provide insights into structures that are difficult to study experimentally; can complement experimental data. | The accuracy of the results depends on the level of theory and basis set used; it is a theoretical prediction, not a direct measurement. |
Visualizing the Analytical Workflow and Comparisons
To better illustrate the relationships between these techniques and the workflow of an X-ray crystallographic analysis, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Purity Assay of Cycloheptanone Oxime: The Ascendancy of qNMR
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the reliability of all subsequent data rests. For a molecule such as Cycloheptanone oxime, a key intermediate in various synthetic pathways, an accurate purity value is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assay of this compound, supported by experimental insights and protocols.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from comparative techniques like chromatography. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This intrinsic relationship allows for the direct, absolute quantification of a substance against a certified internal standard, without the need for substance-specific calibration curves that are essential for HPLC and GC.[1][2] This "universal" response for a given nucleus, typically ¹H, makes qNMR a primary ratio method of measurement, a status recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5][6]
For this compound, this means its purity can be determined with high accuracy and precision, traceable to the International System of Units (SI), by co-dissolving a precisely weighed sample with a known amount of a certified reference material and acquiring a ¹H NMR spectrum under specific, optimized conditions.[7][8]
A Self-Validating System: The qNMR Experimental Workflow
The trustworthiness of a qNMR assay is embedded in its meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is a true representation of the sample's composition.
Experimental Protocol: qNMR Assay of this compound
1. Selection of Internal Standard and Solvent:
The choice of internal standard is critical for a successful qNMR experiment. An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Exhibit simple signals (preferably singlets) that do not overlap with any analyte signals.
For this compound, which is soluble in common organic solvents, a suitable deuterated solvent is Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10] Maleic acid or dimethyl sulfone are excellent candidates for internal standards, offering sharp singlet signals in regions of the ¹H NMR spectrum that are typically free from this compound resonances.[9][11]
2. Sample Preparation:
Accurate weighing is the cornerstone of qNMR.
-
Using a calibrated microbalance, accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) and add it to the same NMR tube. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.[4]
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
3. NMR Data Acquisition:
To ensure quantitativeness, specific NMR acquisition parameters must be optimized:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[12]
-
Pulse Angle: A 90° pulse is used to ensure maximum signal excitation.
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate signal integration. A typical starting value is 30-60 seconds, but should be determined experimentally using an inversion-recovery pulse sequence.
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 3-4 seconds) is necessary to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts.
-
Number of Scans (ns): This should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[13]
-
Spinning: Sample spinning should be turned off to avoid spinning sidebands which can interfere with accurate integration.[13]
4. Data Processing and Purity Calculation:
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the FID before Fourier transformation. The resulting spectrum must be carefully phased manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline across the entire spectrum, particularly around the signals of interest, is crucial for accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the signals corresponding to the alpha-protons on the cycloheptane ring are often suitable.
-
Purity Calculation: The purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
References
- 1. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. CYCLOPENTANONE OXIME(1192-28-5) 1H NMR [m.chemicalbook.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Cycloheptanone Oxime
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of cycloheptanone oxime, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated risks.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the substance's hazards is paramount. This compound is not a benign compound; its hazard profile necessitates careful handling to mitigate risks to personnel and the environment. The primary hazards are well-documented in Safety Data Sheets (SDS) provided by chemical suppliers.
Key hazard information is summarized below:
| Property | Classification & Description | Source |
| CAS Number | 2158-31-8 | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. Skin Irritation (Category 2): H315 - Causes skin irritation. Eye Irritation (Category 2): H319 - Causes serious eye irritation. Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Physical State | Solid (Crystalline) | [2] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [3] |
This profile dictates the need for stringent personal protective equipment (PPE) and specific handling procedures to prevent accidental exposure through ingestion, skin/eye contact, or inhalation of dust.[1][4]
The Disposal Workflow: A Decision-Based Approach
The proper disposal of this compound is not a single action but a workflow that begins at the point of waste generation. The following diagram illustrates the decision-making process for safely managing this chemical waste from the lab bench to its final disposition.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Disposal Protocol
This protocol provides the necessary operational details for safely accumulating and preparing this compound for disposal. Adherence to these steps is essential for compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[8]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or spill cleanup, additional chemical-resistant clothing may be necessary.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[2][10]
3.2. Waste Segregation and Containerization
The foundation of safe disposal is proper segregation to prevent dangerous reactions.
-
Do Not Comingle: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents or strong acids.[3]
-
Use Designated Containers: Collect all waste (pure solid, solutions, or contaminated materials like gloves and wipes) in a dedicated, properly sealed hazardous waste container.[5][11] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[5]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[5][11] This is a common EPA violation and a critical safety measure to prevent spills and vapor release.[5]
3.3. Labeling and Accumulation
Accurate labeling is a legal requirement and vital for safety.
-
Apply Hazardous Waste Label: As soon as waste is first added to the container, affix a "Hazardous Waste" label.
-
Identify Contents: Clearly write "this compound." If it is mixed with solvents or other chemicals, list all components and their approximate percentages.
-
Date the Container: Mark the "Accumulation Start Date" on the label. This is the date the first drop of waste enters the container.
-
Store Safely: Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and high-traffic areas.[11]
3.4. Final Disposal Procedure
This compound must not be disposed of in standard trash or down the sewer system.[12]
-
Professional Disposal Required: The disposal of this chemical waste must be entrusted to a licensed and certified hazardous waste disposal company.[2][13] These companies have the technical expertise and permits to handle and process chemical waste in accordance with all federal, state, and local regulations.[14]
-
Schedule Pickup: Once the waste container is full or reaches its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[5][11]
Emergency Procedures: Spill and Exposure
In the event of an accidental release, immediate and correct action is crucial.
4.1. Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access. Remove all sources of ignition.[3][15]
-
Assess and Equip: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Contain the Spill: For solid spills, avoid creating dust.[8] You can dampen the material with an inert solvent like 60-70% ethanol before carefully sweeping it up.[15] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect Waste: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container and label it accordingly.[8][15]
-
Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.[15]
4.2. Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][3] If irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] Seek medical attention if you feel unwell.[2]
-
Ingestion: Rinse the mouth with water.[8][12] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[12][13]
By adhering to this comprehensive guide, researchers can manage and dispose of this compound waste in a manner that ensures laboratory safety, protects the environment, and maintains full regulatory compliance.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pfw.edu [pfw.edu]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. epa.gov [epa.gov]
- 12. cpachem.com [cpachem.com]
- 13. aksci.com [aksci.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cycloheptanone Oxime
This guide provides an essential framework for the safe handling of Cycloheptanone oxime in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step and personal protective equipment (PPE) selection, grounded in the known hazard profile of the compound.
Hazard Assessment: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the cornerstone of effective safety planning. This compound, and its close structural analogs like cyclohexanone oxime, present several hazards that dictate our PPE strategy.
-
Dermal and Ocular Hazards : The compound is classified as a skin irritant and a serious eye irritant[1][2][3]. Direct contact can lead to inflammation, redness, and discomfort. The severity of eye exposure necessitates immediate and thorough rinsing to prevent potential damage.
-
Respiratory Tract Irritation : Inhalation of this compound dust or vapors may cause respiratory irritation[1][2][3]. This is particularly relevant when handling the solid compound, as fine powders can easily become airborne.
-
Acute Toxicity : The substance is harmful if swallowed[2][4]. While ingestion is an unlikely route of exposure in a controlled lab setting, it underscores the importance of stringent hygiene practices.
-
Systemic Effects : Toxicological studies on the related compound, cyclohexanone oxime, have indicated potential toxicity to red blood cells, the spleen, and the liver following exposure[5][6]. This systemic potential reinforces the need to prevent any route of bodily entry.
Given these hazards, a multi-layered PPE approach is not merely a recommendation but a mandatory operational standard to prevent dermal, ocular, respiratory, and ingestion exposure.
Core PPE Requirements: A Head-to-Toe Protocol
All handling of this compound must be conducted within a certified chemical fume hood to provide the primary layer of containment[2][7]. The following PPE is mandatory for all personnel involved in the handling process.
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Energy Operations (e.g., Weighing solids, preparing stock solutions) | Safety glasses with side-shields (EN166 compliant)[7] | Nitrile or Neoprene Gloves (EN374 compliant)[2] | Fully-buttoned Laboratory Coat | Not required inside a fume hood[4][8] |
| High-Energy Operations (e.g., Vigorous mixing, heating, potential for splash) | Tightly-fitting chemical safety goggles (EN166 compliant)[2] | Nitrile or Neoprene Gloves (EN374 compliant)[2] | Fully-buttoned Laboratory Coat | Not required inside a fume hood[4][8] |
| Spill Cleanup / Emergency Response | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridge (if outside fume hood)[9] |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, tightly-fitting chemical goggles are essential[2]. All eyewear must be compliant with European Standard EN166 or equivalent NIOSH standards in the US[7].
-
Hand Protection : Impermeable gloves are critical. Nitrile or neoprene gloves are recommended. Before each use, gloves must be inspected for any signs of degradation or puncture[2][7]. It is imperative to use the proper glove removal technique to avoid contaminating the skin[7].
-
Body Protection : A clean, fully-buttoned laboratory coat provides a necessary barrier against accidental spills. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : When handled exclusively within a functional chemical fume hood, respiratory protection is generally not required[8]. However, if a risk assessment indicates the potential for aerosol or dust generation that cannot be contained, or for emergency situations, a NIOSH-approved air-purifying respirator with a dust/mist filter should be used[9][10].
Operational and Disposal Plans
Trust in a safety protocol is built on its clarity and practicality. The following step-by-step procedures provide a self-validating system for safe operations.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on eye/face protection (safety glasses or goggles).
-
Perform hand hygiene again.
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Gloves : Remove gloves using a glove-to-glove and skin-to-skin technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Laboratory Coat : Unbutton the coat. Remove it by touching only the inside surfaces, folding it so the contaminated exterior is contained inward.
-
Eye/Face Protection : Remove by handling the ear or head straps.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE[2][7].
-
Spill Management and Disposal
-
Small Spill Containment : In the event of a small spill inside a fume hood:
-
Alert personnel in the immediate area.
-
For solids, gently dampen the material with 60-70% ethanol to prevent dust generation[11].
-
Use an inert absorbent material to collect the dampened solid or liquid spill.
-
Place the contaminated absorbent and any used cleaning materials into a clearly labeled, sealed waste container[7][11].
-
Wipe the spill area with 60-70% ethanol, followed by a soap and water solution[11].
-
-
Disposal of Contaminated PPE :
By adhering to these detailed protocols, you contribute to a robust safety culture that prioritizes proactive risk mitigation. This guide serves as a foundational document; always supplement it with your institution's specific chemical hygiene plan and standard operating procedures.
References
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Toxicity of cyclohexanone oxime. I. Hematotoxicity following subacute exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
